Nickel selenate

Catalog No.
S1511201
CAS No.
15060-62-5
M.F
H2NiO4Se
M. Wt
203.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel selenate

CAS Number

15060-62-5

Product Name

Nickel selenate

IUPAC Name

nickel;selenic acid

Molecular Formula

H2NiO4Se

Molecular Weight

203.68 g/mol

InChI

InChI=1S/Ni.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

WQTZVKFAQJMKRZ-UHFFFAOYSA-N

SMILES

[O-][Se](=O)(=O)[O-].[Ni+2]

Canonical SMILES

O[Se](=O)(=O)O.[Ni]

The exact mass of the compound Nickel selenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Crystal Structure & Basic Properties of Nickel Selenate

Author: Smolecule Technical Support Team. Date: February 2026

Nickel selenate can form several crystalline structures, often as hydrates or in complexes with organic molecules. The key characteristics of two specific structures are summarized below.

Table 1: Crystallographic Data for this compound Structures [1] [2]

Compound Crystal System Space Group Unit Cell Parameters Z Reference
(C₄H₁₂N₂)Ni(H₂O)₆ Monoclinic P2₁/c (No. 14) a = 6.0205(2) Å, b = 11.1529(3) Å, c = 12.1287(3) Å, β = 96.439(3)°, V = 809.26(4) ų 2 [1]
NiSeO₄·6H₂O (Hexahydrate) Tetragonal P4₁212 (No. 92) Information in search results, specific parameters not fully available - [2]

The supramolecular structure of the piperazine-templated compound consists of isolated [Ni(H₂O)₆]²⁺ octahedral cations, (C₄H₁₂N₂)²⁺ (piperazine) cations, and (SeO₄)²⁻ anions. These components are interconnected via an extensive three-dimensional network of hydrogen bonds [1].

Synthesis and Experimental Protocols

1. Synthesis of (C₄H₁₂N₂)Ni(H₂O)₆₂ Single Crystals [1]

  • Method: Slow Evaporation
  • Procedure:
    • Dissolve piperazine hexahydrate, nickel(II) carbonate (NiCO₃), and selenic acid (H₂SeO₄) in an aqueous solution. The reaction between nickel carbonate and selenic acid produces this compound.
    • Allow the resulting solution to evaporate slowly at room temperature.
    • Over time, single crystals suitable for X-ray diffraction analysis will form.

2. Synthesis of Anhydrous Nickel(II) Selenate [2]

  • Procedure:
    • React nickel(II) carbonate (NiCO₃) with selenic acid (H₂SeO₄).
    • The reaction produces this compound, water, and carbon dioxide: NiCO₃ + H₂SeO₄ → NiSeO₄ + H₂O + CO₂↑

The following diagram illustrates the synthesis workflow for the piperazine-templated this compound compound:

G Start Start Synthesis Prep Prepare Aqueous Solution of: • Piperazine Hexahydrate • Nickel(II) Carbonate • Selenic Acid Start->Prep React Chemical Reaction Forms this compound Solution Prep->React Evap Slow Evaporation at Room Temperature React->Evap Crystal Crystal Growth Evap->Crystal Final Single Crystals of (C₄H₁₂N₂)[Ni(H₂O)₆](SeO₄)₂ Crystal->Final

Synthesis workflow for piperazine-templated this compound single crystals.

Thermal Behavior and Decomposition

This compound hydrates undergo multi-stage dehydration and decomposition upon heating, ultimately forming nickel oxide. The pathway for the hexahydrate is as follows:

Table 2: Thermal Decomposition Pathway of NiSeO₄·6H₂O [2]

Temperature Process Product
100 °C Loss of 2 water molecules NiSeO₄·4H₂O (Tetrahydrate)
300 °C Further dehydration NiSeO₄·H₂O (Monohydrate)
390 °C Final dehydration to anhydrous salt NiSeO₄
510 °C Loss of O₂, formation of selenite NiSeO₃
690 °C Final decomposition NiO + SeO₂

The thermal decomposition of the piperazine-templated compound also proceeds through three distinct stages, ultimately yielding nickel oxide (NiO) as the final solid residue [1].

The thermal decomposition pathway is a sequential process, visualized below:

G Step1 NiSeO₄·6H₂O (Hexahydrate) Step2 NiSeO₄·4H₂O (Tetrahydrate) Step1->Step2 100°C -2H₂O Step3 NiSeO₄·H₂O (Monohydrate) Step2->Step3 300°C -3H₂O Step4 NiSeO₄ (Anhydrous) Step3->Step4 390°C -H₂O Step5 NiSeO₃ (Selenite) Step4->Step5 510°C -O₂ Step6 NiO (Nickel Oxide) Step5->Step6 690°C -SeO₂

Sequential thermal decomposition pathway of this compound hexahydrate.

Magnetic Properties

The piperazine-templated this compound compound (C₄H₁₂N₂)[Ni(H₂O)₆](SeO₄)₂ exhibits predominantly paramagnetic behavior. This is attributed to the presence of the isolated [Ni(H₂O)₆]²⁺ complex cation. At very low temperatures, weak antiferromagnetic interactions between the nickel centers become detectable [1].

Advanced Application in Electrocatalysis

Recent research has explored modifying nickel selenides with copper to enhance their performance.

Electronic Structure Reconstruction for Hydrogen Evolution Reaction (HER) [3]

  • Objective: Improve the efficiency and durability of nickel selenide catalysts for producing hydrogen from alkaline water.
  • Method: A two-step process involving hydrothermal synthesis of nickel selenide on a substrate, followed by the electrodeposition of copper (Cu).
  • Key Findings:
    • The incorporation of Cu reconstructs the electronic structure of nickel selenide, enhancing electron transfer and increasing the active surface area.
    • This Cu-modified catalyst (NCS/NF) requires an overpotential of only 45 mV to achieve a current density of -10 mA cm⁻², a benchmark in HER performance.
    • A voltage-induced phase transition further boosts HER activity, making the optimized catalyst (AD NCS/NF) surpass the performance of a state-of-the-art platinum (Pt) catalyst under identical test conditions.
    • In a practical two-cell configuration (AD NCS/NF‖NiFeLDH), a low cell voltage of only 1.48 V was required to deliver 50 mA cm⁻².

Conclusion

This compound is a versatile material with well-characterized crystal structures and properties. Its classic chemistry, involving hydrated salts and organically-templated complexes, reveals interesting structural and magnetic behaviors. Most notably, research into selenide derivatives derived from selenate precursors is highly active, with recent breakthroughs in copper incorporation demonstrating a powerful strategy for designing high-performance, non-precious-metal electrocatalysts for hydrogen production [3].

References

Chemical Identity and Structure of Nickel Selenate

Author: Smolecule Technical Support Team. Date: February 2026

Nickel selenate typically refers to the compound Nickel(II) selenate, with the chemical formula NiSeO₄. It is commonly found as a green-colored hexahydrate, NiSeO₄·6H₂O [1].

In this structure, the nickel atom exists as a Ni²⁺ ion. The green color of the compound is a classic indicator of this oxidation state in an octahedral coordination environment, which is provided by the six water molecules in the hydrate form [1] [2].

Electronic Configuration of Constituent Atoms and Ions

The electronic configuration of a solid-state compound like this compound is best described by considering the configurations of its individual ions. The table below summarizes this data.

Atom / Ion Ground State Electronic Configuration Notes / Source
Neutral Nickel (Ni) [Ar] 3d⁸ 4s² Ground state of a free Ni atom [3].
Nickel(II) Ion (Ni²⁺) [Ar] 3d⁸ Formed by loss of two 4s electrons [3].
Selenium (Se) [Ar] 4s² 3d¹⁰ 4p⁴ In selenate (SeO₄²⁻), selenium is in the +6 oxidation state [4].

In the crystal lattice, the Ni²⁺ ion is surrounded by six water molecules, forming a complex written as [Ni(H₂O)₆]²⁺. This octahedral coordination field splits the energy of the five degenerate 3d orbitals into two sets: the higher-energy e_g orbitals and the lower-energy t₂g orbitals [1]. The eight d-electrons of Ni²⁺ fill these orbitals, resulting in the characteristic green color as the compound absorbs specific wavelengths of light in the visible region [2].

Experimental Methods for Electronic Structure Analysis

Researchers use several techniques to probe the electronic structure and properties of materials like this compound. Here are detailed protocols for key experiments:

  • Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

    • Purpose: To determine optical properties (absorbance, transmittance, reflectance) and study electronic transitions, particularly those involving the d-orbitals of transition metals like Ni²⁺ [2] [5] [6].
    • Protocol for Solid Samples:
      • Sample Preparation: A solid sample of this compound is placed in a holder. The required sample size is between 0.5×0.5 cm and 10×10 cm [6].
      • Transmittance Measurement: The sample is placed in front of an integrating sphere. Light from a source is transmitted through the sample and into the sphere, where it is reflected internally before reaching a detector. This measures overall transmittance (T_overall) [6].
      • Reflectance Measurement: The sample is placed behind the integrating sphere. Light reflected from the sample enters the sphere and is measured by the detector. This gives overall reflectance (R_overall) [6].
      • Data Analysis: Absorbance (A) can be calculated from the equation: %A = 100% - %R_overall - %T_overall [6]. The resulting spectrum reveals absorption bands that can be correlated with the crystal field splitting energy.
  • X-ray Photoelectron Spectroscopy (XPS)

    • Purpose: To determine the elemental composition, chemical states, and inner electron binding energies of atoms within the material [7].
    • Protocol:
      • The sample is placed in an ultra-high vacuum chamber.
      • It is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons.
      • The kinetic energy of these emitted electrons is measured by a detector.
      • The electron binding energy is calculated using the formula: Binding Energy = Photon Energy - Kinetic Energy - Work Function.
      • The resulting spectrum provides peaks corresponding to the binding energies of specific core electrons (e.g., Ni 2p, Se 3d, O 1s). Shifts in these binding energies confirm the oxidation states of nickel and selenium in the compound [7].
  • Density Functional Theory (DFT) Calculations

    • Purpose: To computationally model and calculate the physical and electronic properties of a material from first principles [8].
    • Protocol:
      • Cluster Model Definition: A cluster model is created, comprising a single Ni²⁺ ion and its surrounding ligands (oxygen atoms from selenate and/or water molecules) [8].
      • Solid-State Embedding: The cluster is embedded into an array of point charges that mimic the rest of the crystal lattice's electrostatic potential [8].
      • Relativistic DFT Calculation: Relativistic DFT calculations are performed, often solving the Dirac equation to account for effects like spin-orbit coupling. This generates the molecular orbitals for the system [8].
      • Configuration Interaction (CI) Calculation: A many-electron Hamiltonian is constructed, and its matrix is diagonalized to obtain the wavefunctions and energies of the electronic states. This step is crucial for accurately predicting spectroscopic properties [8].
      • Spectra Simulation: Transition energies and intensities are calculated to simulate spectra (e.g., X-ray absorption spectra), which are then compared with experimental data to validate the model [8].

G Start Start: Investigate Electronic Structure of NiSeO₄ Exp Experimental Characterization Start->Exp Comp Computational Modeling Start->Comp UVVis UV-Vis-NIR Spectroscopy Exp->UVVis XPS XPS Measurement Exp->XPS DFT DFT Calculation Comp->DFT Data Analyze & Correlate Data UVVis->Data XPS->Data DFT->Data Result Refined Electronic Structure Model Data->Result

The workflow below outlines the key steps for determining the electronic structure of this compound through combined experimental and computational methods:

Conclusion

References

band gap properties of nickel selenate

Author: Smolecule Technical Support Team. Date: February 2026

Nickel Selenide vs. Nickel Selenate

It is important to clarify a potential point of confusion between two distinct compounds:

Feature Nickel Selenide This compound
Chemical Formula NiSe, NiSe₂, etc. [1] NiSeO₄ [2]
Composition Nickel + Selenium [3] Nickel + Selenium + Oxygen [2]
Material Class Semiconductor [4] [5] Precursor salt [2]
Primary Research Focus Electronic properties, band gap [4] [5] Thermal decomposition behavior [2]

The following information pertains to nickel selenide, a semiconductor material with tunable band gaps.

Band Gap Properties of Nickel Selenide

Nickel selenide is not a single compound with a fixed band gap; its value depends on the specific phase, morphology, and synthesis method.

Material / Study Band Gap (eV) Type & Notes Synthesis Method
NiSe Thin Films [4] 1.60 - 2.00 Direct band gap Chemical Bath Deposition
NiSe Thin Films [5] -- High absorption coefficient; semiconducting Chemical Bath Deposition
NiSe (1:1 ratio) [1] 3.60 -- Hydrothermal
NiSe₂ (1:2 ratio) [1] 3.30 -- Hydrothermal

Experimental Protocol Overview

While methods for this compound are not available, here is a generalized protocol for synthesizing and characterizing nickel selenide thin films via Chemical Bath Deposition (CBD), a common and low-cost technique [4] [5].

Start Start: Substrate Cleaning A1 Clean glass substrates in ultrasonic bath Start->A1 A2 Rinse and dry A1->A2 B1 Prepare Chemical Bath A2->B1 B2 Add in order: - Nickel salt (e.g., NiCl₂) - Complexing agent (e.g., NH₃) - Selenium source (e.g., Na₂SeSO₃) - Growth matrix (e.g., Water/PVA) B1->B2 C1 Film Deposition B2->C1 C2 Insert substrate into reaction bath C1->C2 C3 Maintain conditions: - Temp: ~60°C - Time: ~4 hours - pH: ~10 (alkaline) C2->C3 D1 Post-Processing C3->D1 D2 Remove, rinse with distilled water, air dry D1->D2 End End: Characterization D2->End

Characterization Techniques

To determine the band gap and other properties of the synthesized films, researchers typically use the following characterization methods:

  • Structural and Compositional Analysis: X-ray Diffraction (XRD) and Energy Dispersive X-ray Spectroscopy (EDS) are used to confirm the material's phase, crystal structure, and chemical composition [6] [1].
  • Optical Properties Analysis: UV-Vis Spectroscopy measures the material's absorbance of light across different wavelengths [6] [4]. The band gap is then calculated from this data.
    • Tauc Plot Method: This traditional method involves plotting (αhν)² versus photon energy (hν) for direct band gaps. The band gap is obtained by extrapolating the linear region of the plot [4].
    • DITM Method: The Derivation Ineffective Thickness Method is a newer technique that can determine the optical band gap without prior knowledge of the film's thickness or the need to assume the type of optical transition (direct or indirect) [6].
  • Electrical Properties: Temperature-dependent resistivity and thermoelectric power measurements confirm the semiconducting nature of the films [5].

References

thermal stability of nickel selenate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nickel Selenate

This compound, particularly in its hexahydrate form (NiSeO₄·6H₂O), is an inorganic compound of interest in various scientific applications, including its use as a precursor for materials synthesis. A deep understanding of its thermal stability is crucial for determining appropriate handling, processing, and application conditions [1]. This compound exhibits fascinating thermochromic behavior, changing color from green to various shades of yellow and orange as it dehydrates, which serves as a visual indicator of its structural changes during heating [1].

Thermal Decomposition Pathway and Properties

The thermal decomposition of this compound hexahydrate is a multi-stage process involving the sequential loss of water molecules, followed by the decomposition of the anhydrous salt.

Quantitative Decomposition Data

Table 1: Thermal Decomposition Stages of this compound Hexahydrate

Decomposition Stage Temperature Range (°C) Mass Change / Key Process Resulting Phase / Intermediate Crystal System / Space Group
Initial Dehydration ~100 °C [2] Loss of 2 H₂O molecules [2] NiSeO₄·4H₂O [2] Monoclinic, P2₁/n [2]
Further Dehydration ~300 °C [2] Loss of 3 H₂O molecules [2] NiSeO₄·H₂O [2] Information not specified in search results
Final Dehydration ~390 °C [2] Loss of final H₂O molecule [2] Anhydrous NiSeO₄ [2] Information not specified in search results
Decomposition to Selenite ~510 °C [2] Loss of O₂ [2] Nickel Selenite (NiSeO₃) [2] Information not specified in search results
Final Decomposition ~690 °C [2] Loss of SeO₂ [2] Nickel Oxide (NiO) [2] Information not specified in search results

Table 2: Physical and Structural Properties of this compound Phases

Property This compound Hexahydrate (NiSeO₄·6H₂O) Anhydrous this compound (NiSeO₄)
CAS Number 10101-99-2 [2] 15060-62-5 [2]
Molar Mass 309.75 g/mol (calculated) 201.64 g/mol [2]
Appearance Green solid [2] Information not specified in search results
Density 2.314 g·cm⁻³ [2] 4.8 g·cm⁻³ [2]
Crystal Structure at 25°C Tetragonal, P4₁2₁2 [2] Information not specified in search results

The decomposition pathway can be summarized by the following chemical reactions [2]:

  • Dehydration: NiSeO₄·6H₂O → NiSeO₄·4H₂O → NiSeO₄·H₂O → NiSeO₄
  • Decomposition: NiSeO₄ → NiSeO₃ → NiO

This process is accompanied by distinct color changes from the original green, through yellowish-green and yellowish-orange, to yellow as the temperature increases up to 420 °C, due to the alteration of the crystal field around the nickel ion as water molecules are released [1].

Visual Decomposition Pathway

The following diagram illustrates the sequential thermal decomposition pathway of this compound hexahydrate.

ThermalDecomposition start NiSeO₄·6H₂O Green Solid Tetragonal step1 NiSeO₄·4H₂O ~100 °C start->step1 -2H₂O step2 NiSeO₄·H₂O ~300 °C step1->step2 -3H₂O step3 Anhydrous NiSeO₄ ~390 °C step2->step3 -H₂O step4 NiSeO₃ ~510 °C step3->step4 -½O₂ end NiO ~690 °C step4->end -SeO₂

Diagram 1: Sequential thermal decomposition pathway of this compound hexahydrate, showing temperature thresholds and mass losses.

Experimental Protocols for Thermal Analysis

To accurately characterize the , researchers employ a suite of complementary experimental techniques.

Key Methodologies
  • Simultaneous Thermal Analysis: The thermal behavior is typically determined by Simultaneous Thermogravimetric-Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC) [1]. These techniques measure mass loss and heat flow simultaneously as a function of temperature, allowing for the precise identification of decomposition stages and their enthalpies.
  • Structural Characterization: The structural changes of thermal intermediates are confirmed by X-ray Powder Diffraction (XRD) [1]. This technique identifies the crystalline phases present after decomposition at various temperatures.
  • Spectroscopic Analysis: Changes in the electronic structure and ligand environment during dehydration are studied using Ultraviolet-Visible-Near Infrared (UV-Vis/NIR) Spectroscopy, which explains the observed thermochromic color changes [1].
  • Controlled Annealing Experiments: Samples are heated in a furnace to specific target temperatures (e.g., 100°C, 200°C, 400°C) at a controlled rate (e.g., 10°C/min) and held for a defined period (e.g., 30 minutes) to create specific intermediates for further analysis [3].
Experimental Workflow

The standard workflow for a comprehensive thermal stability investigation integrates multiple techniques, from sample preparation to final analysis.

ExperimentalWorkflow prep Sample Preparation (Synthesis/Purification) tga Thermal Analysis (TGA/DSC) prep->tga anneal Controlled Annealing at Set Temperatures tga->anneal Identifies Key Temp Thresholds struct Structural & Spectral Characterization (XRD, Raman) anneal->struct spectral Optical Analysis (UV-Vis/NIR) anneal->spectral data Data Integration & Model Building struct->data spectral->data

Diagram 2: Integrated experimental workflow for analyzing the .

Related Selenide Materials and Thermal Selenization

The thermal behavior of this compound is relevant for the synthesis of nickel selenides (NiₓSeᵧ), which are important thermoelectric and electrocatalytic materials [4] [5].

Thermal Selenization for Nickel Selenides

Thermal selenization is a common method to produce nickel selenides, where a nickel precursor is reacted with selenium vapor at high temperatures [5]. The phase composition of the resulting selenide (e.g., NiSe₂, Ni₀.₈₇₅Se) is highly dependent on the selenization temperature, demonstrating the critical role of thermal parameters in defining material composition and properties [5].

Key Considerations for Researchers

  • Thermal Stability Threshold: For applications where the hexahydrate structure must be preserved, the operational temperature should be kept below 100°C to avoid the initiation of dehydration [2].
  • Application in Synthesis: As a precursor, the thermal decomposition data is essential for calculating the correct mass ratios needed to yield specific nickel-containing compounds, such as NiO or nickel selenides [1].
  • Handling and Safety: this compound is classified as dangerous, with GHS hazard codes including H350 (may cause cancer), H360 (may damage fertility or the unborn child), and H410 (very toxic to aquatic life) [2]. Appropriate safety precautions must be taken.

References

synthesis and fundamental properties of nickel selenate

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Nickel Selenate

This compound can be synthesized through several methods, primarily involving reactions between nickel precursors and selenic acid.

Method Procedure Key Characteristics/Outcome
From Nickel Carbonate [1] React nickel(II) carbonate (NiCO₃) with selenic acid (H₂SeO₄). The reaction produces this compound, water, and carbon dioxide. Standard method for producing the compound.
Slow Evaporation (with Piperazine) [2] Slowly evaporate an aqueous solution containing piperazine hexahydrate, nickel(II) carbonate, and selenic acid. Yields single crystals of a hybrid compound: (C₄H₁₂N₂)Ni(H₂O)₆₂. The compound has a monoclinic crystal structure.

Fundamental Properties of this compound

The following table outlines the key chemical, physical, and safety properties of this compound.

Property Category Details
General Information
Chemical Formula (anhydrous) NiSeO₄ [1]
Chemical Formula (hexahydrate) NiSeO₄·6H₂O [1]
Molar Mass (anhydrous) 201.64 g·mol⁻¹ [1]
Molar Mass (hexahydrate) 309.74 g·mol⁻¹ [3] [4]
Physical Properties
Appearance (hexahydrate) Green crystalline solid [1] [5]
Density (anhydrous) 4.8 g·cm⁻³ [1]
Density (hexahydrate) 2.314 g·cm⁻³ [1]
Crystal System (hexahydrate) Tetragonal [1]
Hazards (GHS) [1] Hazard Statements: H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H341 (Suspected of causing genetic defects), H350i (May cause cancer by inhalation), H360D (May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects).

Thermal Decomposition Behavior

This compound hexahydrate undergoes a complex, multi-stage decomposition process when heated, which involves both dehydration and structural breakdown, accompanied by distinct color changes [1] [5].

The following diagram illustrates this thermal decomposition pathway:

thermal_decomposition Start NiSeO₄·6H₂O (Green Solid) Step1 NiSeO₄·4H₂O Start->Step1 100°C Loses 2H₂O Step2 NiSeO₄·H₂O Step1->Step2 300°C Loses 3H₂O Step3 Anhydrous NiSeO₄ Step2->Step3 390°C Loses H₂O Step4 NiSeO₃ (Nickel Selenite) Step3->Step4 510°C Loses O₂ End NiO (Nickel Oxide) Step4->End 690°C Loses SeO₂

Thermal decomposition pathway of this compound hexahydrate.

The color of the material changes from green at room temperature to yellowish-green, yellowish-orange, and finally to yellow as the temperature rises to 420°C, due to the loss of water molecules and changes in the crystal field [5].

Applications and Research Significance

The studies highlight the importance of this compound's thermal properties for its use as a precursor material in the synthesis of other functional materials, such as nickel oxide (NiO) nanoparticles [5] [6]. Understanding its decomposition pathway is essential for controlling the final product's properties. The compound's distinct thermochromic behavior (color change with heat) is also a notable characteristic for potential material science applications [5].

References

oxygen vacancies in nickel selenate defect engineering

Author: Smolecule Technical Support Team. Date: February 2026

Defect Engineering & Synthesis Methods

Introducing oxygen vacancies is a key strategy to enhance the electrochemical properties of electrode materials. The table below summarizes two effective methods described in the recent literature.

Method Core Principle Key Experimental Parameters Target Material / Outcome

| Potentiostatic Strengthening [1] | In-situ electrochemical reconstruction using a constant potential to induce phase transition and oxygen vacancy formation. | - Potential: Applied constant potential.

  • Time: Varied strengthening time.
  • Electrolyte: Aqueous alkaline solution (e.g., KOH).
  • Electrode: Pre-synthesized Ni-Co selenide on carbon cloth. | Converts Ni-Co selenide to nickel-cobalt selenate (NCSe-E) with abundant oxygen vacancies and grain boundaries. | | Heteroatom Doping [2] | Incorporating alien metal atoms (e.g., Mn) into the host lattice to induce charge imbalance and form oxygen vacancies. | - Precursors: NiCl₂·6H₂O, MnCl₂·4H₂O, H₂C₂O₄·2H₂O.
  • Method: Facile one-step hydrothermal.
  • Temperature: 120°C.
  • Time: 10 hours.
  • Parameter Control: Molar ratio of Mn²⁺/(Ni²⁺+Mn²⁺). | Forms Mn-doped nickel oxalate (MnNiC₂O₄); Mn-doping content directly tunes the oxygen vacancy concentration. |

The following diagram illustrates the general workflow for synthesizing and characterizing these advanced materials, combining elements from both methods.

G cluster_synth Synthesis Method cluster_char Material Characterization Start Start: Material Design PS Potentiostatic Strengthening Start->PS HD Heteroatom Doping (e.g., Mn) Start->HD Struct Structural & Morphological (XRD, SEM, TEM) PS->Struct HD->Struct Defect Defect Analysis (XPS, EPR) Struct->Defect Electro Electrochemical Performance (CV, GCD, EIS) Defect->Electro Theory Theoretical Validation (DFT) Electro->Theory Mechanism Insight Outcome Outcome: Optimized Electrode Material Theory->Outcome

Research workflow for oxygen vacancy engineering

Characterization of Oxygen Vacancies

Confirming the presence and quantifying the concentration of oxygen vacancies is crucial. The following table outlines standard characterization techniques.

Technique Key Signatures of Oxygen Vacancies Specific Examples from Research
X-ray Photoelectron Spectroscopy (XPS) A distinct low-energy peak in the O 1s spectrum (typically around 531 eV) attributed to oxygen-deficient regions [3]. Used to confirm oxygen vacancies in Mn-doped nickel oxalate (MnNiC₂O₄) [2] and other defective metal oxides.
Electron Paramagnetic Resonance (EPR) A sharp signal at g-factor ≈ 2.003, caused by unpaired electrons trapped in the oxygen vacancies [3]. A strong EPR signal was observed for defective TiO₂ and ZnO, confirming the presence of oxygen vacancies [3].
X-ray Absorption Near Edge Structure (XANES) Changes in the pre-edge peak intensity at the oxygen K-edge, reflecting the hybridization of O 2p states with unoccupied metal d-states, which is altered by vacancies [4]. Studied in Ni-doped zirconia; pre-edge peak intensity decreases with increasing oxygen vacancy concentration [4].

Electrochemical Performance

The introduction of oxygen vacancies significantly enhances material performance for energy storage, as shown in the data below.

Performance Metric Material with Oxygen Vacancies Reported Performance Comparative Advantage
Specific Capacity NCSe-E (Ni-Co Selenate) [1] 3830 mC cm⁻² at 1 mA cm⁻² Exceptional areal capacity.
Rate Performance NCSe-E (Ni-Co Selenate) [1] 72.0% capacity retention at 50 mA cm⁻² Good performance at high current densities.
Energy Density NCSe-E//AC Device [1] 0.63 mWh cm⁻² Satisfactory for an aqueous hybrid supercapacitor.
Cycling Stability NCSe-E//AC Device [1] ~86.2% retention after 5000 cycles Demonstrates long-term durability.
Specific Charge MnNiC₂O₄ (Mn-doped Oxalate) [2] 634.3 C g⁻¹ at 1 A g⁻¹ High charge storage capacity.

Mechanism: Why Oxygen Vacancies Improve Performance

The performance enhancements are attributed to several key factors:

  • Optimized Adsorption Energy: Density Functional Theory (DFT) calculations indicate that oxygen vacancies in materials like NCSe-E significantly enhance the adsorption energy for hydroxide ions (OH⁻), which is crucial for the charge storage reaction [1].
  • Improved Charge Transfer: Oxygen vacancies create more metastable states and unsaturated coordination sites, which serve as active sites. This improves electron conductivity and facilitates rapid ion diffusion, accelerating reaction kinetics [1] [2] [3].
  • Enhanced Active Sites: The vacancies themselves, along with the resulting grain boundaries, expose more active sites for electrochemical reactions [5].

Research Outlook and Challenges

While the field is advancing, several challenges and opportunities exist for future research:

  • Precise Control: Fine-tuning the concentration and distribution of oxygen vacancies remains a challenge, as excessive vacancies can become recombination centers for charge carriers [3].
  • Advanced Characterization: Combining multiple techniques is essential to quantify vacancy concentration and understand their dynamic behavior under operating conditions.
  • Material Scope: Most current studies focus on selenides and oxalates. Applying these defect-engineering tactics directly to nickel selenate presents a promising and relatively unexplored research direction [1].

References

density functional theory calculations nickel selenate

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Synthesis & Transformation Protocols

Nickel selenate in recent research is often formed in situ from nickel-cobalt selenide precursors. The key experimental protocols are summarized below.

Table 1: Key Experimental Protocols from Literature

Protocol Name Primary Method Key Steps & Conditions Objective / Outcome
Potentiostatic Strengthening [1] Electrochemical Apply a constant potential (specific value not listed) to Ni-Co selenide (NCSe) in 1 M KOH for a set duration. In situ transformation of NCSe into oxygen vacancy-rich nickel-cobalt selenate (NCSe-E), enhancing energy storage.
For comparison: CV Activation [1] Cyclic Voltammetry Repeated potential cycling of NCSe in 1 M KOH. Transforms NCSe into a reconstructed oxide/(oxy)hydroxide (NCSe-CV), a common but less effective activation method.

| Hydrothermal Selenization [1] [2] | Hydrothermal | 1. Synthesize Ni-Co precursor (NC/CC) on carbon cloth via hydrothermal reaction with urea [1]. 2. Perform selenization via calcination or electrodeposition [2]. | Obtains the precursor nickel-cobalt selenide (e.g., (Co,Ni)Se₂) nanoneedles on a conductive substrate. |

Computational DFT Parameters and Guidelines

While a dedicated DFT study on pure this compound was not found, the following parameters from studies on highly related materials provide a strong foundation.

Table 2: DFT Computational Parameters from Related Studies

Computational Aspect Recommended Parameters / Software
Software Package Vienna Ab initio Simulation Package (VASP) [3]
Exchange-Correlation Functional Perdew-Burke-Ernzerhof (PBE) [3]
Core Treatment & Dispersion Projector Augmented Wave (PAW) method [3]
Energy Cutoff & K-points Plane-wave cutoff: 500 eV; K-point mesh: e.g., 3×3×1 for 4×4×1 supercell [3]
Model Construction Use a slab model with a ~20 Å vacuum layer to avoid periodic interactions [3]

| Property Analysis | • Formation Energy: Calculate for defects (e.g., oxygen vacancies) [1] [3]. • Adsorption Energy: Key for evaluating interaction with intermediates like OH⁻ [1]. • Electronic Structure: Density of States (DOS) to understand conductivity and active sites [3]. |

Research Workflow and Property Analysis

The experimental and computational methods are combined in a cohesive research strategy, as shown in the following workflow.

G Start Start: Precursor Synthesis A Selenide Formation (Hydrothermal/Electrodeposition) Start->A B Electrochemical Transformation (e.g., Potentiostatic Strengthening) A->B C Active Material: Ni-Co Selenate with Oxygen Vacancies B->C D Material Characterization (XRD, XPS, In-situ Raman, etc.) C->D E DFT Modeling D->E F Property Calculation (Formation Energy, Adsorption Energy, DOS) E->F H Establish Structure-Property Relationship F->H G Performance Evaluation (Supercapacitor, OER, HER) G->H

The research workflow integrates material synthesis, characterization, and computational modeling to establish structure-property relationships [1] [2] [3].

Critical Research Insights

  • Focus on Defect Engineering: The high performance of materials like NCSe-E is attributed to oxygen vacancies, which create unsaturated coordination sites and enhance the adsorption of reaction intermediates [1].
  • Benchmarking is Crucial: The literature highlights the importance of comparing new electrochemical activation methods (like potentiostatic strengthening) against traditional techniques such as CV cycling to demonstrate performance enhancements [1].
  • Justification of Methodology: When employing DFT, clearly state why specific functionals (like PBE) and models (like slab models with vacuum) are chosen, often based on successful precedents in studying similar selenide or metal-oxide systems [3].

References

Comprehensive Application Notes and Protocols: Potentiostatic Strengthening Synthesis of Nickel Selenate for Advanced Energy Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Nickel selenate and related selenide compounds represent an important class of transition metal-based materials that have gained significant attention in electrochemical energy storage applications due to their superior conductivity and rich redox chemistry. Recent advances in materials engineering have demonstrated that intentional introduction of structural defects can substantially enhance the electrochemical performance of these materials by creating additional active sites and improving charge transfer kinetics. The potentiostatic strengthening technique has emerged as a novel electrochemical approach to precisely engineer such defects in transition metal compounds, particularly nickel-cobalt selenides, through controlled electrochemical reconstruction.

Traditional synthesis methods often lack the precision to create optimal defect concentrations, resulting in materials with moderate energy density and limited cycle life. In contrast, potentiostatic strengthening enables in situ transformation of weakly active precursor materials into highly active defect-rich electrodes through application of a constant potential, leading to significant changes in morphology, crystal structure, and surface composition. This controlled reconstruction process creates abundant oxygen vacancies and exposes numerous electrochemically active sites, substantially enhancing charge storage capacity. Recent research confirms that materials modified through this technique exhibit remarkable specific capacity values up to 3830 mC cm⁻² at 1 mA cm⁻² with excellent rate capability, retaining approximately 72.0% of initial capacity even at high current densities of 50 mA cm⁻² [1].

The fundamental principle underlying this technique involves electrochemical activation under precisely controlled potential conditions, which drives phase transformation while maintaining structural integrity. This protocol details the application of potentiostatic strengthening specifically for nickel-cobalt selenide materials, though the methodology can be adapted for other transition metal compounds with appropriate parameter optimization.

Materials and Synthesis Protocols

Chemical Reagents and Equipment

Essential Chemicals: The synthesis requires nickel chloride hexahydrate (NiCl₂·6H₂O), cobalt chloride hexahydrate (CoCl₂·6H₂O), sodium selenite (NaSeO₃), hexadecyl trimethyl ammonium bromide (CTAB) as a surfactant, resorcinol, formaldehyde, tetraethoxysilane (TEOS), ammonia solution (25%), ethanol, hydrazine hydrate (N₂H₄·H₂O, 80%), and sodium hydroxide. All chemicals should be analytical grade and used without further purification [2].

Equipment Setup: Key equipment includes an autoclave with Teflon liner (100 mL capacity), tube furnace with controlled atmosphere, electrochemical workstation (preferably Gamry Instruments or equivalent with potentiostatic capability), three-electrode cell setup, ultrasonic bath, centrifugal separator, vacuum drying oven, and standard laboratory glassware. For characterization, access to X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) surface area analysis is essential [2] [1].

Precursor Synthesis Procedures
2.2.1 Nitrogen-Doped Hollow Carbon Spheres (NHCS) Support

The synthesis of nitrogen-doped hollow carbon spheres (NHCS) follows a hard template method [2]. Begin by dissolving 0.5 g of resorcinol in a mixture of 70 mL ethanol and 10 mL distilled water. Add 3 mL of ammonia solution (25%) under constant magnetic stirring. Subsequently, introduce 0.72 mL formaldehyde and 2.8 mL TEOS dropwise over five minutes. After 6 hours of reaction, add an additional 1.5 mL TEOS to create more mesopores in the carbon structure. Filter the resulting product and dry at 50°C overnight. Carbonize the material at 800°C for 2 hours under inert atmosphere. Finally, remove the silica template by treating with 6 M NaOH solution at 70°C for 6 hours, followed by thorough washing and drying [2].

2.2.2 Nickel-Cobalt Selenide Precursor (NCSe) Preparation

The nickel-cobalt selenide precursor is synthesized via a hydrothermal method [2] [1]. Disperse 50 mg of the prepared NHCS support, 59.4 mg NiCl₂·6H₂O, 59.4 mg NaSeO₃, and 50 mg CTAB in 60 mL distilled water using ultrasonic treatment for 1 hour to achieve complete dissolution and uniform mixing. Add 8 mL hydrazine hydrate dropwise to the mixture as a reducing agent. Transfer the solution to a Teflon-lined autoclave and maintain at 140°C for 24 hours in a convection oven. After cooling to room temperature, collect the product by filtration, wash repeatedly with distilled water and ethanol, and dry at 50°C for 12 hours. Finally, calcine the material at 600°C for 2 hours under nitrogen atmosphere to crystallize the selenide structure. The loading mass of nickel selenide is approximately 1.29 mg per gram of carbon sphere based on the initial metal salt quantities [2].

Table 1: Hydrothermal Synthesis Parameters for Nickel-Cobalt Selenide Precursor

Parameter Specification Purpose
Reaction Temperature 140°C Optimal crystal growth
Reaction Time 24 hours Complete selenization
Precursor Concentration 59.4 mg salt/60 mL Controlled nanoparticle formation
Reducing Agent 8 mL N₂H₄·H₂O (80%) Reduction of metal ions and selenite
Surfactant 50 mg CTAB Prevent agglomeration
Post-treatment 600°C, 2h, N₂ atmosphere Crystallization and structure stabilization
Electrochemical Setup Configuration

The electrochemical setup uses a standard three-electrode system with the prepared nickel-cobalt selenide electrode as working electrode, platinum foil as counter electrode, and Hg/HgO or Ag/AgCl as reference electrode. The electrolyte is 6 M KOH aqueous solution. All experiments should be conducted at room temperature (25±2°C) unless otherwise specified. Before measurements, purge the electrolyte with nitrogen gas for at least 30 minutes to remove dissolved oxygen [1].

Electrochemical Protocols

Potentiostatic Strengthening Treatment

The core innovation in this synthesis protocol is the potentiostatic strengthening treatment, which transforms the weakly active NCSe precursor into a highly active, defect-rich material [1]. Begin by assembling the electrochemical cell with the prepared NCSe electrode as working electrode. Apply a constant potential of 0.45-0.55 V vs. Hg/HgO for 30-60 minutes using a high-precision potentiostat. This critical step induces in situ electrochemical reconstruction of the material, creating abundant oxygen vacancies and structural defects that significantly enhance electrochemical activity. During this process, monitor the current response, which typically shows a gradual increase followed by stabilization, indicating completion of the reconstruction process. Following treatment, carefully rinse the electrode with distilled water and dry at 60°C for 2 hours before further characterization or testing. The resulting material is designated as NCSe-E to distinguish it from the untreated precursor [1].

For comparative studies, include control samples treated with conventional cyclic voltammetry (CV) scanning techniques (typically 20-50 cycles between 0-0.6 V at 5-20 mV s⁻¹ scan rate) to demonstrate the superiority of the potentiostatic strengthening approach [1].

Electrochemical Impedance Spectroscopy (EIS) Measurements

EIS measurements provide crucial information about charge transfer resistance and ionic diffusion characteristics of the synthesized materials [3]. Perform EIS measurements at open-circuit potential with a frequency range from 100 kHz to 10 mHz and an amplitude of 5-10 mV. For battery-type materials with relatively low impedance like nickel-cobalt selenides, galvanostatic mode is generally recommended as it maintains the true zero-current condition throughout the measurement, minimizing potential drift issues [3]. However, for high-impedance systems or coating characterization, potentiostatic mode may be preferable. The accompanying Nyquist plot diagram illustrates a typical EIS measurement setup and the equivalent circuit modeling process for analyzing impedance data.

G EIS Measurement and Equivalent Circuit Modeling cluster_circuit Equivalent Circuit Model start Start EIS Measurement setup Setup Parameters: Freq: 100kHz-10mHz Amplitude: 5-10mV Mode: Galvanostatic start->setup run Run Measurement at Open Circuit Potential setup->run data Collect Impedance Data (Nyquist Plot) run->data model Equivalent Circuit Modeling data->model circuit RsRctCPEW model->circuit Fit to data analyze Analyze Fitted Parameters (Rs, Rct, CPE, W) end Interpret Results analyze->end circuit->analyze

Table 2: Key Parameters for EIS Measurements of Nickel-Cobalt Selenide Electrodes

Parameter Recommended Value Purpose
Frequency Range 100 kHz - 10 mHz Broad spectrum charge transfer analysis
Amplitude 5-10 mV Linear response without disturbing system
Mode Galvanostatic Prevents potential drift for battery materials
DC Potential Open-circuit voltage Measures inherent electrode properties
Equivalent Circuit R(CR(W)) (Randles circuit) Models solution resistance, charge transfer, and diffusion
Performance Evaluation Metrics

Evaluate the electrochemical performance of the synthesized materials through cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and stability testing. For CV measurements, use scan rates ranging from 2-50 mV s⁻¹ within a potential window of 0-0.6 V vs. Hg/HgO. GCD testing should be performed at various current densities (1-50 mA cm⁻²) within the same potential window. Calculate specific capacity from GCD curves using the formula: C = (I × Δt) / A, where I is current, Δt is discharge time, and A is electrode geometric area. For long-term stability assessment, conduct continuous charge-discharge cycling for at least 5000 cycles at a current density of 20 mA cm⁻², monitoring capacity retention throughout the testing period [1].

Materials Characterization Techniques

Structural and Compositional Analysis

X-ray diffraction (XRD) provides essential information about crystal structure and phase composition. Perform XRD analysis using Cu Kα radiation (λ = 0.15418 nm) with scanning range of 10-80° (2θ) and step size of 0.02°. Identify the characteristic diffraction peaks of nickel-cobalt selenide phases and any transformation products after potentiostatic strengthening. For X-ray photoelectron spectroscopy (XPS), use monochromatic Al Kα radiation and calibrate spectra using C 1s peak at 284.8 eV. Analyze high-resolution spectra for Ni 2p, Co 2p, Se 3d, and O 1s regions to determine elemental oxidation states and identify the presence of oxygen vacancies created during the potentiostatic strengthening process [2] [1].

Thermal analysis techniques including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about thermal stability and decomposition behavior. Conduct TGA under nitrogen atmosphere with heating rate of 10°C min⁻¹ from room temperature to 800°C. These analyses help determine optimal temperature ranges for material processing and application [4].

Morphological and Surface Characterization

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) reveal crucial information about material morphology, particle size, and distribution. For SEM analysis, use acceleration voltages of 10-20 kV with appropriate magnification to examine the nanoneedle-like structure of nickel-cobalt selenide. TEM with high-resolution capability (HRTEM) provides detailed information about crystal fringes and defect structures. Selected area electron diffraction (SAED) patterns confirm crystallinity and phase information. The transformation from densely packed nanoneedles to more open structures with increased surface area after potentiostatic strengthening should be clearly visible in these analyses [1].

Surface area and porosity measurements using BET analysis with N₂ adsorption-desorption isotherms at 77 K provide quantitative data on specific surface area, pore volume, and pore size distribution. The potentiostatically strengthened materials typically exhibit increased surface area and well-developed mesoporosity, which contributes to enhanced electrochemical performance by facilitating electrolyte access to active sites [1].

Results and Discussion

Performance Evaluation and Comparative Analysis

The potentiostatic strengthening technique dramatically enhances the electrochemical performance of nickel-cobalt selenide materials. Comparative studies show that NCSe-E (electrochemically strengthened) exhibits substantially higher specific capacity compared to untreated NCSe and materials modified through conventional CV scanning techniques. The specific capacity of NCSe-E reaches 3830 mC cm⁻² at 1 mA cm⁻², with excellent rate capability demonstrated by 72.0% capacity retention at 50 mA cm⁻² [1]. This performance enhancement directly results from the structural reconstruction and defect engineering achieved through the potentiostatic strengthening process.

The following workflow diagram illustrates the complete synthesis and characterization process for nickel-cobalt selenide electrodes, highlighting the key stages from precursor preparation to final performance evaluation:

G Nickel-Cobalt Selenide Synthesis and Characterization Workflow precursors Precursor Preparation (Ni/Co salts, NaSeO₃, NHCS) hydrothermal Hydrothermal Synthesis 140°C, 24 hours precursors->hydrothermal Hydrazine hydrate CTAB surfactant calcination Calcination 600°C, 2h, N₂ atmosphere hydrothermal->calcination Filter, wash, dry electrode_prep Electrode Fabrication Active material:Conductive carbon:PVDF = 8:1:1 calcination->electrode_prep NCSe powder strengthening Potentiostatic Strengthening 0.45-0.55V, 30-60 min electrode_prep->strengthening 3-electrode setup 6M KOH electrolyte characterization Materials Characterization XRD, XPS, SEM, TEM, BET strengthening->characterization NCSe-E material testing Electrochemical Evaluation CV, GCD, EIS characterization->testing Defect analysis Morphology assessment performance Enhanced Performance 3830 mC cm⁻² at 1 mA cm⁻² 72% retention at 50 mA cm⁻² testing->performance Validation

Table 3: Comparative Performance of Nickel-Cobalt Selenide Electrodes Before and After Potentiostatic Strengthening

Parameter NCSe (Untreated) NCSe-E (Strengthened) Improvement
Specific Capacity (1 mA cm⁻²) ~1800 mC cm⁻² 3830 mC cm⁻² +112.8%
Rate Capability (50 mA cm⁻²) ~45% retention 72.0% retention +27.0%
Charge Transfer Resistance Higher Rct Lower Rct Enhanced kinetics
Oxygen Vacancy Concentration Low High Improved adsorption
Cycle Stability (5000 cycles) ~80% retention ~90% retention +10.0%
Theoretical Investigation of Mechanisms

Kinetic analysis and theoretical calculations provide fundamental insights into the enhancement mechanisms underlying the improved performance of potentiostatically strengthened materials. Density functional theory (DFT) calculations demonstrate that introduced oxygen vacancies significantly enhance the adsorption energy of hydroxide ions (OH⁻) in NCSe-E, promoting charge transfer during charging/discharging processes. This theoretical understanding corroborates experimental observations of reduced charge transfer resistance in electrochemical impedance spectra [1].

The structural transformation during potentiostatic strengthening involves in situ electrochemical reconstruction that creates a more open morphology with increased electrochemically active surface area. This reconstruction process, coupled with the generation of oxygen vacancies, exposes numerous additional active sites for faradaic reactions. The defect-rich structure also facilitates ion diffusion pathways, contributing to the remarkable rate capability observed in these materials. These fundamental insights validate the potentiostatic strengthening approach as an effective strategy for engineering high-performance transition metal compound electrode materials [1].

Application Notes

Troubleshooting Guide
  • Insufficient Capacity Enhancement: If the electrochemical performance improvement after potentiostatic strengthening is marginal, verify the applied potential range. The optimal potential window is critical—too low may not induce sufficient reconstruction, while too high may cause excessive oxidation or structural degradation. Also ensure adequate treatment duration (minimum 30 minutes) for complete transformation.

  • Material Detachment from Substrate: For electrode preparation, ensure homogeneous mixing of active material, conductive agent, and binder (recommended ratio 8:1:1). Include a conductive additive like carbon black and use appropriate binder (PVDF or PTFE) to maintain structural integrity during the electrochemical reconstruction process.

  • Inconsistent Results Between Batches: Maintain strict control over hydrothermal synthesis conditions including precise temperature control (±2°C), consistent reaction time, and identical cooling rates. Variations in these parameters can lead to differences in crystallinity and morphology that affect subsequent electrochemical strengthening.

Limitations and Future Research Directions

While the potentiostatic strengthening technique significantly enhances the performance of nickel-cobalt selenide electrodes, several limitations should be acknowledged. The method requires precise potential control and extended processing time compared to conventional activation methods. Additionally, the long-term stability of the created defects under continuous cycling needs further investigation, though current results show excellent retention over 5000 cycles.

Future research should explore extension of this technique to other transition metal compounds including sulfides, phosphides, and oxides. Optimization of parameters for different material systems could further enhance the applicability of this approach. Integration of in situ characterization techniques during the potentiostatic strengthening process would provide deeper insights into the real-time structural transformations, enabling more precise control of the defect engineering process. Scaling up the technique for industrial application represents another important research direction, potentially revolutionizing the manufacturing of high-performance electrode materials for advanced energy storage systems.

Conclusion

The potentiostatic strengthening technique presented in this protocol provides a robust and effective method for transforming weakly active nickel-cobalt selenide precursors into highly active, defect-rich electrode materials with exceptional electrochemical performance. Through controlled electrochemical reconstruction, this approach creates abundant oxygen vacancies and exposed active sites that significantly enhance charge storage capacity and rate capability. The detailed synthesis procedures, characterization methods, and troubleshooting guidelines included in these application notes will enable researchers to successfully implement this advanced materials engineering strategy. With its demonstrated ability to achieve specific capacities up to 3830 mC cm⁻² with excellent retention, this approach represents a significant advancement in the development of high-performance electrodes for next-generation energy storage devices.

References

Application Notes and Protocols: Hydrothermal Synthesis of Nickel Selenide Nanoparticles for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nickel selenide nanoparticles (NiSe NPs) represent an important class of transition metal chalcogenides that have gained significant attention in biomedical research due to their excellent magnetic properties, photothermal conversion capabilities, and potential for catalytic activity within biological systems [1]. The hydrothermal synthesis method provides a powerful, single-pot reaction approach for producing these nanomaterials with controlled size, morphology, and phase composition by manipulating reaction parameters [2] [3]. These protocols detail standardized procedures for synthesizing, characterizing, and evaluating nickel selenide nanoparticles, specifically tailored for applications in drug delivery and cancer therapeutics.

Experimental Protocols

Hydrothermal Synthesis of Nickel Selenide Nanoparticles
2.1.1. Reagents and Materials
  • Nickel Source: Nickel chloride hexahydrate (NiCl₂·6H₂O) [2] [4]
  • Selenium Source: Selenium powder (Se) or Selenium dioxide (SeO₂) or Sodium selenite (NaSeO₃) [2] [4]
  • Reducing Agent: Sodium borohydride (NaBH₄) or Hydrazine hydrate (N₂H₄·H₂O, 80%) [2] [3] [4]
  • Surfactant: Cetyltrimethyl ammonium bromide (CTAB) [3] [4]
  • Solvents: Deionized water, Ethylenediamine (en), Pyridine (py) [2]
  • pH Modifiers: Sodium hydroxide (NaOH), Hydrochloric acid (HCl) [2]
2.1.2. Synthesis Procedure
  • Selenium Solution Preparation: Add 12.5 mmol of selenium powder and 26.5 mmol of sodium borohydride to deionized water. Stir the mixture for 60 minutes at room temperature until a clear solution forms, indicating the formation of selenium ions [2].

  • Nickel Precursor Addition: Add 4.2 mmol of nickel chloride to the selenium solution. This will cause an exothermic reaction and change the solution color to black, indicating nanoparticle formation [2].

  • pH Adjustment: Adjust the solution pH using NaOH or HCl to the desired value (typically between 9-12) [2].

  • Solvent Selection: Transfer the reaction mixture to a Teflon-lined stainless steel autoclave. The autoclave should be filled to 60-80% of its capacity (typically 60 mL solution in a 100 mL autoclave) [5] [4].

  • Hydrothermal Reaction: Place the autoclave in a preheated oven and maintain at temperatures between 120-180°C for 12-24 hours [3] [4].

  • Product Recovery: After the reaction, allow the autoclave to cool naturally to room temperature. Collect the resulting precipitate by centrifugation (typically at 8,000-10,000 rpm for 10 minutes) and wash sequentially with acetone, toluene, and deionized water to remove impurities [2].

  • Drying: Dry the purified product in a vacuum oven at 50-60°C for 10-12 hours to obtain the final nickel selenide nanoparticles [2] [4].

The following diagram illustrates the complete hydrothermal synthesis workflow:

hydrothermal_synthesis start Start Synthesis prepare_se Prepare Selenium Solution: • 12.5 mmol Se powder • 26.5 mmol NaBH₄ • Stir 60 min at RT start->prepare_se add_ni Add Nickel Precursor: • 4.2 mmol NiCl₂ • Exothermic reaction occurs • Solution turns black prepare_se->add_ni adjust_ph Adjust pH: • Use NaOH/HCl • Typical range: 9-12 add_ni->adjust_ph transfer Transfer to Autoclave: • Fill 60-80% capacity • 60 mL in 100mL vessel adjust_ph->transfer react Hydrothermal Reaction: • Temperature: 120-180°C • Time: 12-24 hours transfer->react cool Cool to Room Temperature react->cool recover Recover Product: • Centrifuge at 8,000-10,000 RPM • Wash with solvents cool->recover dry Dry Product: • Vacuum oven at 50-60°C • 10-12 hours recover->dry final NiSe Nanoparticles dry->final

Surface Functionalization for Biomedical Applications

Surface modification is crucial for enhancing the biocompatibility and targeting capability of nickel selenide nanoparticles for drug delivery applications [1].

  • Polymer Coating:

    • Prepare a 1-5% w/v solution of polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) in deionized water.
    • Disperse the synthesized NiSe nanoparticles in the polymer solution at a concentration of 1-2 mg/mL.
    • Sonicate the mixture for 30-60 minutes to ensure uniform coating.
    • Incubate for 12-24 hours with continuous stirring.
    • Recover the coated nanoparticles by centrifugation and wash twice with deionized water [1].
  • Biomolecule Conjugation:

    • Activate the polymer-coated nanoparticles with appropriate coupling agents (e.g., EDC/NHS for carboxyl groups).
    • Incubate with targeting ligands (e.g., folic acid, peptides, antibodies) at molar ratios optimized for the specific ligand.
    • Purify by dialysis or gel filtration to remove unreacted molecules [1].

Characterization and Parameter Optimization

Comprehensive characterization is essential to correlate nanoparticle properties with synthesis parameters. The following data summarizes key optimization parameters and their effects on nickel selenide nanoparticle properties.

Table 1: Effect of Reaction Parameters on Nickel Selenide Nanoparticle Properties

Parameter Conditions Tested Particle Size Morphology Phase/Crystal Structure Citations
Ni:Se Molar Ratio 1:1 Agglomerated structures Irregular agglomeration Mixed phases [2]
3:2 50-100 nm Flower-like assemblies of nanosheets Hexagonal NiSe [3]
1:2 <50 nm Nanospheres, microstructures Cubic NiSe₂ or mixed NiSe/NiSe₂ [3]
Temperature 120°C <30 nm Nanoparticles Pure NiSe₂ [3]
140°C 50-80 nm Nanospheres Ni₀.₈₅Se [4]
180°C 80-150 nm Star-shaped, octahedral NiSe, NiSe₂ [2] [3]
Reaction Time 12 hours 50-100 nm Nanosheet assemblies NiSe [3]
24 hours 30-80 nm Dense nanoparticles Ni₀.₈₅Se [4]
pH Acidic (pH<7) Broad size distribution Irregular Poorly crystalline [2]
Basic (pH>9) Uniform size distribution Well-defined shapes Highly crystalline [2]
Reducing Agent NaBH₄ 40-100 nm Variable NiSe [2]
N₂H₄·H₂O 20-60 nm Uniform spheres Ni₀.₈₅Se, NiSe₂ [3] [4]

Table 2: Optical and Electronic Properties of Nickel Selenide Nanoparticles

Compound Band Gap (eV) Magnetic Properties Catalytic Activity Photothermal Conversion Citations
NiSe 3.6 eV [3] Soft magnetic material, high magnetic moments Moderate ORR/OER activity Good NIR absorption [1] [3]
NiSe₂ 3.3 eV [3] Paramagnetic behavior Good electrocatalytic activity Efficient NIR conversion [1] [3]
Ni₀.₈₅Se Not reported Enhanced magnetic responsiveness Excellent OER activity due to Ni³⁺ sites Strong plasmon resonance [1] [4]

Formation Mechanism and Key Phase Transitions

The hydrothermal synthesis of nickel selenides involves several coordinated chemical processes that determine the final nanoparticle characteristics:

  • Precursor Dissolution: Metal salts and selenium sources dissolve and form reactive ionic species in the aqueous medium [5].

  • Reduction Step: Selenium ions (from SeCl₄ or NaSeO₃) are reduced to elemental selenium by hydrazine hydrate or sodium borohydride [3].

  • Nucleation and Growth: Nickel and selenium ions react under elevated temperature and pressure to form initial NiSe nuclei, which then grow into nanocrystals [5].

  • Morphological Development: The crystal growth direction and final morphology are influenced by surfactant templates (e.g., CTAB) and reaction kinetics [3].

The following diagram illustrates the phase formation mechanism under different synthetic conditions:

formation_mechanism precursors Precursors in Solution: • Ni²⁺ ions • Selenium species • Reducing agents • Surfactants dissolution Dissolution and Ion Release precursors->dissolution reduction Selenium Reduction: • Se⁴⁺ to Se⁰ • Forms reactive species dissolution->reduction nucleation Nucleation: • Initial NiSe cluster formation • Temperature dependent reduction->nucleation condition_1 Condition A: • Ni:Se = 3:2 • T = 180°C • 12 hours nucleation->condition_1 condition_2 Condition B: • Ni:Se = 1:2 • T = 120°C • 12 hours nucleation->condition_2 condition_3 Condition C: • Ni:Se = 1:1 • T = 140°C • 24 hours + CTAB nucleation->condition_3 product_1 Product: Flower-like NiSe nanosheets condition_1->product_1 product_2 Product: NiSe₂ nanoparticles condition_2->product_2 product_3 Product: Ni₀.₈₅Se nanospheres condition_3->product_3

Biomedical Applications and Therapeutic Mechanisms

Nickel selenide nanoparticles demonstrate significant potential in cancer therapeutics through multiple mechanisms:

Drug Delivery Capabilities
  • Enhanced Targeting: The magnetic properties of NiSe nanoparticles enable external magnetic field guidance to tumor sites, improving drug accumulation by 5-10 fold compared to free drugs [1].
  • Stimuli-Responsive Release: Surface-functionalized NiSe nanoparticles can be engineered to release therapeutic payloads in response to tumor microenvironment triggers such as pH changes, redox conditions, or external stimuli [1].
Multimodal Therapy Mechanisms
  • Photothermal Therapy (PTT): NiSe nanoparticles exhibit strong near-infrared (NIR) absorption and efficient photothermal conversion, enabling thermal ablation of cancer cells when exposed to NIR laser irradiation [1].

  • Chemodynamic Therapy (CDT): The catalytic activity of NiSe nanoparticles enables Fenton-like reactions that generate reactive oxygen species (ROS) within the tumor microenvironment, inducing oxidative stress and cancer cell apoptosis [1].

  • Magnetic Hyperthermia: The magnetic susceptibility of nickel allows for alternating magnetic field-induced heating, providing another mechanism for thermal ablation of tumor tissues [1].

  • Synergistic Effects: Combination of these modalities with traditional chemotherapy enables enhanced therapeutic efficacy while potentially reducing systemic toxicity [1].

Troubleshooting and Technical Notes

  • Agglomeration Issues: If nanoparticles show significant agglomeration, consider increasing surfactant concentration (CTAB) or introducing stronger capping agents like PEG or PVP [2] [1].
  • Phase Impurity: For pure phase synthesis, ensure precise control of Ni:Se molar ratios and use sufficient reducing agent to complete the reaction [3].
  • Size Non-uniformity: Implement rapid injection techniques or use multiple surfactants to improve size distribution [2].
  • Low Crystallinity: Extend reaction time or increase temperature within the safe operating limits of the autoclave [3] [4].
  • Biocompatibility Concerns: Always implement thorough purification and surface functionalization protocols before biological evaluation [1] [6].

Safety Considerations

  • Toxicity Profile: While nickel selenide nanoparticles show promising therapeutic applications, comprehensive biosafety assessment is essential. Implement rigorous evaluation of long-term toxicity, biodistribution, and degradation metabolism before clinical translation [1].
  • Laboratory Safety: Hydrazine hydrate is highly toxic and should be handled with appropriate personal protective equipment in a fume hood [3] [4].
  • Autoclave Operation: Never exceed the recommended fill volume (typically 80% of capacity) and regularly inspect autoclave integrity to prevent pressure-related accidents [5].

Conclusion

These application notes and protocols provide a comprehensive framework for the hydrothermal synthesis, characterization, and therapeutic application of nickel selenide nanoparticles. The precise control over reaction parameters enables tuning of nanoparticle properties for specific biomedical applications, particularly in targeted drug delivery and multimodal cancer therapy. Further research should focus on optimizing surface functionalization strategies and conducting systematic safety evaluations to advance these promising nanomaterials toward clinical application.

References

Comprehensive Application Notes and Protocols: Solvothermal Synthesis of Nickel Cobalt Selenide for Advanced Energy Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nickel Cobalt Selenide and Solvothermal Methods

Nickel cobalt selenide (NCSe) represents an advanced class of battery-type electrode materials that have garnered significant attention in recent years for high-performance energy storage applications. These ternary transition metal chalcogenides exhibit superior electrochemical properties compared to their oxide and sulfide counterparts, primarily due to their notable electrical conductivity and rich redox chemistry. The enhanced performance stems from the synergistic effects between nickel and cobalt ions, which provide multiple oxidation states for reversible faradaic reactions, while the larger radius and more metallic nature of selenium atoms compared to oxygen or sulfur lead to narrower band gaps and faster reaction kinetics [1] [2].

The solvothermal method has emerged as a particularly effective synthesis approach for these materials, enabling precise control over morphology, crystallinity, and composition. This technique involves chemical reactions in a closed system using solvents at temperatures above their boiling points, resulting in high-quality crystalline products with tailored nanostructures. The solvothermal approach offers several advantages for NCSe synthesis, including the ability to create diverse architectures such as nanorods, nanosheets, and three-dimensional porous microstructures, which significantly enhance electrochemical performance by providing large surface areas and shortened ion diffusion paths [3]. These characteristics make solvothermally synthesized nickel cobalt selenides particularly promising for applications in hybrid supercapacitors, where they combine the high energy density of batteries with the high power density and long cycle life of conventional supercapacitors.

Synthesis Protocols and Methodologies

Standard Solvothermal Synthesis Procedure

The synthesis of nickel cobalt selenide via solvothermal methods follows a systematic protocol that enables control over morphology, composition, and ultimately, electrochemical performance. The following procedure has been adapted from multiple optimized literature reports [4] [5]:

  • Reagent Preparation: Begin by preparing precursor solutions. For typical NCSe synthesis, combine nickel(II) acetylacetonate (0.2 mmol, 0.0514 g) and cobalt(III) acetylacetonate (0.4 mmol, 0.1426 g) in a mixed solvent system. The optimal solvent composition consists of 2.5 mL of dimethylformamide (DMF), 6.0 mL of deionized water, 0.5 mL of cyclohexane, and 3.0 mL of ethylene glycol. Add selenium powder (1.8 mmol) as the selenium source [2] [5].

  • Reaction Setup: Transfer the homogeneous mixture to a Teflon-lined stainless steel autoclave, ensuring the filling capacity does not exceed 80% of the total volume. Seal the autoclave securely and place it in a preheated oven at 180°C for 12 hours to facilitate the solvothermal reaction [4].

  • Product Recovery: After the reaction time has elapsed and the system has cooled naturally to room temperature, collect the resulting black solid product by centrifugation. Wash the product sequentially with ethanol and deionized water at least three times each to remove impurities and residual solvents. Finally, dry the purified product in a vacuum oven at 80°C for 8 hours to obtain the final NCSe powder [5].

Specialized Solvothermal Variations
2.2.1 Microwave-Assisted Solvothermal Synthesis

For enhanced reaction kinetics and reduced processing time, a microwave-assisted solvothermal approach can be employed:

  • Combine nickel and cobalt precursors with selenium source in a ratio of Ni:Co:Se = 1:2:4 in appropriate solvent systems.
  • Transfer the mixture to a microwave-compatible reaction vessel and process using microwave irradiation at controlled power settings.
  • The microwave-assisted method significantly reduces reaction time from several hours to minutes while maintaining high product crystallinity and achieving similar or improved electrochemical performance compared to conventional solvothermal synthesis [1] [3].
2.2.2 MOF-Templated Synthesis

For creating specialized heterostructures with enhanced interfaces:

  • Begin with the preparation of nickel-cobalt metal-organic framework (MOF) precursors through a preliminary solvothermal step.
  • Subject the MOF template to selenization using selenium precursors under solvothermal conditions (180°C for 12 hours).
  • This method results in the formation of heterointerface-enriched structures such as Co₃Se₄/CoNi₂Se₄ 2D nanosheet arrays, which demonstrate exceptional electrochemical activities due to their modulated electronic structure and built-in electric fields [6].
Electrode Fabrication and Device Assembly

For electrochemical evaluation and application, the synthesized NCSe materials must be properly processed into working electrodes:

  • Slurry Preparation: Combine the active NCSe material, conductive agent (acetylene black), and binder (polyvinylidene fluoride, PVDF) in a mass ratio of 8:1:1. Use N-methyl-2-pyrrolidone (NMP) as the solvent to form a homogeneous slurry through thorough grinding [5].

  • Electrode Preparation: Apply the slurry uniformly onto a pre-treated nickel foam current collector (1×1 cm²). Press the coated foam at 10 MPa to ensure good adhesion between the active material and current collector. Dry the electrode under vacuum at 110°C for 12 hours to remove residual solvent [2] [5].

  • Device Assembly for Asymmetric Supercapacitors: For full device testing, assemble asymmetric supercapacitors using the NCSe electrode as cathode and activated carbon as anode, separated by an appropriate separator material (e.g., cellulose membrane) in 2M KOH electrolyte. The mass loading of active materials on both electrodes should be balanced according to the charge balance theory (Q⁺ = Q⁻) expressed by the equation: m⁺/m⁻ = (C⁻ × ΔV⁻)/(C⁺ × ΔV⁺), where C represents specific capacitance, ΔV is the potential window, and m is the mass of active material [4] [5].

Table 1: Optimized Synthesis Parameters for Different NCSe Morphologies

Morphology Ni:Co Ratio Selenium Content Temperature (°C) Time (h) Solvent System
Nanorods [1] 0.85:0.85 1.8 mmol 180 12 DMF/Water/Cyclohexane/Ethylene Glycol
Litchi-like Particles [5] 0.95:2.05 1.8 mmol 180 12 DMF/Water/Cyclohexane/Ethylene Glycol
2D Nanosheets [6] 1:1 2.0 mmol 180 12 DMF/Water
Urchin-like Structures [7] 1:1 - 180 12 1,4-dioxane

Electrochemical Performance and Characterization

Key Performance Metrics

Nickel cobalt selenide materials synthesized via solvothermal methods demonstrate exceptional electrochemical performance, making them highly promising for energy storage applications. The following performance characteristics have been documented:

  • Specific Capacitance: NCSe materials exhibit outstanding charge storage capabilities, with specific capacitance values reaching 2009 F g⁻¹ at 2 A g⁻¹ for (Ni₀.₈₅Se)₃(Co₀.₈₅Se)/rGO composites. Other compositions like Ni₀.₉₅Co₂.₀₅Se₄ demonstrate slightly lower but still impressive capacitance of 1038.75 F g⁻¹ at 1 A g⁻¹ [1] [4]. These values significantly surpass those of single metal selenides and many other transition metal chalcogenides.

  • Rate Performance: One of the notable advantages of solvothermally synthesized NCSe is its exceptional rate capability. Materials maintain 83% capacity retention when current density increases from 2 A g⁻¹ to 30 A g⁻¹, indicating excellent high-power performance [1]. This attribute is crucial for applications requiring rapid charge and discharge cycles.

  • Cycling Stability: Long-term cycling tests reveal outstanding durability, with NCSe-based electrodes retaining 79.7-95.21% of initial capacitance after 4000-5000 cycles, depending on the specific composition and structure [1] [5]. This exceptional stability stems from the robust nanostructures formed during solvothermal synthesis that can accommodate volume changes during repeated redox reactions.

  • Energy and Power Density: When configured in asymmetric supercapacitor devices with activated carbon anodes, NCSe-based systems achieve high energy densities of 38-50.35 W h kg⁻¹ at corresponding power densities of 388-800.90 W kg⁻¹ [1] [4] [7]. These values bridge the gap between conventional capacitors and batteries, making them suitable for various energy storage applications.

Table 2: Electrochemical Performance Comparison of Different NCSe Compositions

Material Composition Specific Capacitance Cycling Stability Energy Density Power Density
(Ni₀.₈₅Se)₃(Co₀.₈₅Se)/rGO [1] 2009 F g⁻¹ at 2 A g⁻¹ 79.7% after 5000 cycles 38 W h kg⁻¹ 388 W kg⁻¹
Ni₀.₉₅Co₂.₀₅Se₄ [4] [5] 1038.75 F g⁻¹ at 1 A g⁻¹ 95.21% after 4000 cycles 37.22 W h kg⁻¹ 800.90 W kg⁻¹
Co₃Se₄/CoNi₂Se₄ [6] - - - -
Ni-Co-Se (1.8 mmol Se) [2] 664.30 C g⁻¹ at 1 A g⁻¹ 97.99% after 5000 cycles - -
Structural and Morphological Characterization

Comprehensive characterization of solvothermally synthesized NCSe materials reveals critical structure-property relationships:

  • X-ray Diffraction (XRD): Analysis typically confirms the formation of crystalline phases such as NiCo₂Se₄ (JCPDS: 04-006-5241), CoSe₂ (JCPDS: 09-0234), and NiSe₂ (JCPDS: 41-1495). The specific phase composition depends on the Ni:Co ratio and selenium content, with optimal electrochemical performance observed at specific crystalline structures [2].

  • Morphological Analysis: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) reveal diverse nanostructures including three-dimensional porous microstructures consisting of stacked nanorods, litchi-like particles with diameters ranging from 191-243 nm, and 2D nanosheet arrays with 3D superstructures. These tailored morphologies significantly enhance electrochemical performance by providing large surface areas for redox reactions and efficient ion transport pathways [1] [6] [5].

  • Surface Area and Porosity: Nitrogen adsorption-desorption measurements indicate that optimized NCSe materials possess mesoporous structures with high specific surface areas, typically in the range of 50-150 m² g⁻¹. The porous architecture facilitates electrolyte penetration and ion diffusion, contributing to the high rate capability observed in electrochemical tests [8].

Advanced Modification Strategies

Composition Optimization

The electrochemical performance of nickel cobalt selenides can be significantly enhanced through precise composition control:

  • Cation Ratio Tuning: Systematic variation of the Ni:Co ratio reveals that optimal performance occurs at specific compositions. Research indicates that Ni₀.₉₅Co₂.₀₅Se₄ exhibits superior capacity and cycling stability, highlighting the importance of maintaining approximately 1:2 Ni:Co ratio for optimal performance. This optimized ratio enhances electrical conductivity and promotes richer redox reactions compared to single metal selenides [5].

  • Selenium Content Optimization: The selenium content significantly influences electrochemical properties, with studies showing that materials synthesized with 1.8 mmol Se (relative to 0.6 mmol total metal cations) demonstrate superior specific capacity and retention rates at high current densities. Both insufficient and excessive selenium content lead to compromised crystallinity and electrochemical performance [2].

Hybrid Composite Structures

Incorporating NCSe with other functional materials creates synergistic effects that enhance overall performance:

  • Graphene Composites: Combining NCSe with reduced graphene oxide (rGO) creates conductive networks that enhance electron transport, resulting in composites with specific capacitance reaching 2009 F g⁻¹ and improved cycling stability. The rGO support also prevents aggregation of NCSe nanoparticles during repeated charging/discharging cycles [1].

  • Carbon Cloth Integration: Growing NCSe nanostructures directly on flexible activated knitted carbon cloth (AKCC) substrates enables the development of flexible and stretchable energy storage devices. These integrated electrodes maintain performance under various mechanical deformation conditions, making them suitable for wearable electronics [6].

Defect Engineering

Introducing controlled defects and heterointerfaces significantly enhances charge storage capabilities:

  • Heterointerface Engineering: Creating interfaces between different crystalline phases, such as Co₃Se₄/CoNi₂Se₄ heterostructures, generates built-in electric fields that facilitate charge transfer and ion transport. These heterointerfaces demonstrate modulated electronic structure and valence interchange between cobalt and nickel cations, leading to enhanced reaction kinetics [6].

  • Oxygen Vacancy Creation: Applying potentiostatic strengthening tactics transforms NCSe into selenates with abundant oxygen vacancies, dramatically improving electrochemical performance. This defect engineering approach creates numerous unsaturated coordination sites that enhance the adsorption of electrolyte ions, resulting in materials with specific capacity as high as 3830 mC cm⁻² at 1 mA cm⁻² [9].

The experimental workflow below summarizes the key stages in the solvothermal synthesis, modification, and evaluation of nickel cobalt selenide materials:

G Nickel Cobalt Selenide Synthesis and Evaluation Workflow Start Start Precursor Precursor Preparation Ni/Co salts + Se source Start->Precursor Solvent Solvent System DMF/Water mixture Precursor->Solvent Autoclave Autoclave Loading 80% capacity Solvent->Autoclave Reaction Solvothermal Reaction 180°C for 12h Autoclave->Reaction Collection Product Collection Centrifugation and washing Reaction->Collection Drying Vacuum Drying 80°C for 8h Collection->Drying Modification Modification Strategy? Drying->Modification Composite Composite Formation With rGO or carbon cloth Modification->Composite  Composite  Approach Defect Defect Engineering Potentiostatic treatment Modification->Defect  Defect  Engineering Electrode Electrode Fabrication Slurry coating on Ni foam Composite->Electrode Defect->Electrode Testing Electrochemical Testing CV, GCD, EIS Electrode->Testing End Performance Evaluation Testing->End

Troubleshooting and Optimization Guidelines

Common Synthesis Issues and Solutions
  • Low Crystallinity: Inadequate crystallinity often results from insufficient reaction time or temperature. Ensure precise temperature control at 180°C for full 12-hour duration. If using microwave-assisted methods, verify power settings and distribution [1] [3].

  • Inhomogeneous Morphology: Non-uniform particle size or shape typically stems from improper mixing of precursors or uneven heating. Employ thorough agitation before solvothermal reaction and ensure autoclave is placed in uniform temperature zone of oven [5].

  • Selenium Deficiency: Incomplete incorporation of selenium can occur due to improper precursor solubility. Utilize appropriate solvent systems (DMF/water mixtures) to enhance selenium precursor dissolution and ensure stoichiometric balance [2].

Performance Optimization Guidelines
  • Maximizing Specific Capacitance: Achieve optimal specific capacitance by maintaining Ni:Co ratio near 1:2 and ensuring sufficient selenium content (1.8 mmol per 0.6 mmol total metals). Incorporate conductive substrates like rGO for enhanced electron transport [2] [5].

  • Enhancing Rate Capability: Improve high-rate performance by creating hierarchical porous structures that facilitate ion transport. Consider heterointerface engineering to build internal electric fields that accelerate charge transfer [6] [9].

  • Extending Cycle Life: Ensure long-term stability by designing robust nanostructures that withstand volume changes during cycling. Composite formation with carbon materials and defect engineering through potentiostatic treatments significantly enhance cycling durability [1] [9].

Application Prospects and Future Directions

Nickel cobalt selenides synthesized via solvothermal methods hold significant promise for various energy storage applications, particularly in domains requiring high power and long cycle life. Their exceptional electrochemical performance positions them as ideal candidates for next-generation hybrid supercapacitors that bridge the gap between conventional capacitors and batteries. The flexible and stretchable versions of these materials, such as those integrated with knitted carbon cloth substrates, open avenues for wearable electronics and flexible energy storage devices [6].

Future research directions should focus on scaling up production while maintaining precise control over morphology and composition. The development of continuous flow solvothermal systems could address current limitations in batch processing and facilitate commercial translation. Additionally, further exploration of multi-element doping and advanced heterostructure design may unlock even higher performance metrics. As the demand for efficient energy storage solutions continues to grow across transportation, grid storage, and portable electronics, solvothermally synthesized nickel cobalt selenides are poised to play an increasingly important role in the energy technology landscape.

References

Application Notes: Fabrication of Zinc-Modified Nickel Cobalt Selenide Electrodes

Author: Smolecule Technical Support Team. Date: February 2026

Background & Principle Transition metal selenides, particularly mixed metal variants like Nickel Cobalt Selenide (NCSe2), are promising electrode materials due to their high electrical conductivity and rich redox activity, which contribute to high specific capacitance and energy density in asymmetric supercapacitors (supercapatteries) [1]. Incorporating a third metal, such as Zinc, via a "zincronization" process can further enhance performance by modifying the surface morphology, increasing electrochemically active sites, and improving structural stability during charge-discharge cycles [1].

Objective To provide a detailed protocol for the hydrothermal synthesis of zinc-modified nickel cobalt selenide (NCSe2-Z) nanocomposites and their subsequent fabrication into working electrodes for high-performance asymmetric supercapacitors.


Experimental Protocol

Part 1: Synthesis of Zinc-Modified Nickel Cobalt Selenide

This section outlines the procedure for creating the active electrode material, adapted from recent research [1].

Materials

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
  • Sodium selenite (Na₂SeO₃·5H₂O)
  • Hydrazine hydrate (N₂H₄·XH₂O, 50–60%)
  • Deionized (DI) water
  • Equipment: Analytical balance, magnetic stirrer with hotplate, autoclave reactor with Teflon liner, programmable oven, centrifuge, vacuum drying oven.

Step-by-Step Procedure

  • Precursor Solution Preparation: Dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 2 mmol of Co(NO₃)₂·6H₂O in 70 mL of DI water under vigorous stirring at room temperature.
  • Selenium Source Addition: Add 4 mmol of Na₂SeO₃·5H₂O to the above solution and continue stirring until fully dissolved.
  • Reduction: Introduce 10 mL of hydrazine hydrate (N₂H₄·XH₂O) dropwise into the mixture. Hydrazine acts as a reducing agent to facilitate the formation of selenide.
  • Hydrothermal Reaction:
    • Transfer the final mixture into a 100 mL Teflon-lined stainless-steel autoclave.
    • Seal the autoclave and heat it in an oven at 160°C for 12 hours.
    • After the reaction, allow the autoclave to cool down to room temperature naturally.
  • Product Collection: The resulting precipitate should be collected by centrifugation, then washed several times with DI water and ethanol to remove impurities.
  • Drying: Dry the purified product in a vacuum oven at 60°C for 12 hours to obtain the base Nickel Cobalt Selenide (NCSe2) powder.
  • Zinc Modification (Zincronization): To incorporate zinc, repeat steps 1-6 but add a specific molar mass of Zn(NO₃)₂·6H₂O (e.g., 15%, 30%, or 40% molar ratio relative to the total metal content) to the initial precursor solution. The optimized material in the study was NCSe2-Z15 [1].

The workflow for the synthesis process is summarized below.

G start Start Synthesis p1 Dissolve Ni/Co nitrates in DI water start->p1 p2 Add Sodium Selenite (Na₂SeO₃·5H₂O) p1->p2 p3 Add Hydrazine Hydrate (Reducing Agent) p2->p3 p4 Transfer to Autoclave Heat at 160°C for 12h p3->p4 p5 Cool, Centrifuge, and Wash Precipitate p4->p5 p6 Dry in Vacuum Oven at 60°C for 12h p5->p6 end NCSe2 Powder p6->end zinc_mod For Zn modification: Add Zn(NO₃)₂ to Step 1 zinc_mod->p1

Part 2: Electrode Fabrication and Cell Assembly

This section describes how to process the synthesized powder into a working electrode and assemble a test device [1].

Materials

  • Synthesized NCSe2 or NCSe2-Z powder
  • Acetylene Black (conductive additive)
  • Polyvinylidene Fluoride (PVDF, binder)
  • N-methyl-2-pyrrolidone (NMP, solvent)
  • Nickel Foam (current collector)
  • Equipment: Mortar and pestle or ball mill, doctor blade or coating knife, vacuum drying oven, hydraulic press.

Procedure

  • Slurry Preparation: Thoroughly mix the active material (e.g., NCSe2-Z15), acetylene black, and PVDF binder in a mass ratio of 75:20:5 in an appropriate amount of NMP solvent to form a homogeneous slurry.
  • Current Collector Preparation: Cut nickel foam into pieces of desired dimensions (e.g., 1 cm x 2 cm). Clean it with dilute acid (e.g., 1M HCl) and DI water to remove surface oxides, then dry completely [2].
  • Slurry Coating: Evenly coat the prepared slurry onto the nickel foam substrate.
  • Drying and Pressing: Dry the coated electrode at 80°C for 12 hours in a vacuum oven to evaporate the solvent. Subsequently, compress the electrode under a pressure of ~10 MPa to enhance contact.
  • Asymmetric Supercapacitor Assembly: Assemble a two-electrode test cell (asymmetric supercapacitor) in a configuration as shown below.

G cluster_cell Asymmetric Supercapacitor Configuration dashed dashed ;        color= ;        color= A Positive Electrode (NCSe2-Z15 / Nickel Foam) B Separator (Soaked with KOH electrolyte) A->B Charge Storage C Negative Electrode (Activated Carbon / Nickel Foam) B->C Ion Flow

Part 3: Performance Evaluation & Characterization

Electrochemical Testing Perform tests in a 2 M KOH aqueous electrolyte [1].

  • Cyclic Voltammetry (CV): Record CV curves at various scan rates (e.g., 2 to 100 mV s⁻¹) to study charge storage mechanisms and calculate specific capacity.
  • Galvanostatic Charge-Discharge (GCD): Perform GCD tests at different current densities (e.g., 1.3 to 10 A g⁻¹) to evaluate specific capacitance, energy density, power density, and cycling stability.
  • Electrochemical Impedance Spectroscopy (EIS): Measure impedance in the frequency range from 100 kHz to 0.01 Hz to understand the internal resistance and ion diffusion kinetics.

Material Characterization

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase of the synthesized materials.
  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and particle size.
  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.

Key Performance Data

The table below summarizes the exceptional electrochemical performance achieved with the optimized zinc-modified material (NCSe2-Z15) as reported in the study [1].

Parameter Performance Value Test Conditions
Specific Capacity 1520.5 C g⁻¹ Scan rate: 2 mV s⁻¹
Specific Capacity 1030.5 C g⁻¹ Current density: 1.3 A g⁻¹
Capacity Retention 98.5% After 5000 cycles
Coulombic Efficiency 99.5% After 5000 cycles
Energy Density 85.18 W h kg⁻¹ Asymmetric device
Power Density 1200 W kg⁻¹ Asymmetric device

Discussion for Researchers

The data indicates that zincronization is a highly effective strategy for enhancing supercapacitor electrodes. The introduced zinc alters the surface morphology, creating more active sites and facilitating ion diffusion, which directly translates to higher specific capacity and outstanding cycling stability [1]. This makes NCSe2-Z composites superior to many monometallic selenides, which often suffer from poor conductivity and structural instability [1].

For researchers, future work could focus on:

  • Exploring the exact molar ratios of Ni, Co, and Zn for further optimization.
  • Investigating alternative substrates or 3D-structured current collectors like nickel foam, which is known to enhance performance by providing a high surface area and facilitating electron transport [2].
  • Extending this zinc modification approach to other metal selenide or sulfide systems.

References

Application Notes: Nickel Selenide-Based Electrodes for Aqueous Hybrid Supercapacitors

Author: Smolecule Technical Support Team. Date: February 2026

Nickel Selenide (NiSe) and its bimetallic derivatives, such as nickel cobalt selenide (Ni-Co-Se), are recognized as high-performance battery-type electrode materials for Aqueous Hybrid Supercapacitors (AHSCs) [1] [2] [3]. Their appeal lies in their high theoretical specific capacity, rich redox chemistry from multiple oxidation states, and generally higher electrical conductivity compared to their oxide or hydroxide counterparts [1] [4] [5].

A common and effective strategy to enhance their performance involves designing composite materials. Integrating NiSe with conductive carbon substrates like graphene, reduced graphene oxide (RGO), or multi-walled carbon nanotubes (MWCNTs) can significantly improve electron transport, buffer volume changes during cycling, and increase the number of electroactive sites [6] [4]. Furthermore, constructing bimetallic selenides (e.g., Ni-Co-Se) or sophisticated core-shell architectures can create synergistic effects, unlocking a greater number of redox reactions and enhancing structural stability [6] [7] [5].

The table below summarizes the electrochemical performance of various nickel selenide-based materials as reported in recent literature.

Material Specific Capacity/Capacitance Cycling Stability Energy Density Power Density Citation
(Ni0.2Co0.3)0.85Se / MoSe2 / RGO 410.4 C g⁻¹ @ 0.5 A g⁻¹ 93% retention after 10,000 cycles @ 10 A g⁻¹ 22.4 Wh kg⁻¹ 400 W kg⁻¹ [6]
Ni0.95Co2.05Se4 1038.75 F g⁻¹ @ 1 A g⁻¹ 97.8% capacity retention @ 4 A g⁻¹ 37.22 Wh kg⁻¹ 800.90 W kg⁻¹ [7]
NiSe / MWCNT Nanocomposite 321.9 mF cm⁻² (Areal) @ 0.5 mA cm⁻² 93.3% retention after 5,000 cycles Information missing Information missing [4]
ZnCoTe@NiCoSe2 (Core-Shell) 240 mAh g⁻¹ @ 2 A g⁻¹ 94% retention after 5,000 cycles @ 10 A g⁻¹ 57 Wh kg⁻¹ 580 W kg⁻¹ [5]
β-Ni(OH)2 / WC (5 wt%) Specific capacitance data missing Good stability after floating test 66.78 Wh kg⁻¹ Power density data missing [8]

Detailed Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni-Co-Se/MoSe2/RGO Hybrid

Adapted from Li et al. (2025) [6]

1. Synthesis of MoSe₂/RGO Composite: - Step 1: Disperse 50 mg of Graphene Oxide (GO) in 25 mL of ultrapure water using ultrasonication for 30-60 minutes to form a uniform dispersion. - Step 2: To the GO dispersion, add 0.1210 g of Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O) and 200 mg of Polyvinylpyrrolidone (PVP) as a stabilizing agent. Label this as Solution A. - Step 3: In a separate Teflon-lined autoclave vessel, dissolve 79 mg of Selenium powder (Se) in 5.0 mL of Hydrazine Hydrate (N₂H₄·H₂O) with stirring for 30 minutes. Label this as Solution B. - Step 4: Slowly pour Solution A into Solution B under continuous stirring. Seal the autoclave and maintain it at 200 °C for 24 hours. - Step 5: After natural cooling, collect the resulting precipitate (MoSe₂/RGO) by centrifugation, wash repeatedly with ethanol and water, and dry in a vacuum oven at 60 °C.

2. In-situ Growth of (NixCo0.5-x)0.85Se on MoSe₂/RGO: - Step 1: Dissolve the MoSe₂/RGO composite, Nickel Chloride Hexahydrate (NiCl₂·6H₂O), and Cobalt Chloride Hexahydrate (CoCl₂·6H₂O) in a mixed solvent of deionized water and ethanol. The Ni/Co molar ratio should be optimized (e.g., 0.2/0.3 for best performance). - Step 2: Add Selenium powder and Sodium Borohydride (NaBH₄) as a reducing agent to the above mixture. Stir vigorously to form a homogeneous precursor solution. - Step 3: Transfer the solution to an autoclave and react at 160 °C for 12 hours. - Step 4: Collect the final NxC0.5-xSMR hybrid product via centrifugation, washing, and freeze-drying.

Protocol 2: Solvothermal Synthesis of Bimetallic Ni-Co-Se Particles

Adapted from Jiang et al. (2022) [7]

1. Reaction Preparation: - Step 1: Dissolve appropriate molar ratios of Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) and Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) in a mixed solvent of deionized water and ethanol. - Step 2: Add Selenium dioxide (SeO₂) as the selenium source to the solution. - Step 3: Stir the mixture until all precursors are fully dissolved.

2. Solvothermal Reaction and Product Collection: - Step 1: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave. - Step 2: Heat the autoclave to 180 °C and maintain this temperature for 12 hours to facilitate the formation of litchi-like Ni-Co-Se particles. - Step 3: After the reaction, allow the autoclave to cool to room temperature naturally. - Step 4: Collect the resulting precipitate by centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven at 60 °C for 12 hours.

Protocol 3: Fabrication of a Flexible NiSe/MWCNT Micro-Supercapacitor via Screen-Printing

Adapted from a 2025 study on flexible MSCs [4]

1. Synthesis of NiSe Nanoparticles: - Step 1: In a standard synthesis, combine 1 mmol of NiCl₂·6H₂O and 1 mmol of Selenium powder with a reducing agent in a solvent. - Step 2: Use a hydrothermal or solvothermal method to reduce the metal and selenium precursors, forming NiSe nanoparticles.

2. Formulation of Conductive Ink: - Step 1: Mix the as-synthesized NiSe nanoparticles with functionalized Multi-Walled Carbon Nanotubes (MWCNTs). - Step 2: Incorporate an eco-friendly binder system, such as Cellulose Acetate Propionate (CAP) dissolved in Diacetone Alcohol. Add a dispersant like Triton X-100 to ensure stability. - Step 3: Mix thoroughly until a homogeneous, viscous, and thixotropic ink is formed.

3. Device Fabrication by Screen-Printing: - Step 1: Deposit a thin layer of silver paste onto a flexible Polyethylene Terephthalate (PET) substrate to act as the current collector. - Step 2: Use a screen-printing technique with a patterned mesh to print the NiSe/MWCNT ink onto the silver-coated PET. - Step 3: Allow the printed electrode to dry at ambient temperature or in a low-temperature oven. - Step 4: Assemble the symmetric or asymmetric flexible micro-supercapacitor using a gel electrolyte (e.g., PVA/KOH).

Experimental Workflow for Material Synthesis and Device Testing

The following diagram summarizes the typical journey from material synthesis to electrochemical performance evaluation, integrating the key protocols described above.

G cluster_synthesis Material Synthesis Pathways cluster_electrode Electrode Preparation & Device Assembly cluster_testing Electrochemical Characterization Start Start: Research Objective Hydrothermal Hydrothermal/Solvothermal Method Start->Hydrothermal Electrochemical Electrodeposition Method Start->Electrochemical Printing Ink Formulation & Screen-Printing Start->Printing End End: Performance Evaluation Slurry Slurry Casting on NF Hydrothermal->Slurry Ni-Co-Se/MoSe2/RGO Ni-Co-Se Particles Electrochemical->Slurry Core-Shell Structures Binder Binder System Formulation Printing->Binder NiSe/MWCNT Ink Assembly Device Assembly with AC Anode Slurry->Assembly Binder->Assembly ThreeElectrode 3-Electrode Cell Test Assembly->ThreeElectrode FullDevice Full HSC Device Test ThreeElectrode->FullDevice Cycling Long-Term Cycling Test FullDevice->Cycling Cycling->End

Key Technical Considerations for Protocol Implementation

  • Material Characterization: Post-synthesis, comprehensive characterization of the synthesized materials is crucial. This includes using X-ray Diffraction (XRD) for phase identification, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for morphological analysis, and X-ray Photoelectron Spectroscopy (XPS) for determining surface composition and elemental states [6] [5].
  • Optimization is Critical: The electrochemical performance is highly sensitive to synthesis parameters. Key variables to optimize include the Ni/Co molar ratio in bimetallic selenides [6] [7], reaction temperature and time during hydrothermal steps [6] [7], and the mass loading of the active material on the current collector [5].
  • Electrochemical Testing Standards: Performance is typically evaluated first in a three-electrode setup (working electrode, reference electrode, counter electrode) to assess the intrinsic properties of the active material. This is followed by testing a full two-electrode HSC device, where the nickel selenide-based material serves as the cathode and a carbonaceous material like Activated Carbon (AC) is used as the anode [6] [7] [5]. Standard tests include Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS).

References

Application Notes and Protocols for Nickel Selenide as a Battery-Type Cathode Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nickel Selenide Materials

Nickel selenides are a class of transition metal chalcogenides that have garnered significant attention as high-performance battery-type cathode materials for advanced energy storage systems, including supercapacitors and zinc-ion batteries [1]. Their appeal lies in a combination of higher intrinsic metallic conductivity and richer redox activity compared to their oxide or sulfide counterparts, which contributes to superior specific capacity and power density [2] [1]. These materials exhibit diverse stoichiometries (e.g., NiSe, NiSe₂, Ni₃Se₂) and nanostructures, allowing for fine-tuning of their electrochemical properties [3]. Furthermore, the porosity of electrode materials has been proven critical for performance, as it enhances kinetics through faster electron transport and provides richer electroactive reaction sites [4].

Synthesis Protocols and Experimental Methodologies

Several reliable methods have been established for synthesizing nickel selenide nanomaterials with controlled morphology and composition. Below are detailed protocols for the most common and effective techniques.

Hydrothermal/Solvothermal Synthesis

The hydrothermal method is widely used for its ability to produce well-defined nanostructures [1].

  • Typical Protocol for NiSe Nanospheres [5]:

    • Precursors: Dissolve 1 mmol of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and 2 mmol of selenium dioxide (SeO₂) in 70 mL of deionized water.
    • Reducing Agent: Slowly add 6 mL of hydrazine monohydrate (N₂H₄·H₂O, 80%) under constant stirring.
    • Complexing Agent: Add 0.8 g of aspartic acid to the mixture.
    • Reaction: Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave. Seal and maintain it at 180°C for 12 hours.
    • Post-processing: After natural cooling to room temperature, collect the precipitate by centrifugation. Wash sequentially with deionized water and absolute ethanol several times. Dry the final product in a vacuum oven at 60°C for 6 hours.
  • Key Parameters: The morphology of the product is highly sensitive to reaction time, temperature, and the use of surfactants. For instance, using octylamine as a surfactant can lead to the formation of spike-like, highly porous NiSe nanoparticles with a crystallite size of approximately 36 nm [4].

Composite-Salt-Mediate (CSM) Approach

This method is suitable for selectively synthesizing different phases of nickel selenide, such as NiSe₂ and Ni₁₋ₓSe [3].

  • Typical Protocol [3]:
    • Molten Salt Medium: Thoroughly mix 10.0 g of a eutectic mixture of LiNO₃ and KNO₃ (molar ratio 1:1) with 1.0 mmol of nickel acetate tetrahydrate (C₄H₆NiO₄·4H₂O) and 2.0 mmol of selenium powder in a mortar.
    • Reducing Agent: Add 10 mL of ethylenediamine (en) to the mixture.
    • Reaction: Place the mixture in a Teflon-lined autoclave and react at 200°C for 3 to 18 hours. A shorter reaction time (e.g., 3 hours) favors the formation of NiSe₂ micro-octahedrons, while prolonged reaction time leads to a transition to Ni₁₋ₓSe microspheres.
    • Post-processing: After the reaction, cool the autoclave naturally. The product can be collected by dissolving the solidified salt-medium in deionized water, followed by washing and drying.
  • Safety Note: This reaction uses ethylenediamine at high temperature (>200°C). Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are essential [3].
In-Situ Growth on Carbon Nanotubes (CNTs)

Combining NiSe with conductive substrates like Multi-Walled Carbon Nanotubes (MWCNTs) significantly enhances electrochemical performance by improving conductivity and preventing nanoparticle aggregation [6].

  • Typical Protocol for NiSe/MWCNT Nanocomposite [6]:
    • Precursors: Combine 1 mmol of NiCl₂·6H₂O and 1 mmol of selenium powder with a pre-processed MWCNT suspension.
    • Reaction: Subject the mixture to a hydrothermal reaction.
    • Ink Formulation: Formulate the collected NiSe/MWCNT powder into a conductive ink using an eco-friendly binder system of cellulose acetate propionate (CAP) and diacetone alcohol. This ink can be applied to substrates using a screen-printing technique for device fabrication.

Electrochemical Performance and Quantitative Data

Nickel selenide-based cathodes deliver impressive performance metrics across various energy storage devices. The tables below summarize key quantitative data from recent studies.

Table 1: Performance of Nickel Selenide-Based Materials in Three-Electrode Configurations

Material Specific Capacity / Capacitance Current Density Capacity Retention Cycle Count Ref.
NiSe Nanowires 1790 F/g 5 A/g - - [1]
NiSe Nanorod Arrays 6.81 F/cm² 5 mA/cm² - - [1]
NiSe/MWCNT 321.9 mF/cm² 0.5 mA/cm² 93.3% 5000 [6]
Porous NiSe Nanosheets 6.81 F/cm² 5 mA/cm² - - [1]

Table 2: Performance of Full-Cell Devices

Device Configuration Key Performance Metric Value Ref.
Aqueous Hybrid Supercapacitor (AHSC) with NCSe-E (Ni-Co selenate) cathode Areal Capacitance 3830 mC/cm² @ 1 mA/cm² [7]
Capacity Retention 72.0% @ 50 mA/cm²
Energy Density 0.63 mWh/cm²
Power Density 8 mW/cm²
Cycle Life ~86.2% retention after 5000 cycles
Asymmetric Micro-Supercapacitor (MSC) NiSe/MWCNT//AC Areal Capacitance 478.9 mF/cm² [6]
Zn-Air Battery with Ni₀.₈₅Se/Co₀.₈₅Se-NHCS-2 catalyst Charge/Discharge Performance Excellent, surpassing Pt/C+RuO₂ [2]

Advanced Performance Enhancement Protocol

Recent studies have introduced advanced electrochemical activation techniques to dramatically boost the performance of nickel-cobalt selenide precursors.

  • Protocol for Potentiostatic Strengthening [7]:
    • Precursor Preparation: First, synthesize Ni-Co selenide ((Co,Ni)Se₂) nanoneedles on a conductive substrate like carbon cloth.
    • Electrochemical Activation: In a standard three-electrode system (with the material as working electrode, Pt foil as counter electrode, and Hg/HgO as reference electrode), apply a constant potential of 1.45 V vs. Hg/HgO for 900 seconds in a 3 M KOH electrolyte.
    • Outcome: This process proactively induces a phase transformation from selenide to nickel-cobalt selenate (NCSe-E). This transformation creates a material rich in oxygen vacancies and grain boundaries, which functions as the real active site, enhancing charge storage kinetics and stability.

The following workflow diagram illustrates the synthesis and activation process for creating high-performance nickel selenide-based electrodes.

G Start Start Material Synthesis Method1 Hydrothermal/Solvothermal Method Start->Method1 Method2 Composite-Salt-Mediate (CSM) Method Start->Method2 Method3 In-Situ Growth on Carbon Substrates Start->Method3 Precursors1 Precursors: Ni Salt (e.g., NiCl₂, Ni(NO₃)₂) Selenium Source (e.g., Se, SeO₂) Method1->Precursors1 Precursors2 Precursors: Ni Salt, Se Powder in LiNO₃/KNO₃ Eutectic Method2->Precursors2 CNT_Substrate Pre-processed Carbon Nanotubes (CNTs) Method3->CNT_Substrate Reducer Reducing Agent: N₂H₄·H₂O (Hydrazine) Precursors1->Reducer Surfactant Surfactant/Complexing Agent (e.g., Aspartic Acid, Octylamine) Reducer->Surfactant Autoclave High-Temperature Autoclave Reaction Surfactant->Autoclave Product1 NiSe Nanoparticles (Nanospheres, Nanorods) Autoclave->Product1 Advanced Advanced Enhancement: Potentiostatic Strengthening Product1->Advanced En Add Ethylenediamine (CAUTION: Safety Required) Precursors2->En CSM_Reaction Sealed Reaction at 200°C En->CSM_Reaction PhaseControl Control Time to Select Phase: Short → NiSe₂ Long → Ni₁₋ₓSe CSM_Reaction->PhaseControl Product2 Phase-Controlled NiSe Microstructures PhaseControl->Product2 Product2->Advanced Growth In-Situ Hydrothermal Growth CNT_Substrate->Growth Composite NiSe/CNT Nanocomposite Growth->Composite Formulation Formulate into Conductive Ink Composite->Formulation Composite->Advanced PrecursorElec Ni-Co Selenide Precursor Electrode Advanced->PrecursorElec Activation Apply 1.45 V vs. Hg/HgO for 900s in 3M KOH PrecursorElec->Activation FinalMaterial Oxygen Vacancy-Rich Nickel-Cobalt Selenate (NCSe-E) (High-Performance Cathode) Activation->FinalMaterial

Diagram 1: Workflow for Synthesis and Enhancement of Nickel Selenide Cathodes

Summary and Material Evolution Pathway

The development of high-performance nickel selenide cathodes follows a logical progression from simple synthesis to advanced composite engineering and activation. The following diagram summarizes this material evolution and its impact on final device performance.

G BaseMaterial Base NiSe Material (Small Band Gap, Good Conductivity) Strategy1 Nanostructuring & Porosity Engineering BaseMaterial->Strategy1 Strategy2 Composite Formation with CNTs/Graphene BaseMaterial->Strategy2 Strategy3 Cationic Doping (e.g., with Cobalt) BaseMaterial->Strategy3 Strategy4 Defect Engineering (e.g., Oxygen Vacancies) BaseMaterial->Strategy4 Benefit1 ↑ Surface Area ↑ Electroactive Sites Faster Ion Transport Strategy1->Benefit1 FinalOutcome High-Performance Device: ↑ Capacity, ↑ Rate Capability ↑ Cycling Stability, ↑ Energy Density Benefit1->FinalOutcome Benefit2 ↑ Electrical Conductivity ↑ Mechanical Stability Prevents Aggregation Strategy2->Benefit2 Benefit2->FinalOutcome Benefit3 Synergistic Redox Rich Valence States ↑ Catalytic Activity Strategy3->Benefit3 Benefit3->FinalOutcome Benefit4 ↑ Ionic Diffusion ↑ Active Sites Enhanced Reaction Kinetics Strategy4->Benefit4 Benefit4->FinalOutcome

Diagram 2: Performance Enhancement Strategies for Nickel Selenide Cathodes

Conclusion

Nickel selenide, in its various nanostructured and composite forms, stands as a highly promising battery-type cathode material for next-generation energy storage. The protocols outlined—from hydrothermal synthesis to advanced potentiostatic strengthening—provide a clear roadmap for researchers to fabricate and optimize these materials. The key to high performance lies in engineering porosity, compositing with conductive carbons, and strategically introducing defects or dopants to enhance both ionic and electronic transport. Future research should focus on scaling these synthesis methods, further elucidating structure-activity relationships, and integrating these advanced cathodes into commercially viable devices.

References

Application Notes: NiCo₂Se₄ Nano-Moss for Hydrogen Peroxide Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of Operation

Hydrogen peroxide (H₂O₂) is a critical analyte in fields ranging from industrial process monitoring to biomedical diagnostics. Its elevated levels can indicate oxidative stress linked to diseases such as cancer, neurodegenerative conditions, and diabetes [1]. Electrochemical detection using advanced nanomaterials offers a path to sensitive, rapid, and cost-effective sensors.

Nickel cobalt selenide (NiCo₂Se₄) with a unique nano-moss morphology has emerged as a premier electrocatalyst for H₂O₂ reduction. Its needle-like structure provides a large surface area and highly active sites, significantly enhancing catalytic performance [1]. The material's high crystallinity and the synergistic effect between nickel, cobalt, and selenium contribute to excellent electron transfer kinetics and stability [1]. This sensor operates on the principle of electrocatalytic reduction of H₂O₂, which can be further amplified by oxygen generated from H₂O₂ disproportionation at the electrode surface [1].

Material Synthesis and Characterization

Synthesis of NiCo₂Se₄ Nano-Moss

The following solvothermal method is adapted from the literature [1].

  • Reagents: Nickel(II) nitrate tetrahydrate (Ni(NO₃)₂·4H₂O), Cobalt(II) nitrate tetrahydrate (Co(NO₃)₂·4H₂O), Sodium selenite (Na₂SeO₃), 1,3-butanediol.

  • Procedure:

    • Dissolve 1.2 mmol of Ni(NO₃)₂·4H₂O, 0.6 mmol of Co(NO₃)₂·4H₂O, and 0.8 mmol of Na₂SeO₃ in 30 mL of 1,3-butanediol with continuous stirring until a homogeneous solution is formed.
    • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.
    • Heat the autoclave in an oven at 180 °C for 16 hours.
    • Allow the autoclave to cool naturally to room temperature.
    • Collect the resulting product by centrifugation and wash it thoroughly with deionized water and ethanol to remove any unreacted species.
    • Dry the final NiCo₂Se₄ catalyst in an oven at 60 °C before storage and use.
  • Characterization: The successful synthesis of nano-moss morphology should be confirmed using Scanning Electron Microscopy (SEM) and Scanning/Transmission Electron Microscopy (STEM). High crystallinity and phase purity are verified by X-ray Diffraction (XRD) analysis [1].

Sensor Fabrication and Electrochemical Setup

Preparation of Catalyst Ink and Electrode Modification
  • Catalyst Ink: Disperse 5 mg of the synthesized NiCo₂Se₄ powder in a mixture of 750 µL deionized water and 250 µL ethanol. Sonicate for 30 minutes to achieve a homogeneous ink.
  • Electrode Modification:
    • For a Glassy Carbon Electrode (GCE): Polish the GCE sequentially with alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) and rinse thoroughly with deionized water. Drop-cast 2 µL of the catalyst ink onto the clean, dry GCE surface and allow it to dry for at least 1 hour at room temperature [1].
    • For a Screen-Printed Electrode (SPE): Drop-cast the catalyst ink directly onto the carbon working electrode of the SPE strip and let it dry [1].
Electrochemical Cell Assembly
  • Electrolyte: For gaseous H₂O₂ detection, use an electrolyte containing 0.25% Polyacrylic Acid (PAA) and 0.1 M Potassium Hydroxide (KOH). PAA acts as a gas adsorbent, enhancing the sensor's ability to capture H₂O₂ from the air [1].
  • Setup:
    • Liquid-Phase Detection: Use a standard three-electrode system with the modified GCE as the working electrode, a Pt wire as the counter electrode, and an Ag/AgCl (3 M KCl) reference electrode, immersed in the electrolyte containing H₂O₂.
    • Gas-Phase Detection: Place the modified SPE into a sealed container (e.g., a 50 mL bottle). Introduce gaseous H₂O₂ by placing a small volume (e.g., 10 mL) of an aqueous H₂O₂ solution of known concentration at the bottom of the container, without allowing the electrode to contact the liquid [1].

Performance Data and Analytical Figures of Merit

The table below summarizes the key performance metrics of the NiCo₂Se₄-based sensor as reported in the literature, providing a benchmark for expected outcomes.

Table 1: Analytical Performance of NiCo₂Se₄-based H₂O₂ Sensor

Analytical Parameter Performance Value Experimental Conditions
Linear Range ( 2 \times 10^{-5} ) to ( 1 \times 10^{-3} ) mol L⁻¹ 0.25% PAA + 0.1 M KOH [1]
Detection Limit Sub-micromolar (e.g., < 1 µM) Not explicitly stated, but sensor is capable of sub-µM detection [1]
Detection Techniques Cyclic Voltammetry (CV), Square-Wave Voltammetry (SWV), Electrochemical Faradaic Spectroscopy (EFS), Differential SWV (DSWV) [1]
Application Scope Solution-phase and gas-phase detection [1]
Key Advantage Enhanced kinetics & efficacy in gas-phase detection Unique nano-moss morphology and use of PAA [1]

Experimental Workflow

The following diagram outlines the complete experimental procedure from catalyst synthesis to final detection.

Start Start: Experimental Workflow A Synthesis Start->A End H₂O₂ Quantification SubA1 Solvothermal Reaction\n(180°C, 16 hrs) A->SubA1 B Material Characterization SubB1 SEM/STEM B->SubB1 C Sensor Fabrication SubC1 Prepare Catalyst Ink C->SubC1 D Electrochemical\nMeasurement SubD1 Setup Cell with\nPAA/KOH Electrolyte D->SubD1 E Data Analysis E->End SubA2 Washing & Centrifugation SubA1->SubA2 SubA3 Drying (60°C) SubA2->SubA3 SubA3->B SubB2 XRD SubB1->SubB2 SubB2->C SubC2 Modify Electrode\n(Drop-cast & Dry) SubC1->SubC2 SubC2->D SubD2 Run CV, SWV, EFS SubD1->SubD2 SubD2->E

Diagram 1: Complete experimental workflow for developing and using the NiCo₂Se₄ H₂O₂ sensor.

Troubleshooting and Key Considerations

  • Oxygen Interference: The H₂O₂ disproportionation process generates oxygen at the electrode surface, which can enhance the reduction current. This effect should be characterized and accounted for in the mechanism study [1].
  • Role of PAA: While PAA is crucial for adsorbing gaseous H₂O₂, it may slightly hinder diffusional mass transfer. However, it does not interfere with the catalytic reaction itself [1].
  • Sensor Stability: For long-term use, the stability of the modified electrode should be monitored over multiple cycles and days. The high chemical stability of metal selenides is beneficial in this regard [1].

Conclusion

The NiCo₂Se₄ nano-moss electrocatalyst represents a significant advancement in electrochemical H₂O₂ sensing. Its applicability for both liquid- and gas-phase detection, coupled with its high sensitivity and robust performance, makes it a powerful tool for researchers in pharmaceutical development, environmental monitoring, and biomedical diagnostics. The protocols outlined herein provide a reliable foundation for reproducing this sensor and adapting it for specific analytical needs.

References

Comprehensive Application Notes and Protocols: Nickel Selenide-Based Nanomaterials for Gas-Phase Hydrogen Peroxide Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gas-phase hydrogen peroxide (H₂O₂) detection has gained significant attention in pharmaceutical and biomedical research due to its critical role in various applications, including sterilization process monitoring, environmental safety, and disease diagnosis. Hydrogen peroxide levels in exhaled breath have been identified as a valuable biomarker for oxidative stress associated with various physiological disorders, including neurodegenerative conditions, cardiovascular diseases, diabetes, and cancer [1]. Additionally, the widespread use of vaporized hydrogen peroxide (VHP) for bio-decontamination in pharmaceutical facilities, isolators, and transfer hatches necessitates reliable monitoring to ensure both efficacy and personnel safety [2]. While traditional analytical techniques such as chromatography, spectrometry, and chemiluminescence exist for H₂O₂ detection, they often lack the portability, cost-effectiveness, and real-time monitoring capabilities required for many industrial and clinical applications [1].

Electrochemical sensing platforms have emerged as promising alternatives, with recent research focusing on non-enzymatic approaches to overcome the limitations of enzyme-based sensors, including limited stability, high cost, and complicated fabrication procedures [3]. Among various sensing materials, transition metal-based electrocatalysts have garnered significant interest due to their high activity, excellent selectivity, and remarkable stability [1]. In particular, nickel-cobalt selenide (NiCo₂Se₄) nanomaterials have demonstrated exceptional electrocatalytic properties for H₂O₂ detection, leveraging the synergistic effects between nickel and cobalt cations, along with the metallic characteristics and high polarizability of selenium anions [1]. These materials exhibit unique needle-like nano-moss morphologies that provide large surface areas essential for enhanced catalytic performance, making them ideally suited for sensing applications [1] [4].

This application note provides comprehensive experimental protocols and performance data for nickel selenide-based gas-phase H₂O₂ sensors, specifically targeting researchers and professionals engaged in pharmaceutical development and analytical sciences. The content encompasses detailed synthesis methods, sensor fabrication procedures, characterization techniques, and analytical performance metrics to facilitate the implementation and optimization of these sensing platforms in various research and industrial settings.

Experimental Methods

Synthesis of Nickel Cobalt Selenide (NiCo₂Se₄) Nano-moss

The solvothermal method has been identified as an effective approach for synthesizing NiCo₂Se₄ nanomaterials with controlled morphology and composition. The following protocol outlines the step-by-step procedure [1]:

  • Precursor Preparation: Begin by dissolving 1.2 mmol of nickel nitrate tetrahydrate (Ni(NO₃)₂·4H₂O), 0.6 mmol of cobalt nitrate tetrahydrate (Co(NO₃)₂·4H₂O), and 0.8 mmol of sodium selenite (Na₂SeO₃) in 30 mL of 1,3-butanediol under continuous stirring until a homogeneous solution is obtained. The choice of 1,3-butanediol as a solvent is crucial as it facilitates the formation of the desired nano-moss morphology.

  • Solvothermal Reaction: Transfer the resulting mixture into a 50 mL Teflon-lined stainless steel autoclave and heat at 180°C for 16 hours in a temperature-controlled oven. This extended reaction time allows for the gradual formation of well-crystallized NiCo₂Se₄ nanostructures.

  • Product Recovery: After the autoclave naturally cools to room temperature, collect the precipitate via centrifugation at 8,000 rpm for 10 minutes. Wash the product sequentially with deionized water and absolute ethanol multiple times to remove any unreacted precursors or organic residues.

  • Drying and Storage: Finally, dry the purified NiCo₂Se₄ product at 60°C for 12 hours in a vacuum oven and store in a desiccator for future use. Proper storage conditions are essential to prevent oxidation or moisture absorption that could compromise the material's electrocatalytic properties.

Sensor Fabrication and Modification

The successful implementation of NiCo₂Se₄ for gas-phase H₂O₂ detection requires careful sensor fabrication and modification. The following protocols describe the preparation of both laboratory-scale and commercial sensors [1]:

  • Catalyst Ink Preparation: Disperse 5 mg of the synthesized NiCo₂Se₄ powder in a mixture of 750 μL deionized water and 250 μL absolute ethanol. Subject this suspension to ultrasonication for 30-60 minutes until a homogeneous and stable dispersion is achieved. The addition of ethanol improves ink stability and facilitates uniform film formation during electrode modification.

  • Laboratory-scale Electrode Modification: For standard three-electrode systems, begin by polishing glassy carbon (GC) electrodes (typically 3 mm diameter) with alumina (Al₂O₃) slurry (0.05 μm) on a microcloth pad to create a mirror-like surface. Rinse thoroughly with deionized water between polishing steps. Deposit 2 μL of the catalyst ink onto the clean GC surface using a precision micropipette and allow it to dry at room temperature for at least 1 hour to form a stable catalytic layer.

  • Screen-Printed Electrode (SPE) Modification: For commercial applications or portable sensing devices, utilize screen-printed electrodes (SPE) with carbon working and counter electrodes and an Ag/AgCl reference electrode. Apply 2-5 μL of the catalyst ink onto the working electrode surface and dry under ambient conditions. The SPE platform offers advantages for field deployment and point-of-care testing applications.

  • Electrolyte Medium Preparation: For gas-phase H₂O₂ detection, prepare an electrolyte solution containing 0.25% polyacrylic acid (PAA) and 0.1 M potassium hydroxide (KOH). The PAA serves as a gas adsorbent due to its high absorptivity and polyelectrolyte properties, while KOH provides the necessary ionic conductivity and maintains optimal pH for H₂O₂ electroreduction [1].

Material Characterization Techniques

Comprehensive characterization of the synthesized NiCo₂Se₄ nanomaterials is essential to correlate their physicochemical properties with sensing performance. The following techniques are recommended [1] [3]:

  • Structural Analysis: Employ X-ray diffraction (XRD) with Cu Kα radiation (λ = 1.5406 Å) to determine the crystalline structure, phase purity, and crystal size of the synthesized materials. Compare the obtained diffraction patterns with standard reference data to confirm successful formation of the NiCo₂Se₄ phase.

  • Morphological Assessment: Utilize scanning electron microscopy (SEM) and high-resolution transmission electron microscopy (HR-TEM) to investigate the surface morphology, particle size distribution, and nano-moss architecture of the materials. Additional high-angle annular dark-field (HAADF) imaging can provide enhanced contrast for detailed structural analysis.

  • Surface Composition Analysis: Perform X-ray photoelectron spectroscopy (XPS) to determine the elemental composition, chemical states, and surface chemistry of the nanomaterials. This technique is particularly valuable for confirming the presence of Ni, Co, and Se in their appropriate oxidation states.

  • Thermal Stability Evaluation: Conduct thermogravimetric analysis (TGA) under nitrogen or air atmosphere to assess the thermal stability and decomposition profile of the materials, which is crucial for understanding their suitability in various operating conditions.

Electrochemical Measurement Protocols

Accurate electrochemical evaluation of the sensing performance requires standardized measurement protocols. The following procedures outline the key techniques for assessing the H₂O₂ detection capabilities of NiCo₂Se₄-based sensors [1]:

  • Standard Three-Electrode Configuration: Perform all electrochemical measurements using a conventional three-electrode system with the NiCo₂Se₄-modified electrode as the working electrode, platinum wire as the counter electrode, and Ag/AgCl (3 M KCl) as the reference electrode. Use a multi-channel potentiostat controlled by appropriate software for data acquisition and analysis.

  • Cyclic Voltammetry (CV) Measurements: Record CV curves in the potential range of -0.8 to 0.8 V vs. Ag/AgCl at scan rates ranging from 10 to 100 mV/s to investigate the electrocatalytic behavior towards H₂O₂ reduction. Perform measurements in both oxygenated and deoxygenated conditions by purging with oxygen or nitrogen, respectively, for 15-20 minutes prior to analysis.

  • Chronoamperometric Detection: Apply a constant potential of -0.4 V vs. Ag/AgCl while making successive additions of H₂O₂ standard solution under continuous stirring. Monitor the current response to construct calibration curves and determine sensitivity, linear range, and detection limit.

  • Advanced Electrochemical Techniques: Implement electrochemical faradaic spectroscopy (EFS) and differential square-wave voltammetry (DSWV) for enhanced sensitivity and selectivity. These advanced techniques can provide improved detection capabilities, particularly at low H₂O₂ concentrations [1].

  • Gas-Phase Detection Setup: For gaseous H₂O₂ measurements, utilize a sealed bottle system with a total volume of 50 mL. Partially fill the bottle with 10 mL of aqueous H₂O₂ solution at known concentrations (ranging from 1×10⁻⁵ to 1×10⁻⁴ M) to generate controlled H₂O₂ vapor. Insert the SPE modified with NiCo₂Se₄ and coated with 50 μL of the PAA/KOH electrolyte into the bottle, positioning it above the liquid phase to prevent direct contact.

Results and Discussion

Sensor Performance and Optimization

The electrocatalytic performance of NiCo₂Se₄-based sensors toward H₂O₂ detection has been systematically evaluated under various conditions. The unique needle-like nano-moss morphology of NiCo₂Se₄ provides a highly organized structure with a large surface area, which is critical for enhanced catalytic performance [1]. Electrochemical characterization through cyclic voltammetry has demonstrated exceptional electrocatalytic activity of NiCo₂Se₄ towards the reduction of H₂O₂ in both oxygenated and deoxygenated conditions [1]. Tafel analysis has revealed notable enhancement of electrode kinetics due to the catalyst's presence, affirming its efficacy in facilitating electron transfer [1].

The optimized detection of H₂O₂ in the gaseous phase requires a medium that can effectively adsorb gaseous H₂O₂ from the air. The incorporation of polyacrylic acid (PAA) as a functional medium has been identified as an ideal candidate for gas-phase detection of H₂O₂ due to its high absorptivity, which is further enhanced by its polyelectrolyte properties [1]. While PAA may slightly hinder diffusional mass transfer, it does not interfere with the overall catalytic process, making it suitable for sensor applications [1].

Table 1: Performance Comparison of Nickel-Based H₂O₂ Sensors

Sensor Material Detection Limit Linear Range Sensitivity Application Reference
NiCo₂Se₄ nano-moss Sub-μM level 2×10⁻⁵ to 1×10⁻³ mol/L Not specified Gas-phase detection [1]
3DGH/NiO octahedrons 5.3 μM 10 μM to 33.58 mM 117.26 μA mM⁻¹ cm⁻² Solution phase [3]
NiO octahedrons/3DGH 5.3 μM 10 μM to 33.58 mM 117.26 μA mM⁻¹ cm⁻² Milk samples [3]

For gas-phase detection, the NiCo₂Se₄-modified screen-printed electrodes have demonstrated the capability to detect gaseous H₂O₂ at concentration ranges relevant to both industrial and biomedical applications [1]. The sensor's performance in real-world scenarios has been validated through its ability to provide valuable insights for environmental monitoring and industrial safety applications [1].

Detection Mechanism and Selectivity

The electrocatalytic reduction of H₂O₂ at NiCo₂Se₄-based sensors involves a complex reaction pathway that likely includes a ChetE mechanism combined with electrocatalysis of the second kind [1]. This process is strongly influenced by the interplay between chemical disproportionation and electrode reactions, with oxygen acting as a redox catalyst [1]. The study identified that H₂O₂ disproportionation leads to oxygen generation at the electrode surface, which significantly enhances the reduction process [1].

The synergistic effect between nickel and cobalt cations in the selenide matrix contributes significantly to the enhanced sensing performance. Nickel and cobalt-based catalysts are particularly attractive due to their high electrochemical activity, environmental friendliness, easy availability, low cost, and ability to exist in multiple oxidation states [1]. The selenides of these metals offer a boosted response due to their metallic features, high chemical stability, large atomic size, polarizability, covalent bonding characteristics, and unsaturated edge sites [1].

The selectivity of NiCo₂Se₄-based sensors toward H₂O₂ has been evaluated against potential interferents commonly present in analytical and biological samples. The unique composition and structure of NiCo₂Se₄ contribute to its exceptional selectivity, minimizing false positive signals from competing species. This high selectivity, combined with the sensor's sensitivity, makes it particularly suitable for complex sample matrices such as biological fluids and environmental samples [3].

h2o2_detection_mechanism H2O2_gas H2O2_gas PAA_adsorption PAA_adsorption H2O2_gas->PAA_adsorption Diffusion Electrode_surface Electrode_surface PAA_adsorption->Electrode_surface Adsorption Charge_transfer Charge_transfer Electrode_surface->Charge_transfer Electrocatalytic    Reduction Current_signal Current_signal Charge_transfer->Current_signal Electron    Transfer

Figure 1: Mechanism of Gas-Phase H₂O₂ Detection. The diagram illustrates the stepwise process involving gas diffusion, PAA-mediated adsorption, electrocatalytic reduction, and electron transfer that generates the measurable current signal.

Application Protocols

Step-by-Step Sensor Preparation Protocol

This section provides a detailed, actionable protocol for researchers to fabricate and implement nickel selenide-based gas-phase H₂O₂ sensors in laboratory settings:

  • Material Synthesis Phase: Begin with the solvothermal synthesis of NiCo₂Se₄ as described in Section 2.1. Characterize the synthesized material using XRD, SEM, and XPS to verify successful formation of the nano-moss morphology and correct chemical composition before proceeding to sensor fabrication. This quality control step is crucial for ensuring batch-to-batch consistency and optimal sensor performance.

  • Electrode Modification Phase: Prepare the catalyst ink according to the protocol in Section 2.2. For laboratory-scale electrodes, carefully polish the GC electrodes and apply exactly 2 μL of the catalyst ink using a precision micropipette. For SPEs, follow the manufacturer's guidelines for modification and ensure uniform coverage of the working electrode surface. Allow the modified electrodes to dry completely under ambient conditions for at least 1 hour before use.

  • Electrolyte Application: For gas-phase measurements, prepare fresh PAA/KOH electrolyte solution (0.25% PAA in 0.1 M KOH). Apply 50 μL of this solution directly onto the working electrode surface of the NiCo₂Se₄-modified SPE using a micropipette, ensuring complete coverage of the modified area. The electrolyte layer should be uniform without any drying or cracking.

  • Sensor Activation: Prior to the first use and between measurements, activate the sensor by performing 10-20 cyclic voltammetry scans in the potential range from -0.8 to 0.8 V at a scan rate of 50 mV/s in fresh 0.1 M KOH solution. This conditioning step helps stabilize the electrochemical response and ensures reproducible performance.

Gas-Phase Measurement Protocol

The following step-by-step protocol describes the standardized procedure for detecting gaseous H₂O₂ using NiCo₂Se₄-based sensors:

  • Calibration Curve Generation: Prepare standard solutions of H₂O₂ in the concentration range of 1×10⁻⁵ to 1×10⁻⁴ M using serial dilution techniques. For each concentration, transfer 10 mL of the standard solution to a 50 mL sealed bottle and allow equilibrium to establish for 5 minutes. Insert the prepared sensor and record the electrochemical response using chronoamperometry at -0.4 V. Plot the steady-state current versus H₂O₂ concentration to generate a calibration curve.

  • Sample Measurement: For unknown samples, transfer 10 mL of the sample solution to a clean 50 mL sealed bottle. Follow the same procedure as for calibration standards, ensuring identical equilibrium time and measurement parameters. Determine the H₂O₂ concentration from the calibration curve, making measurements in triplicate for statistical reliability.

  • Advanced Detection Techniques: For enhanced sensitivity, implement electrochemical faradaic spectroscopy (EFS) or differential square-wave voltammetry (DSWV) using the following parameters: EFS frequency range of 0.1-1000 Hz, amplitude of 10 mV; DSWV frequency of 15 Hz, amplitude of 25 mV, and step potential of 5 mV. These techniques are particularly valuable for detecting H₂O₂ at sub-micromolar concentrations [1].

  • Quality Control Measures: Include blank measurements (using deionized water instead of H₂O₂ solution) and standard reference materials (if available) in each measurement batch to verify sensor performance and detect potential contamination. Regularly test sensor reproducibility by measuring control samples with known H₂O₂ concentrations.

Table 2: Troubleshooting Guide for Common Sensor Issues

Problem Possible Cause Solution
High background noise Contaminated electrodes or solutions Re-polish electrodes; use fresh electrolyte solutions
Drifting baseline Unstable electrolyte layer or evaporation Ensure uniform PAA coating; use sealed measurement systems
Poor reproducibility Inconsistent catalyst loading Standardize ink preparation and deposition process
Reduced sensitivity Catalyst degradation or fouling Implement regular sensor renewal; avoid extreme potentials
Interference issues Complex sample matrix Optimize detection potential; use standard addition method
Safety Considerations and Regulatory Compliance

When working with H₂O₂ sensors and related materials, several safety considerations and regulatory compliance aspects must be addressed:

  • H₂O₂ Handling Safety: Hydrogen peroxide at high concentrations can be hazardous, causing eye irritation, throat irritation, respiratory airway irritation, and skin irritation [5]. Always use appropriate personal protective equipment, including gloves and safety glasses, when handling H₂O₂ solutions. Work in well-ventilated areas or fume hoods when generating vaporized H₂O₂.

  • Exposure Limits: Adhere to established exposure limits, including the OSHA PEL (permissible exposure limit) of 1 ppm (averaged over an 8-hour work shift) and the NIOSH IDLH (immediately dangerous to life or health) value of 75 ppm [5]. Implement appropriate engineering controls and monitoring systems to ensure compliance with these limits in occupational settings.

  • Material Safety: While nickel-cobalt selenide materials are generally considered safe for sensor applications, follow standard precautions for handling nanomaterials, including avoiding inhalation of dry powders and implementing proper waste disposal procedures according to local regulations.

  • Quality Assurance: For applications in pharmaceutical and healthcare settings, implement appropriate quality control measures and validation protocols according to relevant regulatory guidelines (e.g., FDA, EMA). Document sensor performance characteristics, including sensitivity, selectivity, stability, and reproducibility, for regulatory submissions.

Conclusion

Nickel-cobalt selenide nanomaterials, particularly those with nano-moss morphology, represent a significant advancement in gas-phase H₂O₂ detection technology. Their unique structural characteristics, combined with exceptional electrocatalytic properties, make them ideally suited for various applications in pharmaceutical research, environmental monitoring, and industrial safety. The protocols and application notes provided in this document offer researchers comprehensive guidelines for implementing these sensing platforms in laboratory and industrial settings.

The non-enzymatic detection mechanism of NiCo₂Se₄-based sensors addresses the limitations of traditional enzyme-based systems, providing enhanced stability, cost-effectiveness, and simplified fabrication procedures. The ability to detect H₂O₂ at sub-micromolar levels in both solution and gas phases, coupled with the high selectivity of these materials, positions them as valuable tools for various analytical applications. Furthermore, the compatibility of NiCo₂Se₄ with screen-printed electrode technology facilitates the development of portable sensing devices for field deployment and point-of-care testing.

Future developments in this field should focus on further optimization of the nano-moss morphology, integration with wireless readout systems, and expansion of the detection range to accommodate various application requirements. Additionally, efforts to enhance the long-term stability and reproducibility of these sensors will be crucial for their commercialization and widespread adoption. As research in this area continues to evolve, nickel selenide-based sensors are expected to play an increasingly important role in advancing H₂O₂ detection capabilities across multiple scientific and industrial disciplines.

References

Electrochemical Performance of Nickel-Based Selenides

Author: Smolecule Technical Support Team. Date: February 2026

Although data for nickel selenate was not found, recent studies on related materials like nickel selenide and nickel-cobalt selenide show promising electrochemical properties. The table below summarizes key performance metrics from recent research for comparison and benchmarking.

Material Specific Capacitance / Capacity Test Conditions Cycle Stability Primary Application Citation
Nickel Selenide/Carbon Composite (NiSe2-CS) 1742.94 F g⁻¹ (CV, 2 mV s⁻¹); 894.93 F g⁻¹ (GCD, 4 A g⁻¹) 3-electrode, 3 M KOH 99.97% capacitance retention; 97.75% coulombic efficiency (2500 cycles) Supercapacitors [1]
Zinc-doped NiCo Selenide/Polypyrrole (NiCoSe2–Zn15/30PPY) 2252.6 C g⁻¹ (2 mV s⁻¹); 1370.5 C g⁻¹ / 1957.9 F g⁻¹ (0.5 A g⁻¹) 3-electrode, 1 M KOH 94.3% capacity retention (5000 cycles) Asymmetric Supercapacitors [2]
Nickel Cobalt Selenide (NiCo2Se4) -- 3-electrode, 0.25% PAA + 0.1 M KOH -- H₂O₂ Gas Sensor [3]

Protocol: Multi-Frequency Electrochemical Faradaic Spectroscopy (MEFS)

This protocol is adapted from a study that introduced MEFS, a technique developed from EFS, for efficient kinetic parameter estimation [4]. The steps below outline a general approach for characterizing a quasireversible system.

Electrode Preparation and Modification
  • Working Electrode: Use a Glassy Carbon (GC) electrode (e.g., 3 mm diameter).
  • Cleaning: Polish the GC electrode sequentially with 1.0, 0.3, and 0.05 µm alumina slurry on a microcloth. Rinse thoroughly with deionized water between each polish and before modification [3].
  • Modification (Example): Prepare a catalyst ink by dispersing 5 mg of your material (e.g., a selenide) in a 750 µL water and 250 µL ethanol mixture via ultrasonication for 30 minutes. Drop-cast 2 µL of the suspension onto the cleaned GC surface and allow it to dry for at least 1 hour [3].
Experimental Setup
  • System: Standard three-electrode configuration.
  • Components:
    • Working Electrode: The modified GC electrode.
    • Counter Electrode: Platinum (Pt) wire.
    • Reference Electrode: Ag/AgCl (e.g., in 3 mol L⁻¹ KCl).
  • Electrolyte: Choose an appropriate aqueous electrolyte (e.g., 0.1 M KOH or 3 M KOH for supercapacitor studies [1] [3]).
  • Instrumentation: A potentiostat (e.g., Metrohm Autolab) controlled by software like Nova (v. 2.1.4) or equivalent [3].
MEFS Measurement Parameters

The core of the technique is a potential modulation where square-wave (SW) forward and reverse potential pulses are imposed on a constant mid-potential (E_mid). The frequency of these SW pulses increases progressively throughout a single experiment [4].

  • Potential Program:
    • E_mid: Set to a potential where the faradaic process of interest occurs (e.g., the formal potential of the redox couple).
    • Forward/Reverse Pulse Amplitudes: Typically ±25 to ±50 mV around E_mid.
    • Frequency Range: The SW frequency should be programmed to sweep from a lower value (e.g., 1 Hz) to a higher value (e.g., 1000 Hz or more) during the experiment.
  • Data Acquisition: The resulting chronoamperometric current is recorded. Analysis of the current decay at multiple frequencies within a single experiment allows for the estimation of kinetic parameters like the standard rate constant (k_s).

Experimental Workflow for Material Characterization

The following diagram outlines the logical workflow for synthesizing a material and characterizing it using electrochemical techniques, including EFS/MEFS.

G Start Start: Define Research Objective Synthesis Material Synthesis (e.g., Hydrothermal) Start->Synthesis CharPhys Physicochemical Characterization (XRD, SEM, BET) Synthesis->CharPhys ElectrodePrep Working Electrode Preparation & Modification CharPhys->ElectrodePrep Setup Three-Electrode Cell Setup ElectrodePrep->Setup Screening Electrochemical Screening (Cyclic Voltammetry) Setup->Screening EFS Kinetic Profiling (EFS / MEFS) Screening->EFS Identify redox potentials Analysis Data Analysis & Parameter Extraction EFS->Analysis End Conclusion & Application Analysis->End

A Path Forward for Your Research

The discovered literature provides a strong foundation for designing your own studies on this compound or similar materials.

  • Leverage Existing Protocols: The MEFS protocol and electrode modification methods are directly applicable. You can use them to test this compound by substituting it in the catalyst ink.
  • Bridge the Material Gap: While starting with the properties of nickel selenides is useful, you will need to consult synthesis literature for This compound specifically [5] [6] to produce your target material.
  • Explore Applications: The demonstrated success of nickel selenides in supercapacitors [1] [2] and sensors [3] suggests potential, high-impact application areas for your work on this compound.

References

Application Notes and Protocols for Pulse Electrodeposition of Nickel Selenide Thin Films

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Nickel Selenide for Energy Applications: Nickel selenides are a class of emerging electroactive materials with superior metallic conductivity and rich redox activity, making them highly suitable for applications in supercapacitors and electrocatalysts for water splitting [1] [2]. The performance of these materials is highly dependent on their morphology, structure, and phase composition, all of which can be precisely tuned using pulse electrodeposition (PED) [2].

Advantage of Pulse Electrodeposition: Compared to constant potential electrodeposition (CPE), the PED technique offers superior control over the nanostructure, morphology, and thickness of the deposited film [2]. The pulsed current or potential allows for periodic replenishment of the ion concentration at the electrode-solution interface, leading to the formation of more uniform and often nanoporous structures without microcracks [3]. This process also mitigates the effects of hydrogen gas bubble formation, which can hinder the deposition process, by allowing gas to escape from the electrode surface during the off-time [4].

Experimental Protocol: Pulse Electrodeposition of Nickel Selenide

The following section provides a detailed, step-by-step methodology for fabricating nickel selenide thin films via pulse electrodeposition.

Materials and Substrate Preparation
  • Electrolyte Preparation: Dissolve 10 mM of nickel precursor (e.g., Nickel(II) nitrate hexahydrate, Ni(NO₃)₂·6H₂O, or Nickel(II) chloride hexahydrate, NiCl₂·6H₂O) and 3 mM of selenium precursor (Selenium dioxide, SeO₂) in 40 mL of deionized water [1]. Stir the solution for 30 minutes using a magnetic stirrer to obtain a homogeneous precursor solution.
  • Substrate Preparation: Use a conductive substrate such as Nickel Foam (NF) or Fluorine-Doped Tin Oxide (FTO) glass. Cut the substrate to the desired size (e.g., 1 cm²). Clean the NF substrate by sonicating sequentially in 1 M HCl for 15 minutes, ethanol for 2 minutes, and deionized water for 2 minutes to remove surface oxides and impurities [2]. For FTO glass, standard cleaning with acetone and ethanol is recommended [3]. Dry the cleaned substrates in an oven at 60°C.
Electrodeposition Setup and Procedure
  • Electrochemical Cell: Use a standard three-electrode configuration.
    • Working Electrode: Prepared nickel foam or FTO substrate.
    • Counter Electrode: Platinum wire or mesh.
    • Reference Electrode: Ag/AgCl (or Saturated Calomel Electrode, SCE).
  • Pulse Electrodeposition Parameters: Connect the cell to a potentiostat/galvanostat capable of pulse deposition. The key parameters to optimize are as follows [3] [2]:

The workflow for the entire procedure is summarized in the diagram below:

Diagram 1: Workflow for Pulse Electrodeposition of Nickel Selenide A Prepare Electrolyte (Nickel & Selenium Salts) B Clean Substrate (Nickel Foam or FTO) A->B C Set Up 3-Electrode Cell B->C D Configure Pulse Parameters (Potential, Time, Frequency) C->D E Run Electrodeposition D->E F Rinse & Dry Electrode E->F G Material Characterization (XRD, SEM, XPS) F->G H Electrochemical Testing (CV, GCD, EIS) G->H

Table 1: Key Parameters for Pulse Electrodeposition of Nickel Selenide

Parameter Typical Value / Range Description & Effect
Pulse Potential (Eₚᵤₗₛₑ) -0.35 V to -0.60 V (vs. Ag/AgCl) [2] Determines the phase: NiSe₂, NiSe, or Ni₃Se₂. More negative potentials favor Ni-rich phases.
Pulse Frequency 0.01 Hz to 1000 Hz [2] Controls nanostructure. Low frequencies (e.g., 0.01 Hz) can yield nanosheets.
Pulse On-time (Tₒₙ) 0.1 s to 1 s [3] Time the potential is applied; affects nucleation density and growth.
Pulse Off-time (Tₒff) 0.1 s to 1 s [3] Allows ion diffusion and hydrogen bubble desorption.
Number of Cycles / Total Time 2 to 5 cycles (CV) [1] or 300-900 s [2] Controls the final thickness and mass loading of the film.
Temperature Room Temperature (25°C) [3] -
  • Procedure:
    • Immerse the three electrodes in the precursor electrolyte.
    • Program the potentiostat with the selected pulse waveform and parameters.
    • Initiate the electrodeposition process. The color of the substrate will typically turn dark black, indicating successful deposition [2].
    • After deposition, carefully remove the electrode and rinse it thoroughly with deionized water and ethanol.
    • Dry the electrode in an oven at 60°C for at least 12 hours before further use or characterization [1].

Material Characterization and Performance Data

The synthesized nickel selenide films should be characterized to correlate their physicochemical properties with electrochemical performance.

Structural and Morphological Characterization
  • X-ray Diffraction (XRD): Used to identify the crystallographic phase (e.g., NiSe, NiSe₂, Ni₃Se₂). The phase is critical as it directly influences electrocatalytic and charge storage properties [2] [5].
  • Scanning Electron Microscopy (SEM): Reveals the surface morphology. PED can produce various nanostructures such as nanoporous clusters, nanosheets, and nanowires, which provide a high electrochemical surface area [3] [2].
  • X-ray Photoelectron Spectroscopy (XPS): Confirms the surface chemical composition and the oxidation states of nickel and selenium [1].
Electrochemical Performance

The performance of nickel selenide electrodes has been evaluated in two primary applications: hybrid supercapacitors and electrocatalytic water splitting. Quantitative data from the literature is summarized in the table below.

Table 2: Electrochemical Performance of Pulse-Electrodeposited Nickel Selenide

Application Specific Capacitance / Capacity Energy / Power Density Overpotential (for 10 mA cm⁻²) Cycle Stability Ref.
Supercapacitor 507.4 F/g (3-electrode) 22.89 Wh/kg at 584.6 W/kg - 91% after 10,000 cycles [1]
Supercapacitor 751 C/g (∼208.6 mAh/g) 42.2 Wh/kg at 958.3 W/kg - 99% after 9,000 cycles [5]
HER Electrocatalyst - - 138 mV (vs. RHE) Stable for 55 h [2]
OER Electrocatalyst - - 306 mV (vs. RHE) Stable for 55 h [2]

Key:

  • HER: Hydrogen Evolution Reaction
  • OER: Oxygen Evolution Reaction
  • RHE: Reversible Hydrogen Electrode

Troubleshooting and Best Practices

  • Adhesion Issues: Ensure the substrate is meticulously cleaned. Strong adhesion is a inherent advantage of electrodeposition, as it is a binder-free method [3].
  • Inconsistent Morphology: Verify the stability and accuracy of the pulse parameters. The electrolyte should be freshly prepared and well-stirred before deposition.
  • Low Catalytic Activity: Optimize the pulse parameters to achieve a nanostructured morphology. A higher electrochemical surface area typically leads to better performance [3] [2].
  • Cracked Films: PED helps prevent microcracks by allowing stress relaxation during the off-time. If cracking occurs, consider increasing the off-time (Tₒff) to further reduce internal stress [3] [4].

Conclusion

Pulse electrodeposition is a highly effective and controllable technique for synthesizing high-performance nickel selenide thin films. By carefully optimizing parameters such as pulse potential, frequency, and duration, researchers can tailor the material's phase and nano-architecture for specific applications in advanced energy storage and conversion systems.

References

controlling oxygen vacancies in nickel selenate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Introducing Oxygen Vacancies

The following table summarizes three effective strategies for creating oxygen vacancies (OVs) in nickel selenide-based materials, with their core mechanisms and protocols.

Method Core Mechanism Key Protocol Details

| Potentiostatic Strengthening [1] | In-situ electrochemical reconstruction; partial leaching of selenate species (SeO(_x^{2-})) generates OVs. | 1. Synthesize Ni-Co selenide nanoneedles on carbon cloth. 2. Apply a constant potential in 1 M KOH. 3. Product is a defect-rich nickel-cobalt selenate (NCSe-E). | | Electrochemical Reduction (ERN) [2] | External current provides electrons, reducing metal ions and driving oxygen out as O(_2), creating OVs for charge balance. | 1. Synthesize CoMn-LDH@CoSe(_2) on nickel foam. 2. Use a standard three-electrode system. 3. Apply a constant cathodic (reducing) current/potential. | | Electrochemical Selenization & Reconstruction [3] | Selenization of metal substrate followed by anodic cycling; residual Se species stabilize a reconstructed OV-rich (oxy)hydroxide phase. | 1. Clean Ni foil substrate. 2. Electrochemically selenize in SeO(_2) solution (e.g., -0.103 V vs. SHE for 5 min). 3. Activate via cyclic voltammetry in KOH until stable. |

Characterization & Verification of Oxygen Vacancies

After synthesis, confirming the presence and quantity of oxygen vacancies is crucial. The table below outlines the primary characterization techniques.

Technique What to Look For
Raman Spectroscopy [3] Weakening or disappearance of metal-oxygen (M-O) vibration peaks post-treatment indicates OV formation.
X-ray Photoelectron Spectroscopy (XPS) [2] A lower binding energy shift in the O 1s spectrum, along with a specific peak around 531.2 eV, indicates oxygen in deficient regions.
Electron Paramagnetic Resonance (EPR) [2] A distinct signal at g-factor ≈ 2.003, which intensifies with higher OV concentration.

Troubleshooting Common Experimental Issues

Here are answers to some frequently encountered problems in this area of research.

Q1: My synthesized nickel selenide completely transforms into hydroxide/oxide during OER testing. Are the oxygen vacancies stable?

A1: This is a common and often intentional process. Nickel selenides frequently act as pre-catalysts, and the true active phase is the in-situ formed oxyhydroxide [4] [3]. The key is that the selenide precursor and the method used to create OVs dictate the final structure. Techniques like potentiostatic strengthening or residual selenium embedding are designed to create a defect-rich, highly porous oxyhydroxide structure during this reconstruction, which is where the stable OVs reside and enhance performance [1] [3].

Q2: The electrochemical performance of my OV-rich material is inconsistent. What could be the cause?

A2: Inconsistency often stems from poor control over the defect-creation process.

  • Potential/Current Control: In potentiostatic or galvanostatic methods, slight variations in the applied potential or current density can lead to significant differences in OV density [1]. Ensure your power source is stable and parameters are precisely controlled.
  • Reaction Time: The duration of the electrochemical treatment is critical. An optimal time is required to generate a sufficient density of OVs without causing excessive structural damage or complete dissolution of key elements [1].

Q3: The stability of my material is poor under high current densities. How can I improve it?

A3: Stability is a major challenge. Two strategies have shown promise:

  • Residual Selenium: Evidence suggests that trace amounts of residual selenium (e.g., selenate, SeO(_4^{2-})) embedded in the reconstructed oxyhydroxide lattice can play a vital role in stabilizing the interface between the catalyst and the substrate, significantly enhancing long-term durability [3].
  • Heterostructure Construction: Building a composite material, such as a core-shell structure of CoSe(_2) and CoMn-LDH, can provide a stable framework that helps maintain structural integrity during repeated cycling [2].

Experimental Workflow Overview

The following diagram illustrates the general workflow for creating and validating oxygen vacancies in nickel selenide materials, integrating the methods and checks discussed above.

workflow Start Start: Precursor Synthesis (e.g., NiSe/CC, ZIF-67/NF) Method1 Potentiostatic Strengthening Start->Method1 Method2 Electrochemical Reduction (ERN) Start->Method2 Method3 Electrochemical Selenization Start->Method3 Recon In-situ Reconstruction (Forms Active Oxyhydroxide) Method1->Recon Method2->Recon Method3->Recon Char Characterize OVs (XPS, Raman, EPR) Recon->Char Test Performance Test (e.g., OER, Supercapacitor) Char->Test Troubleshoot Troubleshoot Test->Troubleshoot If results are poor/inconsistent Optimized Optimized Material Test->Optimized If performance is satisfactory Troubleshoot->Method1 Adjust parameters

References

reducing coating brittleness nickel selenate electrodes

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Coating Brittleness

This table summarizes common issues and solutions related to brittle nickel selenide coatings.

Issue / Symptom Possible Causes Recommended Solutions & Experimental Protocols
General Coating Brittleness & Cracking [1] Brittle phase dominance, especially at lower temperatures (<700°C). Thermal Aging Treatment: Perform isothermal aging or thermal cycling. A common method is aging at a high temperature (e.g., 1100 °C) to promote microstructural evolution from brittle to more ductile phases [1].
Low Strain-to-Failure [1] Inadequate coating microstructure that cannot withstand operational stress. Optimize Thermal History: Use interrupted tensile tests and digital image correlation to document critical stress-strain conditions. Thermomechanical fatigue tests show that isothermal or cyclic oxidation improves strain-to-failure [1].

| Cracking during Electrodeposition | Internal stress from non-optimal electrodeposition parameters. | Optimize Electrodeposition Cycles: Use cyclic voltammetry for deposition. A study found 3 cycles (3CY) optimal, providing high capacitance (507.42 F/g) and low series resistance (1.59 Ω), indicating good adhesion and minimal stress [2]. Protocol: Use a 3-electrode setup (Ni foam working electrode, Pt counter, Ag/AgCl reference). Potential window: -1.2 V to 0.2 V vs. Ag/AgCl. Scan rate: 5 mV/s. Electrolyte: 10 mM Ni(NO₃)₂·6H₂O and 3 mM SeO₂ in DI water [2]. |

Experimental Workflow for Coating Development & Optimization

The diagram below outlines the key stages for developing nickel selenide electrodes, including steps to mitigate brittleness.

Start Start: Electrode Fabrication Step1 Substrate Preparation Start->Step1 Step2 Optimized Electrodeposition Step1->Step2 Sub1 Clean Ni foam in 1M HCl Sonicate, rinse with ethanol/DI water Step1->Sub1 Step3 Post-Deposition Thermal Treatment Step2->Step3 Sub2 Use 3-electrode setup CV cycles: -1.2V to 0.2V, 5 mV/s Find optimal cycle number (e.g., 3 cycles) Step2->Sub2 Step4 Electrochemical Characterization Step3->Step4 Sub3 Apply thermal aging (e.g., Isothermal at 1100°C) Monitor microstructure evolution Step3->Sub3 Step5 Mechanical Durability Testing Step4->Step5 Sub4 Perform CV, GCD, EIS Measure specific capacitance and series resistance Step4->Sub4 End Optimized Electrode Step5->End Sub5 Conduct interrupted tensile tests Use digital image correlation to detect coating cracks Step5->Sub5

Key Optimization Protocols

  • Optimized Electrodeposition Protocol [2]: This method produces electrodes with excellent electrochemical properties and inherent durability. The low series resistance suggests good interfacial adhesion.
  • Thermal Aging for Ductility [1]: This is a direct method for reducing brittleness. The aging process allows the coating's microstructure to evolve, leading to improved strain tolerance and longer fatigue life under thermomechanical stress.

Key Takeaways for Your FAQ

  • Thermal aging is a primary method for inducing a brittle-to-ductile transition in nickel-based coatings [1].
  • Controlled electrodeposition is crucial; the number of deposition cycles directly impacts the electrode's internal resistance and overall integrity [2].
  • Advanced characterization techniques like digital image correlation are essential for quantitatively assessing cracking behavior and improvement [1].

References

improving cyclic stability nickel selenate supercapacitors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary reasons for capacity fade in nickel selenide supercapacitors?

    • A: The main factors are structural degradation of the nickel selenide active material through repeated charging/discharging cycles (e.g., phase changes, particle cracking) and continuous parasitic side reactions at the electrode-electrolyte interface, especially at higher operating voltages [1] [2].
  • Q2: Why is selenium incorporation considered beneficial for cyclic stability?

    • A: Selenium offers higher electrical conductivity and stronger metallic character compared to other chalcogenides like sulfur or oxygen [3]. Furthermore, during operation, surface selenium species can oxidize to form selenate ions (SeO₄²⁻), which act as a protective layer. These large anions electrostatically repel corrosive ions like Cl⁻ from the electrolyte, shielding the electrode from attack and degradation [4].
  • Q3: How does the choice of electrolyte impact long-term stability?

    • A: The electrolyte is critical [2]. Aqueous electrolytes like KOH offer high ionic conductivity but a limited voltage window. Operating beyond this window accelerates water decomposition and electrode corrosion. The size of the electrolyte ions must also match the pore structure of the electrode for efficient charging. An optimal electrolyte should have high ionic conductivity, a wide electrochemical stability window, and low viscosity [2].

Troubleshooting Guide

Here are common issues and evidence-based solutions to enhance cycling stability.

Problem & Symptoms Root Cause Verified Solutions
Low Capacitance Retention: Rapid capacity drop over first few hundred cycles [3]. Poor Electrode Morphology: Non-optimal active material loading or unstable nanostructure leading to mechanical failure. Optimize Electrodeposition: Control electrodeposition cycles to create a robust, moss-like nanostructure. 3 cycles often provide ideal loading for high capacitance and stability [3] [5].
Rising Internal Resistance: Increasing voltage drop during charge/discharge, leading to power loss. Electrode Degradation & Contact Loss: Breakdown of active material and delamination from current collector. Construct Hybrid Composites: Combine nickel selenide with conductive substrates like carbon nanotubes (CNTs) or graphene to enhance electrical connectivity and structural buffering [3] [6].
Poor Stability in Aqueous Electrolytes: Gas evolution, electrolyte decomposition, and electrode corrosion. Narrow Electrolyte Voltage Window: Electrolyte breakdown at high voltages causes irreversible side reactions. Utilize Surface Selenates: Leverage in-situ formed selenate layers to repel destructive anions [4]. Consider Quasi-Solid Electrolytes: Use polyacrylic acid (PAA)-based gels to improve interfacial stability and suppress gas-related issues [5].

Experimental Protocols & Performance Data

Protocol 1: Optimized Electrodeposition of NiSe Electrodes

This methodology is adapted from a study that achieved 91% capacity retention after 10,000 cycles [3].

  • 1. Substrate Preparation: Clean a Nickel Foam (NF) current collector (1.6 mm thick) by sonication in 1 M HCl for 10 minutes, followed by rinsing with ethanol and deionized water. Dry thoroughly in an oven at 60°C.
  • 2. Electrolyte Preparation: Dissolve 10 mM Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and 3 mM Selenium dioxide (SeO₂) in 40 mL of deionized water. Stir for 30 minutes to form a homogeneous precursor solution.
  • 3. Electrodeposition Setup: Use a standard three-electrode system.
    • Working Electrode: Prepared Nickel Foam.
    • Counter Electrode: Platinum wire.
    • Reference Electrode: Ag/AgCl.
  • 4. Synthesis Process: Perform electrodeposition via Cyclic Voltammetry (CV) using the following parameters:
    • Potential Window: -1.2 V to 0.2 V (vs. Ag/AgCl)
    • Scan Rate: 5 mV/s
    • Number of Cycles: Precisely 3 cycles (optimal for balancing mass loading and ion transport) [3].
  • 5. Post-Treatment: After deposition, rinse the electrode with DI water and ethanol, then dry at 60°C for 12 hours.

The workflow for this synthesis is summarized in the following diagram:

G A Clean Nickel Foam in HCl, Ethanol, and Water B Prepare Deposition Bath: 10mM Ni(NO₃)₂, 3mM SeO₂ A->B C Set Up 3-Electrode System B->C D Run Electrodeposition via CV: -1.2 V to 0.2 V, 5 mV/s, 3 Cycles C->D E Rinse and Dry Electrode (60°C for 12h) D->E F NiSe Electrode Ready for Use E->F

Protocol 2: In-situ Formation of a Protective Selenate Layer

This strategy leverages the formation of SeO₄²⁻ to enhance stability in harsh electrolytes, with demonstrated performance for over 100 hours of continuous operation [4].

  • 1. Electrode Preparation: Synthesize a nickel selenide (e.g., NiSe₂) electrode on a conductive substrate like Nickel Foam, using a method such as solvothermal synthesis or electrodeposition.
  • 2. Electrochemical Activation: Subject the electrode to a conditioning process using Cyclic Voltammetry (CV) in an alkaline electrolyte (e.g., 1 M KOH). This step oxidizes surface selenium species to selenite (SeO₃²⁻) and subsequently to the protective selenate (SeO₄²⁻).
  • 3. Verification: The presence of the selenate layer can be confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) or in-situ Raman spectroscopy [4].
  • 4. Operation: The modified electrode (NiSe₂@NiOOH/NF) is now stabilized for use. The selenate layer will continuously repel corrosive anions during cycling.
Performance Benchmarking Table

The table below quantifies the performance improvements achievable through the strategies discussed above.

Electrode Material Synthesis Method Cycle Life Performance Key Stability Metric Citation
NiSe Optimized 3-cycle Electrodeposition 91% capacity retention After 10,000 cycles [3]
NiSe₂@NiOOH/NF Electrodeposition + CV Activation >100 hours stability At 500 mA/cm² in alkaline seawater [4]
Ni₂MnSe₄ Electrodeposition 92% retention After 10,000 cycles [3]

Key Experimental Considerations

For reliable results, consistently monitor and control these parameters:

  • Electrodeposition Cycles: This is a critical factor. While 3 cycles were optimal in one study, you should perform a screening (e.g., 2, 3, 4, 5 cycles) to find the optimum for your specific setup [3].
  • Electrolyte Concentration & pH: The alkalinity and concentration of the electrolyte (e.g., KOH) significantly affect ion mobility and reaction kinetics. Always use high-purity reagents and report concentrations accurately [2].
  • Charge-Discharge Rates: Test stability at multiple current densities. Good stability at high rates often indicates excellent electrode kinetics and structural robustness.

References

Optimal Ni/Co Ratios for Different Applications

Author: Smolecule Technical Support Team. Date: February 2026

The optimal stoichiometry of Nickel and Cobalt in selenides varies significantly depending on the target application. The table below summarizes high-performing ratios found in recent literature.

Application Optimal Composition Key Performance Metrics Citation
Hydrogen Evolution Reaction (HER) Ni₀.₆₃₁Co₀.₃₆₉Se₂ Overpotentials of 155 mV (alkaline), 168 mV (acidic), and 294 mV (neutral) to reach 10 mA cm⁻² [1].
Hybrid Supercapacitors Ni₀.₅Co₀.₅Se₂ Specific capacity of 805.6 C/g (1342.6 F/g) at 1.8 A/g [2].
Hybrid Supercapacitors Ni₀.₉₅Co₂.₀₅Se₄ Specific capacity of 1038.75 F g⁻¹ at 1 A g⁻¹ [3].
Sodium-Ion Batteries NiCoSe₂@Se Reversible capacity of 394.7 mA h g⁻¹ at 25 A g⁻¹, stable for over 1600 cycles at 20 A g⁻¹ [4].

Detailed Experimental Protocols

Here are two synthesized, generalized protocols for synthesizing nickel-cobalt selenides, based on commonly used methods in the search results.

Protocol 1: Solvothermal Synthesis (for particle-based structures)

This method is widely used for preparing electrode materials for supercapacitors and batteries [3] [2].

  • Step 1: Precursor Preparation. Dissolve Nickel and Cobalt salts (e.g., nitrates or acetylacetonates) in a mixture of solvents. A typical solvent system may include N,N-dimethylformamide (DMF), deionized water, cyclohexane, and ethylene glycol [3].
  • Step 2: Selenium Addition. Add a selenium source (e.g., sodium selenide or selenium powder) to the solution. Stir the mixture vigorously for about an hour to ensure homogeneity [3].
  • Step 3: Solvothermal Reaction. Transfer the solution to a Teflon-lined autoclave and maintain it at an elevated temperature (e.g., 180°C) for a set duration (e.g., 12 hours) [3].
  • Step 4: Washing and Drying. After the reaction, allow the autoclave to cool naturally. Collect the solid product by centrifugation, wash it several times with ethanol and deionized water, and dry it in an oven (e.g., at 80°C) [3].
Protocol 2: Thermal Decomposition (for nanoparticle synthesis)

This one-pot method is noted for its simplicity, reproducibility, and suitability for larger-scale production [5].

  • Step 1: Create Reaction Mixture. Combine metal precursors (e.g., Nickel(II) acetylacetonate and Cobalt(III) acetylacetonate) with oleylamine in a flask. Oleylamine acts as both a solvent and a reducing agent. Add the selenium source [5].
  • Step 2: Heat under Reflux. Heat the mixture to a high temperature (e.g., 300°C) under a nitrogen atmosphere and maintain it at this temperature for a period (e.g., 1 hour) [5].
  • Step 3: Purify Nanoparticles. After cooling to room temperature, precipitate the nanoparticles by adding ethanol. Re-disperse the purified nanoparticles in a non-polar solvent like hexane for storage [5].

The workflow below summarizes the key steps and decision points in the synthesis and optimization process.

G cluster_synth Synthesis Method Selection cluster_params Key Optimization Parameters Start Start: Define Application Synth1 Solvothermal Method Start->Synth1 Synth2 Thermal Decomposition Start->Synth2 P1 Ni/Co Stoichiometric Ratio Synth1->P1 P2 Selenium Content Synth1->P2 P3 Morphology Control (e.g., NH4F) Synth1->P3 P4 Reaction Time & Temperature Synth1->P4 Synth2->P1 Synth2->P2 Synth2->P3 Synth2->P4 Char Material Characterization P1->Char P2->Char P3->Char P4->Char Eval Electrochemical Evaluation Char->Eval Opt Optimal Material Eval->Opt

Troubleshooting Guide & FAQs

Q1: Why is the specific capacity of my synthesized nickel-cobalt selenide lower than expected?

  • Possible Cause A: Incorrect Selenium Stoichiometry. Insufficient or excessive selenium can negatively impact electrochemical performance [5].
    • Solution: Systematically vary the amount of selenium source during synthesis. One study found that using 1.8 mmol of selenium yielded nanoparticles with superior specific capacity and retention rate [5].
  • Possible Cause B: Suboptimal Ni/Co Ratio. A non-ideal ratio fails to leverage the full synergistic effect between the two metals [1] [2].
    • Solution: Refer to the application table above and synthesize a series of materials with varying Ni/Co ratios to identify the optimum for your specific system.
  • Possible Cause C: Poor Morphology. The material's structure may not be favorable for electrolyte ion diffusion or expose enough active sites [6].
    • Solution: Use NH4F as a morphology-control agent. Research indicates that adding ~10 mmol of NH4F can guide the growth of 3D interconnected structures assembled from nanorods and nanotubes, which enhance performance [6].

Q2: How can I control the morphology and architecture of the final material?

  • Answer: The addition of ammonium fluoride (NH4F) is a key parameter. It acts as a structure-directing agent [6].
    • Procedure: Introduce NH4F during the solvothermal step. Studies show that tuning its amount can lead to morphologies ranging from irregular particles to interconnected 3D networks and broken nanotubes. An amount of 10 mmol of NH4F has been successfully used to create beneficial 3D structures [6].

Q3: My synthesis yield is low, and I suspect an incomplete reaction. What can I do?

  • Answer: Extend the reaction time. A longer duration allows the reaction to proceed more completely and can improve the crystallinity of the product.
    • Procedure: In solvothermal synthesis, increasing the time from 24 hours to 72 hours has been shown to significantly increase the yield of the desired selenide phase and reduce the amount of unreacted selenium in the product [7].

Q4: I need a scalable synthesis method. Which one is recommended?

  • Answer: The thermal decomposition method is reported to be more suitable for scale-up.
    • Reason: Unlike hydrothermal/solvothermal processes that require high-pressure autoclaves, thermal decomposition is simpler, efficient, and has excellent synthetic reproducibility without the need for high pressure, making it more adaptable for larger-scale production [5].

References

enhancing electrical conductivity nickel selenate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the most effective strategies for improving the conductivity of nickel selenide electrodes? The most prominent strategies in recent literature involve elemental doping (e.g., with Iron) and controlling the material's phase and morphology during synthesis. Doping with elements like Iron can optimize the electronic structure, while techniques like potentiostatic strengthening can create defect-rich, highly conductive nanostructures [1] [2] [3].

  • Q2: How does Iron (Fe) doping enhance the performance of nickel selenides? Fe doping modulates the electronic structure of nickel selenides, leading to a higher availability of active sites and optimizing the adsorption energy for reaction intermediates. This results in enhanced charge transfer and overall catalytic and conductive properties [3].

  • Q3: What is a "potentiostatic strengthening tactic" and what advantage does it offer? This is an in situ electrochemical method used to proactively reconstruct materials and create abundant defects, such as oxygen vacancies and grain boundaries. Compared to traditional methods like cyclic voltammetry (CV), it is more efficient, provides finer control at the nanoscale, and is environmentally friendlier as it often uses recyclable electrolyte [2].

  • Q4: Why is the number of electrodeposition cycles critical? The number of deposition cycles directly influences the morphology and loading of the active material. An optimal number of cycles (e.g., 3 cycles in one study) creates a nanostructure that balances high surface area with efficient charge transport pathways, minimizing internal resistance. Too few or too many cycles can lead to insufficient material loading or overly dense structures that hinder performance [4].

Troubleshooting Guide

Common Issue Possible Causes Suggested Solutions
Low Specific Capacitance / Poor Conductivity Suboptimal electrode morphology; Insufficient active sites; High internal resistance. Optimize synthesis parameters (e.g., use 3 electrodeposition cycles) [4]; Employ Fe doping to enhance electronic structure [1] [3]; Apply potentiostatic strengthening to create defect-rich structures [2].
Poor Rate Capability (Performance drops at high current) Slow ion diffusion kinetics; Poor electrical conductivity of the active material. Design nano-structured morphologies (e.g., nanowires, nanoneedles) to shorten ion diffusion paths [1] [2]; Composite with conductive substrates like nickel foam or carbon materials [4].
Inconsistent Performance Between Batches Uncontrolled synthesis conditions; Variations in precursor concentration or temperature. Standardize the electrodeposition protocol (potential window, scan rate, cycle number) [4]; Ensure precise control over hydrothermal reaction temperature and time [1].

Performance Data Summary

The table below summarizes quantitative data from recent studies on modified nickel selenide materials for easy comparison.

Material Configuration Key Performance Metrics Synthesis Method & Optimization
Fe–Ni₃Se₂/Ni-foam [1] OER Electrocatalyst Overpotential: 250 mV @ 100 mA cm⁻²; Stability: 100 h @ 500 mA cm⁻². Hydrothermal Fe decoration on Ni₃Se₂ nanowires. Optimal at 40°C.
NiSe-3CY [4] Supercapacitor Electrode Specific Capacitance: 507.42 F/g; Resistance: 1.59 Ω; Capacity Retention: 91% after 10k cycles. Electrodeposition with 3 cycles (CV, -1.2 V to 0.2 V, 5 mV/s).
NixFe1−xSe₂–NC [3] Bifunctional Oxygen Electrocatalyst OER Overpotential (η₁₀): 253 mV; ORR Tafel slope: 35.4 mV dec⁻¹. Fe doping via coordination polymer template.
NCSe-E [2] Battery-type Cathode Specific Capacity: 3830 mC cm⁻² @ 1 mA cm⁻²; Capacity Retention: 72.0% (1 to 50 mA cm⁻²). Potentiostatic strengthening of Ni-Co selenide nanoneedles.

Detailed Experimental Protocols

Protocol 1: Iron Decoration of Ni₃Se₂ Nanowires via Hydrothermal Treatment [1] This method produces highly active and stable nanowire structures.

  • Selenidation: First, grow nickel selenide (Ni₃Se₂) nanowires directly on a Ni-foam substrate through a selenidation process.
  • Iron Decoration: Prepare a precursor solution containing an Iron source. Subject the Ni₃Se₂/Ni-foam to a hydrothermal treatment with this solution. The optimal temperature for this step was found to be 40°C.
  • Washing and Drying: After the reaction, thoroughly rinse the resulting Fe–Ni₃Se₂/Ni-foam with water and ethanol, and then dry it before use.

Protocol 2: Optimized Electrodeposition of NiSe Electrodes [4] This protocol controls material loading and morphology by tuning deposition cycles.

  • Solution Preparation: Dissolve 10 mM nickel nitrate (Ni(NO₃)₂·6H₂O) and 3 mM selenium dioxide (SeO₂) in 40 mL of deionized water. Stir for 30 minutes to form a homogeneous electrolyte.
  • Substrate Preparation: Clean nickel foam (1-3 cm²) by sonication in 1 M HCl for 10 min, followed by rinsing with ethanol and DI water. Dry thoroughly.
  • Electrodeposition:
    • Use a standard three-electrode setup: Pre-treated Ni-foam (working electrode), Pt counter electrode, and Ag/AgCl reference electrode.
    • Use a potential window of -1.2 V to 0.2 V vs. Ag/AgCl and a scan rate of 5 mV/s.
    • Run the cyclic voltammetry (CV) for a specific number of cycles. The study found that 3 cycles (3CY) yielded the best performance.
  • Post-treatment: After deposition, rinse the electrode with DI water and ethanol, and dry at 60°C for 12 hours.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and decision points for selecting a synthesis strategy.

methodology Start Start: Goal to Enhance NiSe Conductivity A Define Primary Application Start->A App1 Electrocatalysis (e.g., OER/ORR) A->App1 App2 Energy Storage (e.g., Supercapacitors) A->App2 B Evaluate Synthesis Methods Method1 Hydrothermal Synthesis (Good for nanostructures) B->Method1 Method2 Electrodeposition (Good for film control) B->Method2 C Select Performance Enhancement Strategy Strategy1 Elemental Doping (e.g., Fe) C->Strategy1 Strategy2 Defect Engineering (e.g., Potentiostatic) C->Strategy2 Strategy3 Morphology Control (e.g., Optimized Cycles) C->Strategy3 D Characterize & Test App1->B Informs Method App2->B Informs Method Method1->C Method2->C Strategy1->D Strategy2->D Strategy3->D

References

Troubleshooting Guide: Minimizing Aggregation in Nickel Selenide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Approach Mechanism Example Parameters from Literature
Use of Supports & Templates Confines particle growth to a defined surface, preventing uncontrolled aggregation. [1] [2] Growing Ni(_3)Se(_2) nanowires directly on Ni foam. [1] Supporting nickel nanoparticles on activated carbon. [2]
Surfactant Capping Adsorbs onto particle surfaces, creating steric or electrostatic repulsion to keep them separated. [3] Using CTAB, BS-12, or SDBS during a solvent/anti-solvent process to control the crystal morphology and size of nanoparticles. [3]
Optimized Hydrothermal/Solvothermal Synthesis Uses controlled temperature and pressure in a sealed vessel to facilitate slow, ordered crystal growth. [1] [4] A one-step hydrothermal method to grow honeycomb-like ultra-thin NiSe nanosheets. [4] Fe-Ni(_3)Se(_2) synthesis with hydrothermal step at 40-120 °C. [1]
Microreactor Technology Provides superior mixing and precise control over reaction conditions (concentration, flow rate, temperature), leading to uniform nucleation and growth. [3] Using a scale-up microreactor with an ellipsoidal baffle mixer. Particle size tuned by adjusting flow rate (Q), flow ratio (q), and precursor concentration (C). [3]

Detailed Experimental Protocols

Here are more detailed methodologies for the key strategies mentioned above.

Hydrothermal Growth of Nanostructures on a Substrate

This protocol is adapted from the synthesis of Fe-decorated Ni(_3)Se(_2) nanostructures on Ni foam [1] and general nickel selenide synthesis [4].

  • Substrate Preparation: Clean a piece of Ni foam (or other suitable substrate) with diluted HCl solution and ethanol in an ultrasonic bath to remove surface oxides and impurities, then dry.
  • Reaction Mixture: Prepare an aqueous solution containing a nickel precursor (e.g., NiCl(_2), Ni(NO(_3))(_2)) and a selenium precursor (e.g., Na(_2)SeO(_3), Se powder).
  • Hydrothermal Reaction: Transfer the solution and the Ni foam into a Teflon-lined autoclave. Seal and heat the autoclave to a temperature between 120-200°C for several hours (e.g., 6-12 h). This allows for the slow, directed growth of nanostructures.
  • Post-treatment: After the reaction, cool the autoclave to room temperature naturally. Remove the product, wash thoroughly with deionized water and ethanol, and dry in a vacuum oven.
Surfactant-Assisted Synthesis in a Microreactor

This protocol is based on the high-throughput preparation of nano apigenin, which can be adapted for nickel selenide synthesis [3].

  • Solution Preparation:
    • Solution A (Precursor): Dissolve the nickel and selenium precursors in a suitable solvent (e.g., water, DMSO).
    • Solution B (Anti-solvent & Surfactant): Prepare an anti-solvent (e.g., water if DMSO is the solvent) containing a dissolved surfactant like CTAB, BS-12, or SDBS.
  • Microreactor Setup: Use a microreactor system (e.g., one based on an ellipsoidal baffle mixer) with two inlets for Solutions A and B and one outlet.
  • Mixing and Reaction: Pump Solutions A and B into the microreactor at controlled flow rates (Q) and a specific flow ratio (q). The rapid and homogeneous mixing within the microreactor will cause instantaneous nucleation, while the surfactant will cap the particles to prevent aggregation.
  • Collection and Washing: Collect the suspension from the outlet. Centrifuge the nanoparticles, wash to remove excess surfactant and solvent, and dry.

The following diagram illustrates the logical workflow for diagnosing and resolving particle aggregation issues.

aggregation_troubleshooting start Particle Aggregation Detected method Select Synthesis Method start->method hydro Hydrothermal/Solvothermal method->hydro For nanostructured electrodes/films micro Microreactor/Solution-Based method->micro For powders/ suspensions support Use a Substrate/Support (e.g., Ni Foam, Activated Carbon) hydro->support capping Employ Surfactant Capping (e.g., CTAB, SDBS) micro->capping control Optimize Reaction Control (Flow Rate, Ratio, Concentration) micro->control result Dispersed Nanoparticles with Controlled Morphology support->result capping->result control->result

Key Parameters for Particle Size Control

When using surfactant-assisted or microreactor methods, fine-tuning these parameters is crucial [3]:

  • Surfactant Type and Concentration: Screen different surfactants (ionic, non-ionic). The concentration should be above the Critical Micelle Concentration (CMC) for effective capping.
  • Flow Rate (Q): Higher flow rates in microreactors can enhance mixing efficiency and lead to smaller particle sizes.
  • Flow Ratio (q): The ratio of the precursor solution to the anti-solvent can dramatically affect supersaturation and nucleation rates.
  • Precursor Concentration (C): Lower concentrations often result in smaller particles and less aggregation due to reduced nucleation density.

Frequently Asked Questions (FAQs)

Q: Why is my nickel selenide product overly aggregated into large chunks instead of a fine powder? A: This is typically caused by uncontrolled nucleation and rapid growth. To mitigate this, slow down the reaction kinetics using methods like hydrothermal synthesis or introduce a capping agent (surfactant) to sterically or electrostatically hinder particles from approaching each other.

Q: The specific surface area of my synthesized material is lower than expected. How can I improve it? A: A low surface area indicates a lack of porosity or the presence of large, aggregated particles. Consider synthesizing low-dimensional nanostructures (like nanowires or nanosheets) using template or support-based methods [1] [4]. These morphologies inherently possess high surface area.

Q: Can I scale up the synthesis of non-aggregated nanoparticles without compromising quality? A: Yes, microreactor technology is particularly suited for this purpose. It allows for the precise and reproducible control of reaction parameters at a high throughput, enabling the scalable production of high-quality nanoparticles with a narrow size distribution [3].

References

annealing temperature effects nickel selenate performance

Author: Smolecule Technical Support Team. Date: February 2026

Annealing Temperature and Nickel Selenide Performance

The table below summarizes key findings on how thermal treatment temperature influences the properties and performance of various nickel selenide materials.

Material Temperature Range Key Effects on Performance Optimal Performance & Notes
Ni-Se Phases (for MOR) [1] Synthesized at 180°C; MOR tested in 1 M KOH with 1 M methanol. MOR Activity: Ni(_3)Se(_4) > NiSe(_2) > NiSe. Ni(_3)Se(_4) showed the most favorable methanol adsorption energy. [1] Best MOR Current Density: Ni(_3)Se(_4) achieved 149.8 mA cm⁻² at 0.6 V vs. RHE. [1]
Nickel Selenite Hydrate (for Solar Evaporation) [2] [3] RT to 800°C Thermal stability analysis revealed mass loss steps. Structural alterations occur even at low temperatures (e.g., ~80°C), affecting the hydrate structure crucial for hydrophilicity. [2] [3] High solar evaporation rate (1.83 kg·m⁻²·h⁻¹). Understanding low-temperature phase transitions is critical for application stability. [2] [3]
Electrochemically Selenized Ni-Fe (for OER) [4] Selenization at room temperature; post-reconstruction. Residual Se species after electrochemical reconstruction enhance OER kinetics and stabilize the catalyst interface. [4] Improved performance is linked to residual Se, not the initial annealing temperature. The method avoids high-temperature treatment. [4]
CNZTSSe Thin Films (for Photovoltaics) [5] 500°C to 560°C Crystallinity increases with temperature. Higher temperatures increase Se incorporation, reducing the band gap (from 1.14 eV to 1.06 eV). [5] Best device performance at 540°C: smoother film, higher crystallinity, PCE of 5.16%. [5]

Troubleshooting FAQs

Here are solutions to common issues encountered when working with nickel selenides.

My nickel selenide catalyst has low activity for the methanol oxidation reaction (MOR). What can I do?
  • Problem: The issue may lie with the specific phase of your nickel selenide material.
  • Solution: Control the synthesis to target the Ni(_3)Se(_4) phase. Experimental data shows that Ni(_3)Se(_4) provides a superior current density and more favorable methanol adsorption energy compared to NiSe(_2) and NiSe. [1] Ensure your precursor Ni/Se ratio is optimized (e.g., a nominal ratio of 3/4) during the one-step hydrothermal synthesis. [1]
The solar evaporation performance of my nickel selenite hydrate film degrades over time.
  • Problem: The material may be experiencing thermal decomposition during operation, losing its hydrated structure which is essential for water transport.
  • Solution: Characterize the thermal stability of your material using TGA. Performance degradation is likely linked to the loss of "water of hydration" from the crystal lattice, which begins at relatively low temperatures (onset around 80°C). [2] [3] Ensure your operational conditions do not exceed this stability threshold.
I am not getting high efficiency with my CNZTSSe solar cell absorber layer.
  • Problem: Inadequate selenization temperature leads to poor crystallinity and insufficient Se incorporation.
  • Solution: Optimize your selenization temperature. Research indicates that for Ni-doped CZTSSe, a temperature of 540°C produces films with the best crystallinity, a smooth surface, and an optimal band gap, leading to peak device efficiency. [5] Temperatures that are too low or too high result in inferior performance.

Experimental Protocol: Synthesizing Phase-Pure Ni(_3)Se(_4) for MOR

This protocol is adapted from a recent study demonstrating high MOR activity [1].

Objective: To synthesize Ni(_3)Se(_4) electrocatalysts via a one-step hydrothermal method. Materials:

  • Nickel precursor (e.g., Nickel salt)
  • Selenium source (e.g., Selenium powder)
  • Reducing agent (e.g., Hydrazine, N(_2)H(_4))
  • Solvent (Deionized water)

Procedure:

  • Prepare Precursor Solutions: Create two separate aqueous solutions.
    • Solution A: Dissolve a nickel precursor in deionized water.
    • Solution B: Dissolve a selenium source in a mixture of deionized water and hydrazine (which acts as a reducing agent).
  • Mix and React: Combine Solution A and the fresh Solution B. Adjust the nominal Ni/Se molar ratio to 3/4 to target the Ni(_3)Se(_4) phase.
  • Hydrothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and maintain it at 180°C for 16 hours.
  • Post-treatment: After natural cooling, collect the resulting product. Wash it several times with deionized water and ethanol to remove impurities, then dry the final product.

Performance Validation:

  • Evaluate MOR activity in 1 M KOH with 1 M methanol.
  • The expected current density for Ni(_3)Se(_4) at 0.6 V vs. RHE is approximately 150 mA cm⁻². [1]

Experimental Workflow Diagram

The diagram below outlines the logical workflow for determining the optimal annealing or synthesis temperature for a nickel selenide-based material, based on the collective insights from the research.

cluster_app Select Primary Application Goal cluster_temp Synthesis & Thermal Treatment cluster_char Characterization & Validation Start Define Material Application App1 Electrocatalysis: MOR/HER/OER Start->App1 App2 Photovoltaics: Absorber Layer Start->App2 App3 Photothermal: Solar Evaporation Start->App3 T1 Target Ni₃Se₄ Phase (Hydrothermal: 180°C) App1->T1 T2 High-Temp Selenization (Optimal: 540°C) App2->T2 T3 Low-Temp Stability (Avoid >80°C) App3->T3 C1 Electrochemical Tests (Current Density, FE) T1->C1 C2 Structural/Optical Analysis (XRD, Band Gap) T2->C2 C3 Thermal Analysis (TGA) T3->C3 Result Determine Optimal Process Parameters C1->Result  Analyze & Iterate C2->Result  Analyze & Iterate C3->Result  Analyze & Iterate

References

Mechanism of Action: How Selenite Suppresses Passivation

Author: Smolecule Technical Support Team. Date: February 2026

Sodium selenite (Na₂SeO₃) acts through a dual-mechanism to protect zinc anodes, primarily by inhibiting the Hydrogen Evolution Reaction (HER) and self-corrosion. The table below summarizes its protective functions.

Protective Function Mechanism Description
Competitive Reduction Selenite ions (SeO₃²⁻) compete with water molecules (H⁺) for electrons at the anode surface, reducing the rate of hydrogen gas evolution. [1]
Protective Film Formation Reduction products form a thin, protective selenium-containing film on the anode, shielding the underlying metal from direct contact with the corrosive electrolyte. [1]
Current Density Reduction Significant reduction in cathodic current density, directly indicating suppressed hydrogen evolution. [1]
Impedance Increase Increases low-frequency impedance, signaling a substantial reduction in the self-corrosion rate of the metal. [1]

Experimental Protocols and Performance Data

For researchers looking to implement this approach, the following table summarizes key experimental parameters and their outcomes from recent publications.

Parameter Details / Value Observed Outcome / Performance
Additive Used Sodium Selenite (Na₂SeO₃) [1] Inhibition of HER and self-corrosion.
Application System Zn-ion batteries with ZnSO₄ electrolyte and NaCl solution. [1] After prolonged immersion, Zn surface remained smooth vs. significant corrosion in control.
Electrodeposition for Recovery Voltage: -1.5 V; Electrodes: Cu, Co, Ni foam. [2] SeO₃²⁻ removal efficiency: >91.2% (Cu foam), >51.3% (Co foam), >50.7% (Ni foam).
Analytical Techniques Potentiodynamic polarization, Electrochemical Impedance Spectroscopy (EIS), SEM/EDX. [1] [2] [3] Used to confirm film formation, measure corrosion rates, and analyze surface morphology.

Workflow for Investigating Selenite Additives

The diagram below outlines a general experimental workflow for evaluating selenite-based additives in an electrodeposition system.

Start Start: Define System Step1 Electrolyte Preparation Start->Step1 Step2 Additive Introduction (Na₂SeO₃) Step1->Step2 Step3 Anode Characterization (Pre-experiment) Step2->Step3 Step4 Controlled Electrodeposition Step3->Step4 Step5 Post-Test Analysis Step4->Step5 Step6 Electrochemical Monitoring Step4->Step6 In-situ Data1 Surface Morphology (SEM) Step5->Data1 Data2 Composition (EDX) Step5->Data2 Data3 Corrosion Rate (EIS) Step6->Data3 Data4 HER Activity (Polarization) Step6->Data4

Common Challenges and Troubleshooting Tips

Based on the reviewed literature, here are potential issues and suggested mitigation strategies.

Challenge Possible Cause Suggested Mitigation
Incomplete or uneven protective film formation. Non-optimal concentration of Na₂SeO₃ or uneven current distribution during initial film formation. Optimize additive concentration and ensure proper agitation/mass transport in the electrolyte. [1]
Inefficient removal or recovery of selenium from solution. Using a less effective electrode substrate. Use copper foam as an electrode substrate, as it demonstrated significantly higher removal efficiency (>91%) compared to cobalt or nickel foams. [2]

Key Insights for Researchers

  • Material Selection is Critical: The choice of electrode substrate (e.g., copper foam over cobalt or nickel) dramatically impacts the efficiency of selenium-related processes like recovery from wastewater. [2]
  • Advanced Characterization is Essential: Techniques like Potentiodynamic polarization and EIS are crucial for quantifying the effectiveness of the additive in reducing HER and corrosion rates, going beyond simple visual inspection. [1]

References

Troubleshooting Guide: Phosphorus Interference in Metal-Ion Systems

Author: Smolecule Technical Support Team. Date: February 2026

A common challenge is the unintended precipitation or sequestration of phosphorus, which reduces its bioavailability or measurable content. The guide below summarizes issues, potential causes, and investigative actions based on general chemical principles [1] [2].

Problem Phenomenon Potential Root Cause Investigation & Verification Action

| Low measurable phosphorus content | Chemical Precipitation: Formation of insoluble metal-phosphate complexes (e.g., FePO₄, Ni₃(PO₄)₂). | 1. Analyze Precipitate: Filter and use X-ray diffraction (XRD) to identify crystalline phases. 2. Monitor Ions: Track aqueous metal and phosphate ion concentration over time. | | Unstable system performance | Shift in Microbial Metabolism (in biological systems): Metal stress causes a shift from phosphorus to glycogen accumulation [1]. | 1. Microbial Community Analysis: Use DNA sequencing (e.g., for PAOs/GAOs). 2. Metabolite Assay: Measure intracellular polyhydroxyalkanoates (PHA) and glycogen levels [1]. | | Inconsistent experimental results | Competing Selenium Reactions: Selenium oxides (SeO₃²⁻) can be oxidized to selenates (SeO₄²⁻), which may interact with the system [2]. | 1. Speciation Analysis: Use techniques like HPLC-ICP-MS to determine selenium species present. 2. Control Experiments: Run systems with and without selenium to isolate its effect. |

Frequently Asked Questions (FAQs)

Q1: How can I accurately measure the phosphorus content in my complex reaction mixture? Accurate measurement can be challenging in the presence of interfering metal ions. The standard molybdenum blue method is widely used for orthophosphate [3] [4]. For complex matrices:

  • Sample Pre-treatment is crucial. This may involve filtration (to distinguish dissolved vs. particulate phosphorus), acid digestion (for total phosphorus), or enzymatic hydrolysis (for specific organic phosphates) [4].
  • Advanced Techniques like ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) or XRF (X-ray Fluorescence) can provide high sensitivity and are less susceptible to some chemical interferences [5] [4].

Q2: My system involves both nickel and selenium. How might they interact and affect my process? Nickel-selenium systems are complex and often form selenides or involve selenate/selenite ions.

  • Electrochemical Transformation: Under certain potentials, nickel can be electrochemically selenized, forming compounds like NiSe. These often act as pre-catalysts and reconstruct into active oxyhydroxide phases during operation, with residual selenium playing a key stabilizing role [2].
  • Species Intercalation: Selenate ions (SeO₄²⁻) can intercalate into the layers of nickel-based oxyhydroxides, modifying the electronic structure and enhancing activity [2]. Monitoring these transformations with techniques like in-situ Raman spectroscopy is recommended for precise control.

Experimental Protocol: Investigating Metal-Phosphorus Interaction

The following workflow outlines a systematic approach to diagnose phosphorus loss in a system containing competing metal ions, synthesizing the troubleshooting concepts into a practical procedure.

G Start Unexpected Low Phosphorus Content Step1 Separate & Analyze Phases (Centrifuge/Filter mixture) Start->Step1 Step2 Analyze Solid Phase (XRD for crystal structure) (ICP for P/Metal content) Step1->Step2 Step3 Analyze Aqueous Phase (Test for P via colorimetry/ICP) (Test for Metal ions via ICP) Step1->Step3 Step4 Interpret Results Step2->Step4 Step3->Step4 Hyp1 Hypothesis: Chemical Precipitation Step4->Hyp1 Hyp2 Hypothesis: Biological Uptake Step4->Hyp2 Hyp3 Hypothesis: Selenium Interference Step4->Hyp3 Act1 Action: Adjust stoichiometry, pH, or metal sequestering agents Hyp1->Act1 Act2 Action: Profile microbial community & metabolic intermediates (PHA/Glycogen) Hyp2->Act2 Act3 Action: Characterize Se species (HPLC-ICP-MS), run control experiments Hyp3->Act3

Detailed Procedural Steps
  • Sample Preparation and Separation:

    • Prepare your nickel selenate reaction mixture as usual.
    • Immediately centrifuge a portion of the sample at high speed (e.g., 5,000 r/min for 10 min) to separate solid and liquid phases [1]. Filter the supernatant through a 0.22 µm membrane.
  • Solid Phase Analysis:

    • X-ray Diffraction (XRD): Analyze the solid precipitate to identify crystalline phases. Look for patterns matching nickel phosphates (e.g., Ni₃(PO₄)₂) or other metal phosphates.
    • Inductively Coupled Plasma (ICP) Analysis: Digest a portion of the solid precipitate using an acid mixture (e.g., H₂SO₄/HClO₄) [1]. Measure the phosphorus and metal content to confirm co-precipitation.
  • Aqueous Phase Analysis:

    • Phosphorus Measurement: Use the molybdenum blue colorimetric method [3] [4] or ICP-OES [5] to quantify the dissolved orthophosphate concentration in the filtered supernatant.
    • Metal Ion Measurement: Use ICP-OES to measure the concentrations of nickel and other relevant metal ions in the aqueous phase.

Key Scientific Background from Search Results

  • Iron's Inhibitory Effect on Biological P-removal: Long-term exposure to Fe(III) shifts the metabolic pathway in microorganisms from phosphorus accumulation (PAO) to glycogen accumulation (GAO), strongly inhibiting phosphorus uptake even if the organisms are present [1]. This highlights how metal stress can fundamentally change system biology.
  • Selenium's Role in Nickel-Based Catalysts: In electrochemical systems, selenium in nickel-based materials often leaches out but leaves behind residual species that enhance performance. These residues can accelerate the formation of active NiOOH and stabilize the catalyst structure [2].

References

Troubleshooting Guide: Poor Selenate Reduction Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

When bioreactor performance declines, the issue often relates to mass transfer, biological activity, or system configuration. The table below outlines common problems and their solutions.

Problem Phenomenon Possible Root Cause Recommended Solution Key Performance Indicator to Monitor

| Low selenate removal rate | • Insufficient mixing • Electron donor limitation • Competition from other oxyanions (e.g., nitrate) | • Optimize mixing intensity (e.g., adjust shaking frequency or agitation) [1]. • Implement ORP feedback control for optimal electron donor dosage [2]. • Use a sequential system to remove nitrate before selenate [2]. | Volumetric Selenate Removal Rate (e.g., mM/hr) | | Incomplete sulfate removal | Electron outcompetition by selenate/nitrate reducers [2] | Use a two-stage reactor process. Stage 1 removes selenate/nitrate; Stage 2 is dedicated to sulfate removal [2]. | Sulfate Concentration in Effluent | | Low purity of recovered Se⁰ | Simultaneous sulfate reduction leading to selenium-sulfide complexes [2] | Optimize ORP setpoint in the primary reactor to selectively favor selenate reduction over sulfate reduction [2]. | Elemental Selenium Purity (%) | | Unstable kLa (Volumetric Mass Transfer Coefficient) | • Inefficient aeration/agitation • Operating below critical mixing threshold | • For stirred tanks: Optimize impeller speed and gas flow rate using CFD modeling [3]. For shaken bioreactors: Ensure shaking frequency is above the critical circulation frequency [1]. | kLa value (h⁻¹) |

Frequently Asked Questions (FAQs)

A. Process Design & Setup

Q1: What are the key reactor parameters to optimize for mass transfer? The most critical parameters are those that influence the Volumetric Mass Transfer Coefficient (kLa). In stirred tank reactors, these are the impeller rotational speed and gas flow rate [3]. In orbitally shaken bioreactors, the key parameters are the shaking frequency, filling volume, and reactor diameter [1]. A universal correlation has been established for cylindrical shaken bioreactors, showing kLa is a function of these parameters [1].

Q2: How can I design a process to handle wastewater with selenate, nitrate, and sulfate? A single-stage reactor often leads to poor performance due to microbial competition. The recommended approach is a two-stage fluidized bed reactor (FBR) process [2]:

  • Stage 1 (FBR1): Uses ORP feedback control to selectively remove selenate and nitrate, recovering high-purity elemental selenium.
  • Stage 2 (FBR2): Dedicated to removing the residual sulfate from the first stage's effluent.
B. Operation & Control

Q3: How does ORP control help in selenate reduction? Oxidation-Reduction Potential (ORP) control automatically adjusts the dosage of the electron donor (e.g., ethanol). This prevents under-dosing (which limits reduction) and over-dosing (which can lead to impurities like sulfide production). An optimal ORP setpoint (e.g., -480 mV) enables near-complete selenate and nitrate removal while suppressing sulfate reduction, allowing for the recovery of elemental selenium with high purity (e.g., 71%) [2].

Q4: What is a typical effective Hydraulic Retention Time (HRT)? Research shows that chemostat bioreactors can remove up to 25 mg/L of dissolved selenium with HRTs exceeding 1 day under optimal conditions [4]. Performance should be tested at your specific concentration.

Experimental Protocol: Determining kLa in Shaken Bioreactors

For researchers using cylindrical orbitally shaken bioreactors, here is a methodology to characterize the mass transfer coefficient, a critical scale-up parameter [1].

G Start Start kLa Determination Setup Reactor Setup • Install cylindrical bioreactor • Set filling volume (VL) • Set shaking diameter (d0) Start->Setup Measure Measure Maximum OTR • Use RAMOS device • Use sulfite oxidation method Setup->Measure Calculate Calculate kLa kLa = OTRmax / (C* - CL) • C*: saturated O2 concentration • CL: dissolved O2 concentration (assume 0) Measure->Calculate Repeat Repeat Experiment Vary parameters: • Shaking frequency (n) • Filling volume (VL) • Reactor diameter (d) Calculate->Repeat Correlate Develop kLa Correlation Use Buckingham's π-Theorem to create scale-independent model Repeat->Correlate End kLa Correlation Model Correlate->End

Advanced Optimization: Using Computational Fluid Dynamics (CFD)

For advanced design and scaling, Computational Fluid Dynamics (CFD) is a powerful tool. You can develop a CFD-Population Balance Model (PBM) to simulate the effects of various parameters on hydrodynamics and kLa before building a physical reactor [3].

  • What it does: The model predicts fluid velocity, gas volume fraction, bubble size distribution, and local kLa values throughout the reactor.
  • Parameters to simulate: The model can be used to investigate the effects of gas flow rate, impeller off-bottom clearance, number of agitator blades, and rotational speed [3].
  • Benefit: This approach provides an essential insight for design and scale-up, helping to determine the most impactful parameters statistically.

References

Fundamental Comparison: Nickel Selenide vs. Nickel Selenate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic distinctions between these two compounds, which underlie their different research and application pathways.

Feature Nickel Selenide Nickel Selenate
Chemical Classification Selenide (often non-stoichiometric) [1] Selenate salt (typically hexahydrate) [2]
Key Applications in Research Electrode material for supercapacitors [3]; Catalyst for fuel cells and water splitting [4] [5]; Component in dye-sensitized solar cells [6] Primarily studied as a chemical precursor or in fundamental thermal behavior studies [2]
Reported Performance Excellent catalytic activity and conductivity; High power conversion efficiency in devices (e.g., 7.82% in DSSCs [6]) Performance data in energy applications not readily available in the searched literature
Structural Notes Exists in multiple phases (e.g., NiSe, NiSe₂, Ni₃Se₂) [1]; Often deficient in nickel (Ni1−xSe) [1] Commonly obtained as a green-colored hexahydrate (NiSeO₄·6H₂O) [2]

Performance Data for Nickel Selenide

Nickel selenide's performance is highly tunable based on its phase, morphology, and composition. The following table collates experimental data from various studies.

Material / Composition Application Key Performance Metric(s) Citation
NiSe-1 (nanoparticles) Dye-Sensitized Solar Cell (DSSC) Counter Electrode Power Conversion Efficiency (PCE): 7.82% [6]
NiSe-2 (different morphology) Dye-Sensitized Solar Cell (DSSC) Counter Electrode Power Conversion Efficiency (PCE): 6.90% [6]
Ni1−xSe Oxygen Reduction Reaction (ORR) Catalyst Onset Potential: 0.98 V (vs. RHE) [5]
c-NiSe₂ (cubic) Oxygen Reduction Reaction (ORR) Catalyst Onset Potential: 0.93 V (vs. RHE) [5]
NixFe1−xSe2–NC (Fe-doped) Bifunctional Oxygen Electrocatalyst OER Overpotential (η10): 253 mV; ORR Tafel slope: 35.4 mV dec-1 [4]
NiSe Nanowires Supercapacitor Electrode Specific Capacitance: 1790 F/g (at 5 A/g) [3]
NiSe₂ (2D hexagonal) Supercapacitor Electrode Capacitance Retention: 94% (after 5,000 cycles) [3]

Detailed Experimental Protocols

The high performance of nickel selenides is closely linked to their synthesis methods, which control their structure and morphology.

Solvothermal/Hydrothermal Synthesis

This is a widely used method for preparing nickel selenide nanostructures [7] [3]. The general workflow is as follows.

cluster_notes Key Parameters Start Start Step1 Precursor Solution Preparation Start->Step1 Step2 Transfer to Autoclave Step1->Step2 Param1 Precursors: Ni salt (e.g., NiCl₂·6H₂O) & Se source Step3 Hydrothermal/Solvothermal Reaction Step2->Step3 Step4 Cooling and Product Collection Step3->Step4 Param3 Temperature: 180°C Step5 Washing and Drying Step4->Step5 End End Step5->End Param2 Solvent: Water, Hydrazine Hydrate, NH₃·H₂O Param4 Time: 24 to 72 hours

Protocol Details:

  • Typical Procedure: A common synthesis involves dissolving 1.0 mmol of nickel chloride hexahydrate (NiCl₂·6H₂O) and 1.4 mmol of selenium (Se) powder in a solvent mixture containing deionized water, hydrazine hydrate (N₂H₄·H₂O), and aqueous ammonia (NH₃·H₂O). The solution is stirred vigorously, then transferred to a Teflon-lined stainless-steel autoclave. The reaction is carried out in an oven at a controlled temperature, often 180°C for 24 hours. After natural cooling, the precipitate is collected, washed with water and ethanol, and dried to obtain the final product [6].
  • Key Parameters: The morphology and phase of the product are highly sensitive to reaction parameters, including the type of nickel and selenium precursors, their molar ratio, the reaction temperature, and duration [7] [5]. For example, varying the Ni:Se ratio and temperature is a direct strategy to obtain different phases like NiSe, NiSe₂, and Ni₃Se₂ [5].
Performance Evaluation: Electrochemical Testing

For electrocatalysts and supercapacitors, performance is evaluated using standard electrochemical techniques. The workflow below outlines a common testing sequence.

cluster_metrics Key Metrics Derived Start Start Preparation Step1 Working Electrode Preparation (Mix active material, conductor, binder) Start->Step1 Step2 Setup Three-Electrode Cell Step1->Step2 Step3 Cyclic Voltammetry (CV) Step2->Step3 Step4 Electrochemical Impedance Spectroscopy (EIS) Step3->Step4 M1 Onset Potential Step5 Chronoamperometry/Stability Test Step4->Step5 M3 Charge Transfer Resistance End Analyze Performance Metrics Step5->End M2 Tafel Slope M4 Specific Capacitance

Protocol Details:

  • Electrode Preparation: The nickel selenide powder is typically mixed with a conductor (like carbon black) and a binder (like Nafion or PVDF) to form an ink, which is then drop-cast onto a glassy carbon or nickel foam current collector and dried [6] [5].
  • Standard Tests:
    • Cyclic Voltammetry (CV): Used to evaluate catalytic activity, identify redox peaks, and estimate specific capacitance. For the Oxygen Reduction Reaction (ORR), a key metric is the onset potential [5].
    • Electrochemical Impedance Spectroscopy (EIS): Measures the charge transfer resistance at the electrode-electrolyte interface, indicating how quickly reactions can occur. Lower resistance is better [6].
    • Stability Tests: Techniques like chronoamperometry or repeated cycling are used to assess the durability of the material over time [3].

Interpretation and Analysis

  • Performance Drivers for Nickel Selenide: Its high performance stems from excellent electrical conductivity and catalytic activity. These properties can be optimized by controlling the material's phase (e.g., NiSe vs. NiSe₂) [5], morphology (nanoparticles vs. nanorods) [6], and composition (doping with Fe or Co) [7] [4].
  • The Case of this compound: The searched literature does not report the use of this compound as a direct functional material in energy devices like supercapacitors or electrocatalysts. Its primary documented role is as a precursor for synthesizing other nickel-containing materials or in fundamental studies on thermal decomposition [2]. Therefore, a performance comparison in the context of your request is not feasible.

How to Proceed Further

To continue your research, you could:

  • Explore Broader Applications: Investigate if this compound has been studied in other fields, such as biology or agriculture, where its performance could be compared to other compounds.
  • Refine Your Search: Focus on specific properties (e.g., "electronic conductivity of this compound") to find more fundamental data that could allow for an indirect comparison.

References

nickel selenate vs nickel oxide supercapacitor performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison: Nickel Selenides vs. Nickel Oxide

The following table summarizes key electrochemical performance metrics from recent research. Specific capacitance and capacity are key indicators of how much energy a material can store.

Material Specific Capacitance/Capacity Current Density Cycle Stability (Retention after Cycles) Sources
Nickel Selenide (NS/NSO Composite) 895 F g⁻¹ 0.5 A g⁻¹ 93.4% (5,000 cycles) [1] [2]
Nickel Diselenide (NiSe₂) 744.7 F g⁻¹ 1 A g⁻¹ Exceptional long-term stability [3]
Nickel Selenide (NiSe) 93.3 mAh g⁻¹ (Capacity) 12 A g⁻¹ 98% (30,000 cycles) [4]
Nickel Oxide (NiO) 498 F g⁻¹ 0.5 A g⁻¹ 91.5% (5,000 cycles) [1] [2]
Nickel Oxide (NiOMNP) 91 mF cm⁻² (Areal) 10 mV s⁻¹ 96.4% (15,000 cycles) [5]

A key finding from the literature is that selenides significantly outperform oxides in specific capacitance, a measure of charge storage capability [1] [2]. Furthermore, certain nickel selenides like NiSe demonstrate remarkable cycling stability, maintaining performance over tens of thousands of charge-discharge cycles [4].

Experimental Protocols and Synthesis Methods

The superior performance of materials is closely linked to their synthesis method, which controls their structure and properties.

Synthesis of Nickel Selenides
  • Solid-State Synthesis (for NiSe₂): This method involves mixing a nickel precursor like nickel acetylacetonate (Ni(acac)₂) with a selenium source like selenous acid (H₂SeO₃) in ethanol. The mixture is dried into a powder and then sintered at a high temperature (e.g., 500 °C) in an inert atmosphere to form the final crystalline product [3].
  • Hydrothermal Method (for NiSe): This is a common solution-based technique. Precursors containing nickel and selenium (e.g., nickel nitrate and sodium selenite) are dissolved in water. The solution is sealed in a Teflon-lined autoclave and heated (e.g., 120-160 °C for several hours). The high pressure and temperature facilitate the growth of crystalline nanomaterials [4].
  • Waste-Derived Synthesis: One study demonstrated a sustainable approach by extracting nickel from spent electroplating electrodes. The recovered nickel was then used in a simple one-pot reaction with selenium powder to form nickel selenide/selenite nanoparticles [1] [2].
Synthesis of Nickel Oxide
  • Thermal Decomposition: A common method is the calcination of nickel hydroxide (Ni(OH)₂) at high temperatures. The process involves heating the Ni(OH)₂ powder in a furnace (e.g., at 300 °C for several hours), which causes it to decompose and form nickel oxide (NiO) [5].
  • Chemical Precipitation from Waste: Similar to the selenide process, nickel can be first recovered from waste sources. Adding sodium hydroxide (NaOH) to a dissolved nickel waste solution precipitates nickel hydroxide, which is then washed, dried, and calcined to obtain nickel oxide [1] [2].

The workflow below illustrates the parallel paths for synthesizing these materials, including the eco-friendly approach of using waste precursors.

synthesis_workflow start Start: Nickel Source waste Spent Ni Electrodes start->waste precursor Ni Salts (e.g., Ni(NO₃)₂, Ni(acac)₂) start->precursor syn3 One-Pot Reaction with Selenium waste->syn3 Sustainable Route syn5 Chemical Precipitation & Calcination waste->syn5 Sustainable Route syn1 Solid-State Sintering (500°C) precursor->syn1 syn2 Hydrothermal Reaction (120-160°C) precursor->syn2 syn4 Thermal Decomposition (300°C) precursor->syn4 precursor->syn5 Conventional Route selenide_path Nickel Selenide Synthesis oxide_path Nickel Oxide Synthesis end_selenide Final Product: NiSe / NiSe₂ syn1->end_selenide syn2->end_selenide syn3->end_selenide end_oxide Final Product: NiO syn4->end_oxide syn5->end_oxide

Key Factors Behind Performance Differences

The significant performance advantage of nickel selenides can be attributed to fundamental material properties:

  • Intrinsic Metallic Conductivity: Nickel selenides generally possess much higher electronic conductivity than nickel oxide. This superior conductivity facilitates faster electron transport during the charge and discharge processes, which is crucial for high power density and rate capability [1] [4].
  • Rich Redox Chemistry: The presence of selenium, which has a similar electronegativity to nickel, allows for a wide variety of stoichiometries and rich redox chemistry. This enables more efficient and reversible Faradaic reactions (the charge storage mechanism in these materials), leading to higher specific capacitance [1].
  • Nanostructured Morphologies: Synthesis methods are designed to produce nanostructures like granular powders with worm-like architectures or nanoflowers [3] [5]. These structures have high surface areas, providing more active sites for electrochemical reactions and shorter paths for ion diffusion.

Conclusion and Research Outlook

Future research directions, as indicated by the latest studies, focus on further enhancing performance by:

  • Creating composite materials, such as combining nickel selenide with conductive polymers like polypyrrole to boost conductivity and stability [6].
  • Doping with other metal ions (e.g., Zinc or Cobalt) to optimize the electronic structure and enhance redox activity [6].
  • Developing sustainable synthesis routes, including the recovery of nickel from industrial waste [1] [2].

References

cyclic stability comparison nickel selenate other cathodes

Author: Smolecule Technical Support Team. Date: February 2026

Cyclic Stability Data for Nickel-Cobalt Selenate

The following table summarizes the key performance metrics reported for a defect-rich nickel-cobalt selenate (NCSe-E) used in an aqueous hybrid supercapacitor (AHSC) [1].

Material Device Type Specific Capacity Capacity Retention Cycles Energy Density
Nickel-Cobalt Selenate (NCSe-E) Aqueous Hybrid Supercapacitor (vs. Activated Carbon) 3830 mC cm⁻² (at 1 mA cm⁻²) ~86.2% [1] 5000 [1] 0.63 mWh cm⁻² [1]
Nickel-Cobalt Selenate (NCSe-E) Aqueous Hybrid Supercapacitor (vs. Activated Carbon) Not explicitly stated 72.0% (at high current density of 50 mA cm⁻²) [1] Not specified Not explicitly stated

Experimental Protocols for Nickel-Cobalt Selenate

The high-performance NCSe-E material was synthesized and tested using the following methodology [1]:

  • Material Synthesis: The process began with the hydrothermal growth of a nickel-cobalt-based precursor nanoneedle array on carbon cloth. This precursor was then converted into nickel-cobalt selenide ((Co,Ni)(Se₂)₂, or NCSe) through a calcination process [1].
  • Potentiostatic Strengthening: The key step involved an electrochemical activation technique called potentiostatic strengthening. The NCSe electrode was held at a constant, appropriate potential for a set duration in an alkaline electrolyte. This in-situ treatment proactively induced a phase transition from selenide to selenate and created a high concentration of oxygen vacancies and grain boundaries, enhancing its energy storage capabilities [1].
  • Electrochemical Testing: The cyclic stability and other performance metrics were evaluated by assembling the NCSe-E cathode with an activated carbon anode to form a full AHSC device. The device was then subjected to continuous galvanostatic charge-discharge cycling for 5000 cycles to measure its long-term stability [1].

Research Context and Comparisons

To better position the data above, the following diagram outlines the relationship between different cathode material categories and the specific nickel-cobalt selenate discussed in this guide.

architecture CathodeMaterials Energy Storage Cathode Materials SupercapacitorMaterials Battery-Type Supercapacitor Materials CathodeMaterials->SupercapacitorMaterials LIBMaterials Lithium-Ion Battery Cathodes CathodeMaterials->LIBMaterials NickelBased Nickel-Based Materials SupercapacitorMaterials->NickelBased SpinelLNMO Spinel LiNi₀.₅Mn₁.₅O₄ (LNMO) LIBMaterials->SpinelLNMO LayeredNMC Layered LiNiₓMnₓCo₁₋₂ₓO₂ (NMC) LIBMaterials->LayeredNMC NickelSelenates Nickel-Cobalt Selenates (e.g., NCSe-E) NickelBased->NickelSelenates OtherNickelSelenides Other Nickel Selenides NickelBased->OtherNickelSelenides HighVoltageConcern Challenges: • Electrolyte oxidation at high voltage • Transition metal dissolution • Gas generation SpinelLNMO->HighVoltageConcern  Operates at ~4.7 V

The search results also provide context on the challenges faced by other advanced cathode materials, which can help you understand the performance landscape:

  • High-Voltage Lithium-Ion Cathodes: Materials like the 5V spinel LiNi₀.₅Mn₁.₅O₄ (LNMO) are pursued for high energy density but suffer from severe capacity fading. This is primarily due to electrolyte decomposition at high voltage, transition metal dissolution, and gas generation, which degrade the electrode-electrolyte interface [2].
  • Other Nickel Selenides: Research indicates that nickel selenides, in general, are promising electrode materials due to their good electrical conductivity and high theoretical capacity. However, they often undergo phase reconstruction during cycling. The potentiostatic strengthening method was developed precisely to control this reconstruction and create a more active and stable defect-rich structure [1] [3].

References

Performance Comparison of Nickel-Cobalt Selenides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the electrochemical performance of various nickel-cobalt selenide compositions and composites as electrode materials.

Material Composition Specific Capacity / Capacitance Rate Capability / Retention Cycle Life Stability Reference
Ni₀.₆Co₀.₄Se₂ 1580 F g⁻¹ @ 1 A g⁻¹ [1] [2] 1205 F g⁻¹ @ 20 A g⁻¹ (~76% retention) [1] [2] ~90% retention after 20,000 cycles @ 10 A g⁻¹ [1] [2]
NCSe (1.8 mmol Se) 252 C g⁻¹ @ 1 A g⁻¹ [3] 182 C g⁻¹ @ 20 A g⁻¹ (~72% retention) [3] Information missing
Co₀.₅Ni₀.₅Se₂/NCNT 6.2 mA h cm⁻³ (Volumetric) @ 4 mA cm⁻² [4] Information missing ~86% capacity retention after 10,000 cycles @ 10 mA cm⁻² [4]
NiCoSe₂–Zn15/30PPy 1370.5 C g⁻¹ @ 0.5 A g⁻¹ [5] Information missing 94.3% capacity retention after 5,000 cycles [5]
NCSe-E (Potentiostatic Strengthened) 3830 mC cm⁻² @ 1 mA cm⁻² [6] 72.0% capacity retention @ 50 mA cm⁻² [6] ~86.2% retention after 5,000 cycles [6]

Key Experimental Methodologies

The high performance of these materials is closely linked to their synthesis and processing methods. Here are details of key experimental protocols cited:

  • Potentiostatic Strengthening Tactic for Defect Engineering [6]: This in situ method is used to create oxygen vacancy-rich nickel-cobalt selenate (NCSe-E). The Ni-Co selenide precursor on a carbon cloth electrode is subjected to a constant potential (the specific value is not detailed in the abstract) in a 1 M KOH electrolyte for a set duration. This process drives a phase transition to a selenate, during which partial leaching of selenite ions generates numerous oxygen vacancies and grain boundaries, enhancing charge storage kinetics.
  • Hydrothermal Synthesis for NixCo1−xSe2 [1] [2]: A series of NixCo1−xSe2 samples are typically prepared via a two-step solvothermal method. First, a nickel-cobalt precursor is synthesized. This precursor is then reacted with a selenium source (e.g., Na2SeO3) in a sealed autoclave at elevated temperatures (e.g., 160-180°C) for several hours, allowing for the controlled crystallization of the selenide phase.
  • One-Pot Synthesis of NCSe Nanoparticles [3]: This simplified method involves dissolving nickel and cobalt acetylacetonates in oleylamine, which acts as both a solvent and reducing agent. Selenium powder is added to the mixture, and the solution is heated to a high temperature (e.g., 300°C) under an inert atmosphere to nucleate and grow the NCSe nanoparticles in a single step.

Key Factors Influencing Rate Capability

The rate capability, which indicates how well a material performs at high charging/discharging speeds, is influenced by several factors, as illustrated below.

G Rate Capability Rate Capability Material Composition Material Composition Intrinsic Conductivity & Redox Activity Intrinsic Conductivity & Redox Activity Material Composition->Intrinsic Conductivity & Redox Activity Intrinsic Conductivity & Redox Activity->Rate Capability Synthesis Method Synthesis Method Defect Engineering & Phase Defect Engineering & Phase Synthesis Method->Defect Engineering & Phase Defect Engineering & Phase->Rate Capability Selenium Content Selenium Content Active Sites & Crystallinity Active Sites & Crystallinity Selenium Content->Active Sites & Crystallinity Active Sites & Crystallinity->Rate Capability Electrode Architecture Electrode Architecture Ion/Electron Transport Ion/Electron Transport Electrode Architecture->Ion/Electron Transport Ion/Electron Transport->Rate Capability Potentiostatic Strengthening Potentiostatic Strengthening Potentiostatic Strengthening->Defect Engineering & Phase Hydrothermal/Solvothermal Hydrothermal/Solvothermal Hydrothermal/Solvothermal->Defect Engineering & Phase One-Pot Thermal Decomposition One-Pot Thermal Decomposition One-Pot Thermal Decomposition->Defect Engineering & Phase

(Core factors determining the rate capability of nickel-cobalt selenide materials)

  • Optimized Composition: A Ni/Co ratio of 0.6/0.4 is frequently reported as optimal, leveraging the synergistic effect where cobalt enhances electrical conductivity and nickel provides high redox activity [1] [2].
  • Defect Engineering: Introducing oxygen vacancies through methods like potentiostatic strengthening creates more active sites and significantly improves charge storage kinetics and ion diffusion [6].
  • Selenium Content: The amount of selenium is crucial. Moderate selenium levels (e.g., 1.8 mmol) help form a highly active phase with sufficient crystallinity, maximizing capacity and rate performance [3].
  • Conductive Composites: Integrating selenides with conductive matrices like carbon nanofibers (CNF) [7] or polypyrrole (PPy) [5] enhances electrical conductivity, provides structural stability, and mitigates aggregation, leading to superior rate capability and cycling life.

Research Outlook

The field continues to evolve with strategies like cation doping (e.g., Zinc) [5] and the construction of advanced core-shell or 3D coaxial structures [7] [4] to further push the boundaries of performance. When comparing materials, it is essential to consider the specific synthesis parameters and electrode architecture, as these factors are integral to the reported electrochemical properties.

References

adsorption energy comparison OH- nickel selenate

Author: Smolecule Technical Support Team. Date: February 2026

Adsorption Energy and Related Performance Data

Material Adsorption Energy / Property Related to OH⁻ Adsorption Experimental Method for Adsorption Energy Key Related Electrochemical Performance
Nickel-Cobalt Selenate (NCSe-E) [1] Enhanced OH⁻ adsorption energy (specific value not provided) [1] Density Functional Theory (DFT) calculations [1] Specific capacity: 3830 mC cm⁻² @ 1 mA cm⁻² [1]
Selenite-modified Ni/Ni(OH)₂ (from (Ni₁₂(OH)₆(SeO₃)₈)(OH)₂ reconstruction) [2] Optimizes hydrogen adsorption free energy (ΔG_H*) [2] Density Functional Theory (DFT) calculations [2] HER overpotential: 35 mV @ -10 mA cm⁻² [2]
Oxygen-defect rich CoNiO₂ (Od-CNO) [3] Enhanced OH⁻ adsorption energy (specific value not provided) [3] Density Functional Theory (DFT) calculations [3] Specific capacity: 432.7 mAh g⁻¹; Capacity retention: 93% after 5000 cycles [3]

Experimental Protocols for Cited Data

The data in the table above relies on a combination of material synthesis, electrochemical testing, and theoretical modeling.

  • Material Synthesis via Potentiostatic Strengthening [1]: This method involves electrochemically treating a precursor material (e.g., Ni-Co selenide nanoneedles) at a constant applied potential in an electrolyte. This process drives a phase transition, forming a selenate structure rich in oxygen vacancies and defects.
  • Electrochemical Performance Testing [1] [2] [3]: The key metrics like specific capacity and overpotential are typically measured in a standard three-electrode electrochemical cell. The active material is the working electrode, with a counter electrode (like platinum) and a reference electrode (like Hg/HgO). Performance is evaluated through techniques like Galvanostatic Charge-Discharge (GCD) and Cyclic Voltammetry (CV).
  • Adsorption Energy Calculation via DFT [1] [4] [2]: This is a computational method, not a direct experimental measurement. Researchers build atomic-scale models of the material's surface, both with and without the adsorbate (OH⁻ ion). The adsorption energy is calculated as the difference between the total energy of the adsorbate-substrate complex and the sum of the energies of the isolated substrate and adsorbate (E_ads = E_(ads+subs) - (E_subs + E_ads)) [4]. A more negative adsorption energy indicates stronger and more favorable binding.

Interpretation of Available Evidence

While a broad comparative guide is not feasible with the current data, the available research points to a clear and effective strategy for performance enhancement.

  • Defect Engineering is a Key Lever: Multiple studies consistently show that creating defects, particularly oxygen vacancies, is a primary method for enhancing OH⁻ adsorption [1] [3]. These defects create unsaturated coordination sites that are more favorable for ion binding.
  • Impact on Practical Performance: The enhanced OH⁻ adsorption directly translates to superior real-world performance. It lowers the energy barrier for the water dissociation step in reactions like the Hydrogen Evolution Reaction (HER) and improves charge storage capabilities in supercapacitors and batteries, leading to higher capacity, lower overpotential, and better stability [1] [2] [3].
  • Comparative Insight: One study directly compared materials made with different techniques and found that nickel-cobalt selenate with oxygen vacancies (NCSe-E) demonstrated exceptional rate performance and a high specific capacity compared to a material made via traditional cyclic voltammetry (CV) techniques [1].

The following diagram illustrates the logical relationship between material engineering, the resulting properties, and the final performance outcomes, as supported by the research.

G cluster_1 Material Engineering Strategy cluster_2 Resulting Material Properties cluster_3 Final Electrochemical Performance A1 Potentiostatic Strengthening B1 Formation of Oxygen Vacancies & Defects A1->B1 A2 Electrochemical Reconstruction B2 Creation of Selenite Modifiers A2->B2 B3 Enhanced OH⁻ Adsorption Energy B1->B3 B2->B3 C1 High Specific Capacity & Rate Performance B3->C1 C2 Low HER Overpotential B3->C2 C3 Excellent Cycling Stability B3->C3

A Path for Further Research

To build a more comprehensive comparison guide, you may need to delve deeper into the literature. I suggest:

  • Consulting Specialized Databases: Use platforms like SciFinder, Web of Science, or Reaxys to perform a systematic search for "adsorption energy of OH⁻ on nickel oxide", "nickel hydroxide", "nickel sulfide", etc.
  • Extracting Data from Literature: Look for research articles that include DFT calculations. The numerical adsorption energy values are often reported in tables or within the main text, typically in electronvolts (eV).
  • Focusing on Synthesis Methods: When comparing, pay close attention to the synthesis methods for each material, as the preparation route (e.g., hydrothermal, electrodeposition, calcination) greatly influences the material's defect density and, consequently, its adsorption properties.

References

specific capacitance comparison nickel-based selenides

Author: Smolecule Technical Support Team. Date: February 2026

Specific Capacitance of Nickel-Based Selenides

The table below summarizes the specific capacitance values for different nickel-based selenide materials and their composites as reported in the literature. This data is primarily sourced from a 2021 review article [1] [2] [3] and a 2025 research paper [4].

Material Specific Capacitance Test Conditions Morphology / Key Feature
NiSe [1] 1790 F/g 5 A/g Nanowires on foamed nickel
NiSe [1] 6.81 F/cm² 5 mA/cm² Nanorod arrays
NiSe₂ [1] 75 F/g 1 mA/cm² Two-dimensional hexagonal structure
NiSe₂−𝘅@C [4] 645.5 F/g 1 A/g Selenium vacancy-rich 3D nanocomposite
Graphene/NiO composite [1] 346 F/g Information missing 3D structure via hydrothermal method
Ni(OH)₂ on foam nickel [1] 2675 F/g Information missing Ultra-thin nanosheets

Experimental Protocols for Key Materials

The electrochemical performance of these materials is highly dependent on their synthesis method and resulting nanostructure. Here are the detailed methodologies for some of the key materials cited.

  • Synthesis of NiSe₂−𝘅@C with Selenium Vacancies [4]: This recent study used a two-step method to create a high-performance material.

    • Precursor Preparation: A Nickel-based Metal-Organic Framework (Ni-MOF) was first synthesized to serve as a template and nickel source.
    • Selenization and Etching: The Ni-MOF precursor was then subjected to a treatment with selenic acid (H₂SeO₄). This step simultaneously introduces selenium into the structure and etches the material, creating abundant selenium vacancies (Se vacancies). The process also results in carbon coating (the @C in the name), which enhances electrical conductivity.
  • Synthesis of NiSe Nanowires [1]: This method is a common and direct approach for creating nanostructures.

    • Method: A one-step hydrothermal method was used.
    • Procedure: Precursors containing nickel and selenium were placed in a sealed reactor with a polytetrafluoroethylene liner and heated to a temperature typically above 100°C. This creates a high-pressure environment that facilitates the crystal growth of NiSe directly on a foamed nickel substrate, resulting in a nanowire morphology.
  • Synthesis of NiSe₂ [1]: This highlights another common synthesis technique.

    • Method: Hydrothermal method.
    • Outcome: This process produced NiSe₂ with a two-dimensional hexagonal structure, which contributed to its noted excellent cycling stability (only 6% capacitance attenuation after 5,000 cycles).

Visualizing Concepts with Graphviz

You can use the DOT language with Graphviz to create clear and professional diagrams for your guides, such as illustrating synthesis workflows or performance optimization strategies. The following code generates a diagram that conceptualizes the pathway to high capacitance in nickel-based selenides [1] [4].

G start Nickel-Based Selenide Material strat1 Nanostructuring (e.g., Nanowires, Nanosheets) start->strat1 strat2 Creating Selenium Vacancies (Vacancy Engineering) start->strat2 strat3 Forming Composites (e.g., with Carbon) start->strat3 effect1 ↑ Active Surface Area strat1->effect1 effect2 Modulates Electronic Structure ↑ Intrinsic Activity strat2->effect2 effect3 ↑ Electrical Conductivity ↓ Charge Transfer Resistance strat3->effect3 outcome High Specific Capacitance and Rate Performance effect1->outcome effect2->outcome effect3->outcome

This diagram illustrates the primary material optimization strategies that contribute to achieving high specific capacitance.

  • Using the DOT Code: You can use online Graphviz editors [5] [6] or local Graphviz software [7] to render this code into a diagram. These tools allow you to paste the DOT code and generate a diagram in formats like PNG or SVG.
  • Customization: The colors, shapes, and labels in the code can be easily modified. The official Graphviz documentation [7] is an excellent resource for exploring all available attributes and options.

Key Insights on Material Performance

  • Nickel-Based Selenides vs. Oxides: While nickel oxides/hydroxides have a very high theoretical specific capacitance, they often suffer from poor electrical conductivity [1]. Nickel-based selenides are promising alternatives because selenium has stronger metallic properties, which can enhance conductivity and thus improve rate performance and cycling stability [1] [8].
  • The Role of Optimization Strategies: The data shows that performance is not intrinsic to the base material alone. As seen with NiSe₂−𝘅@C, strategies like creating selenium vacancies and forming carbon composites can significantly boost specific capacitance and rate capability by improving conductivity and creating more active sites [4].

References

Comprehensive Comparison Guide: Electrocatalytic Materials for Hydrogen Peroxide Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: The Critical Role of H₂O₂ Detection in Biological and Medical Applications

Hydrogen peroxide (H₂O₂) represents a crucial metabolic product and signaling molecule in living organisms, playing fundamental roles in cellular processes including proliferation, differentiation, and migration under physiological conditions [1]. However, dysregulated H₂O₂ levels are associated with serious pathological conditions such as cancer, Alzheimer's disease, Parkinson's disease, cardiovascular diseases, and neurodegeneration [1] [2] [3]. This dual nature makes accurate H₂O₂ measurement essential for both fundamental biological research and clinical diagnostics. The development of advanced electrochemical sensors has emerged as a priority in analytical science, with particular emphasis on creating systems capable of portable, sensitive, and stable detection without reliance on complex laboratory equipment [1].

Electrochemical sensors for H₂O₂ detection primarily fall into two categories: enzymatic sensors that utilize biological recognition elements (e.g., horseradish peroxidase, cholesterol oxidase), and non-enzymatic sensors that rely on the intrinsic electrocatalytic properties of advanced materials [2] [4]. While enzymatic sensors benefit from high specificity and catalytic efficiency, they often suffer from limitations including high cost, low stability, and stringent operating requirements [2]. These challenges have driven significant research interest toward nano-enzymatic alternatives that offer comparable sensitivity with enhanced robustness across diverse environmental conditions [2] [5].

Performance Comparison of Electrocatalytic Materials

The development of advanced nanomaterials has revolutionized electrochemical H₂O₂ detection, with various classes of materials demonstrating distinct advantages and performance characteristics. The tables below provide a systematic comparison of recently reported electrocatalytic materials for H₂O₂ sensing.

Table 1: Performance Metrics of Recent Electrocatalytic Materials for H₂O₂ Detection

Material Category Specific Composition Detection Limit Linear Range Sensitivity Stability Reference
Pt-Ni Hydrogels PtNi₃ hydrogel 0.15 μM (electrochemical) 0.50 μM–5.0 mM Not specified >60 days [1]
3D Graphene Composites 3DGH/NiO₂₅ 5.3 μM 10 μM–33.58 mM 117.26 μA mM⁻¹ cm⁻² Excellent [3]
Carbon Nanotube Enzymatic PMWCNT/ChOx 0.43 μM 0.4–4.0 mM 26.15 μA/mM Good [4]
Cerium Nanoparticles CNP (low Ce³⁺:Ce⁴⁺) 0.1 pM Not specified Not specified High thermal/pH stability [5]
Hemoglobin-Based Hb/TiO₂-3D rGO 35 μM Not specified Not specified Moderate [6]

Table 2: Comparative Advantages and Limitations by Material Category

Material Category Key Advantages Limitations & Challenges Ideal Application Context
Noble Metal Alloys (Pt-Ni) Excellent peroxidase-like activity, dual colorimetric/electrochemical detection, wide linear range Higher material cost, potential complexity in synthesis Portable devices requiring both visual and electrochemical readouts
Metal Oxide/Graphene (NiO/3DGH) High sensitivity, excellent stability, good reproducibility, cost-effective Limited specificity for complex biological matrices Environmental monitoring, food safety applications
Enzyme-Based (ChOx/MWCNT) High specificity, spontaneous binding with H₂O₂, good selectivity Limited stability under extreme pH/temperature, moderate detection limit Clinical diagnostics where specificity is paramount
Cerium Nanoparticles Ultra-low detection limits, exceptional pH/temperature stability, enzyme-free operation Characterization complexity for valence ratios Implantable biomedical devices, harsh operating environments
Protein-Based (Hb/TiO₂-rGO) Biocompatibility, direct electron transfer capability Relatively high detection limit, moderate affinity for H₂O₂ Fundamental studies of electron transfer mechanisms

Experimental Protocols for Key Material Systems

Synthesis of Pt-Ni Hydrogel-Based Sensors

The Pt-Ni hydrogels with exceptional peroxidase-like and electrocatalytic activities are prepared through a fast and simple coreduction method:

  • Metal Precursor Preparation: Prepare a mixed metal salt solution containing appropriate ratios of Pt and Ni precursors (e.g., PtNi₃ with 3:1 Ni:Pt molar ratio) [1].
  • Reduction Process: Add sodium borohydride (NaBH₄) as a reducing agent to the metal salt solution under controlled conditions to form the three-dimensional porous hydrogel structure [1].
  • Material Characterization: Characterize the resulting material using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which reveal a highly porous dual gel structure composed of interfused nanowire networks and crumpled nanosheets that provide large specific surface area for enhanced sensitivity [1].
  • Sensor Fabrication: For electrochemical sensors, modify screen-printed electrodes (SPEs) with the Pt-Ni hydrogel. For colorimetric sensors, integrate the material with test paper platforms [1].
Preparation of 3D Graphene Hydrogel/NiO Octahedron Nanocomposites

The 3D graphene hydrogel (3DGH) decorated with NiO octahedrons is synthesized through a multi-step process:

  • Hard Template Synthesis: Prepare mesoporous silica SBA-15 to use as a hard template for controlling NiO morphology [3].
  • NiO Octahedron Preparation: Dissolve silica template in anhydrous ethanol containing nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), stir for 24 hours at room temperature, then dry at 80°C for 48 hours [3].
  • Calcination and Template Removal: Calcinate the dried product at 550°C for 3 hours (heating rate: 2°C min⁻¹), then remove the silica template by treating with 2 M NaOH at 60°C, followed by repeated washing with ethanol and water [3].
  • Hydrogel Self-Assembly: Disperse graphene oxide (GO) in deionized water with the prepared NiO octahedrons (e.g., 25 wt% for optimal performance), sonicate for 2 hours, then subject to hydrothermal treatment at 180°C for 12 hours in a Teflon-lined autoclave [3].
  • Final Processing: Wash the resulting 3DGH/NiO nanocomposite with deionized water and dry using freeze drying to preserve the porous structure [3].
Development of Enzyme-Based MWCNT/ChOx Biosensing Platform

The cholesterol oxidase (ChOx) based biosensing platform combines enzymatic specificity with carbon nanotube conductivity:

  • MWCNT Activation: Treat multi-walled carbon nanotubes (MWCNTs) sequentially with 1 M nitric acid (sonication for 30 minutes) and 1 M sulfuric acid (sonication for 30 minutes) to activate the surface, then wash extensively with ethanol and acetone until neutral pH is achieved [4].
  • Paste Electrode Preparation: Mix activated MWCNTs with mineral oil in a 70:30 w/w ratio to form a paste electrode (PMWCNT) [4].
  • Enzyme Immobilization: Polish the glassy carbon electrode surface with alumina slurry (1 μm and 0.5 μm), rinse with deionized water, sonicate to remove residues, then drip-cast 10 μL of ChOx solution (20 U/mL) onto the PMWCNT surface and allow to dry for 10 minutes at room temperature [4].
  • Molecular Validation: Conduct in silico studies including molecular dynamics simulations and docking assays to validate the spontaneous binding interaction between ChOx and H₂O₂ [4].
Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for developing and testing electrocatalytic H₂O₂ sensors, from material synthesis to performance validation:

G Electrocatalytic H₂O₂ Sensor Development Workflow MaterialSynthesis Material Synthesis & Fabrication StructuralChar Structural Characterization MaterialSynthesis->StructuralChar SEM/TEM/XRD ElectrodeMod Electrode Modification StructuralChar->ElectrodeMod Confirmed structure ElectrochemicalTest Electrochemical Testing ElectrodeMod->ElectrochemicalTest Modified electrode PerformanceEval Performance Evaluation ElectrochemicalTest->PerformanceEval CV/Amperometry Data Application Real Sample Application PerformanceEval->Application Validated sensor

Electrochemical Testing Protocols and Methodologies

Standard Electrochemical Measurement Techniques

Comprehensive electrochemical characterization is essential for evaluating H₂O₂ sensor performance. The following protocols are widely employed across the field:

  • Cyclic Voltammetry (CV): Perform scans typically between -0.80 V to 0.20 V (vs. Ag/AgCl) at scan rates of 0.10 V/s to investigate the electrochemical behavior and catalytic mechanisms of the modified electrodes [4]. For ceria nanoparticles, characteristic reduction peaks appear at approximately 0 V and -0.23 V, with oxidation peaks between 0.4-0.7 V [5].

  • Chronoamperometry: Apply constant potential while measuring current response to successive additions of H₂O₂ standard solutions. This method provides accurate quantification of sensitivity, linear range, and detection limits [3] [4]. Measurements are typically conducted in 0.1 M phosphate buffer (pH 7.4) at room temperature [3].

  • Electrochemical Impedance Spectroscopy (EIS): Record impedance spectra to characterize electron transfer resistance and interfacial properties at the electrode surface, providing insights into the effectiveness of electrode modification [4].

Key Performance Parameter Determination

Standard methodologies for calculating essential sensor performance metrics include:

  • Detection Limit (LOD) Calculation: Typically determined as 3σ/S, where σ represents the standard deviation of the blank signal and S denotes the sensitivity (slope of the calibration curve) [1] [3].

  • Sensitivity Calculation: Derived from the slope of the steady-state current response versus H₂O₂ concentration plot, normalized by the electroactive surface area when possible [3].

  • Selectivity Assessment: Performed by challenging the sensor with potentially interfering substances including ascorbic acid (AA), uric acid (UA), dopamine (DA), and glucose at physiological concentrations [3].

  • Stability Testing: Evaluate long-term stability by monitoring sensor response over extended periods (e.g., 30-60 days) with proper storage conditions, and operational stability through repeated measurements [1] [3].

Material Selection Guidelines for Specific Applications

Selecting the appropriate electrocatalytic material for H₂O₂ detection requires careful consideration of the specific application requirements. The following decision framework provides guidance for researchers and developers:

Ultra-Sensitive Detection Applications

For applications requiring exceptional sensitivity such as early disease biomarker detection or tracking subtle cellular signaling dynamics:

  • Primary Recommendation: Cerium nanoparticle-based sensors offer picomolar detection capabilities (0.1 pM), outperforming other material systems by several orders of magnitude [5]. The critical factor is optimizing the Ce³⁺:Ce⁴⁺ ratio, with lower ratios (higher Ce⁴⁺ content) demonstrating enhanced electrocatalytic response to H₂O₂ [5].

  • Alternative Option: Pt-Ni hydrogel systems provide excellent sensitivity with detection limits of 0.15 μM, coupled with wider linear ranges that accommodate both low and high concentration measurements [1].

Applications Requiring Robust Operation

For challenging environments including implantable devices, industrial processes, or field applications where stability under variable conditions is paramount:

  • Non-Enzymatic Materials: Cerium nanoparticles and metal oxide composites maintain functionality across broad pH and temperature ranges where enzyme-based sensors would denature or degrade [5].

  • 3D Graphene Composites: The 3DGH/NiO system demonstrates excellent long-term stability while maintaining high sensitivity (117.26 μA mM⁻¹ cm⁻²), making it suitable for extended monitoring applications [3].

Cost-Sensitive Implementation Scenarios

For widespread deployment, disposable sensors, or resource-limited settings:

  • Metal Oxide Alternatives: NiO-based sensors provide favorable performance at lower cost compared to noble metal counterparts, with natural abundance and facile preparation enhancing their practical applicability [3].

  • Carbon Nanomaterial Systems: MWCNT-based platforms offer good performance with relatively low material costs, particularly when using non-enzymatic approaches [4].

Mechanism of Action Visualization

The following diagram illustrates the primary electrocatalytic mechanisms for H₂O₂ detection across different material classes:

G H₂O₂ Sensing Mechanisms Across Material Classes cluster_noble Noble Metal Alloys (e.g., Pt-Ni) cluster_oxide Metal Oxide/Graphene cluster_enzyme Enzyme-Based cluster_ceria Cerium Nanoparticles H2O2 H₂O₂ PtNiMech Peroxidase-like Activity •OH Generation TMB Oxidation H2O2->PtNiMech Colorimetric/Electrochemical NiOMech Direct Electron Transfer Fast Ion Diffusion Large Active Surface H2O2->NiOMech Direct Reduction EnzymeMech Specific Molecular Recognition Spontaneous Binding Flavin Redox Center H2O2->EnzymeMech Specific Recognition CeriaMech Redox Cycling (Ce³⁺/Ce⁴⁺) Oxygen Vacancy Participation Surface Complexation H2O2->CeriaMech Valence-Dependent Signal Measurable Electrochemical Signal PtNiMech->Signal Current Response NiOMech->Signal Amperometric Signal EnzymeMech->Signal Mediated Electron Transfer CeriaMech->Signal Ultra-Sensitive Detection

Conclusion and Future Perspectives

The continuing development of advanced electrocatalytic materials for H₂O₂ detection reflects a dynamic interdisciplinary field where materials science, chemistry, and biomedical engineering converge. The performance benchmarks established by recent research – including picomolar detection limits, wide linear ranges spanning several orders of magnitude, and extended operational stability – represent significant advancements over conventional detection methodologies.

Future progress in this field will likely focus on several key areas: First, the rational design of multi-functional composites that combine the advantages of different material classes could yield systems with enhanced sensitivity, specificity, and stability. Second, increasing emphasis on practical implementation including miniaturization, portability, and compatibility with complex biological matrices will drive translation from laboratory research to clinical and environmental applications. Finally, the integration of computational materials design with experimental validation, as demonstrated by the in silico studies of enzyme-substrate interactions [4], provides a powerful approach for accelerating the development of next-generation H₂O₂ sensors.

References

Performance Comparison of Nickel Selenide Electrodes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the electrochemical performance of various nickel selenide-based electrodes for different applications, as reported in recent literature.

Electrode Material Application Key Performance Metrics Test Conditions Citation
Fe–Ni₃Se₂/Ni-foam-40 Oxygen Evolution Reaction (OER) Overpotential of 250 mV @ 100 mA cm⁻²; Stability for 100 h @ 500 mA cm⁻² Alkaline medium [1]
Ni–Se–Lu/NF Hydrogen Evolution Reaction (HER) Overpotential of 52 mV @ 10 mA cm⁻²; Tafel slope = 63.8 mV/dec 1 mol L⁻¹ KOH [2]
NiSe-3CY Supercapacitor Specific capacitance of 507.42 F/g; 91% capacity retention after 10,000 cycles 3-electrode cell, KOH electrolyte [3]
Ni₃Se₄ Methanol Oxidation Reaction (MOR) MOR current density of 149.8 mA cm⁻² @ 0.6 V vs. RHE; Faradaic efficiency for formate = 95.7% 1 M KOH with 1 M methanol [4]
NixSey Nanorod Arrays Hybrid Supercapacitor Energy density of 24.67 Wh kg⁻¹; 92.3% capacity retention after 9,000 cycles //Activated Carbon configuration [5]

Detailed Experimental Context and Protocols

For a meaningful interpretation of the data, understanding the synthesis and testing methods is crucial. Here is a summary of the key experimental protocols from the studies:

  • Material Synthesis: The most common method for preparing these electrodes is the hydrothermal method [1] [5] or electrodeposition [2] [3] directly onto a conductive substrate like Nickel Foam (NF). This "binder-free" approach enhances electron transfer and stability. Doping with other elements (Fe, Lu) is used to modify the electronic structure and create more active sites [1] [2].
  • Electrochemical Characterization: Performance is typically evaluated in a standard three-electrode electrochemical cell using the synthesized material as the working electrode, along with a counter electrode (e.g., platinum) and a reference electrode (e.g., Hg/HgO or Ag/AgCl) [2] [3] [4].
    • Linear Sweep Voltammetry (LSV): Used to measure the current response as the potential is swept to determine metrics like overpotential (η) [1] [2].
    • Cyclic Voltammetry (CV) & Galvanostatic Charge-Discharge (GCD): Commonly used to evaluate the capacitive performance and calculate specific capacitance for supercapacitor applications [3] [5].
    • Tafel Analysis: The LSV data is used to generate Tafel plots (η vs. log j). The slope of the linear region reveals the reaction kinetics, and the exchange current density can be extrapolated [6] [2].
    • Stability Tests: Long-term performance is assessed via chronopotentiometry (holding current constant) or chronoamperometry (holding potential constant) over extended periods (hours to days) [1] [2] [3].

The following diagram illustrates the general workflow for developing and electrochemically testing a nickel selenide electrode.

Start Start: Electrode Development Synthesis Material Synthesis Start->Synthesis Hydrothermal Hydrothermal Method Synthesis->Hydrothermal Electrodep Electrodeposition Synthesis->Electrodep Char Physicochemical Characterization (XRD, SEM) Hydrothermal->Char Electrodep->Char Electrochem Electrochemical Testing (3-Electrode Cell) Char->Electrochem LSV Linear Sweep Voltammetry (LSV) Electrochem->LSV Stability Stability Test Electrochem->Stability Tafel Tafel Analysis LSV->Tafel

Interpretation of Key Metrics

  • Overpotential (η): A lower overpotential indicates a more efficient and energy-saving electrocatalyst. The Ni-Se-Lu electrode's 52 mV for HER is exceptionally low for a non-precious metal catalyst [2].
  • Tafel Slope: This value indicates the reaction mechanism. A lower slope means a faster increase in current density with potential, signifying superior kinetics. The 63.8 mV/dec slope for Ni-Se-Lu suggests the HER proceeds via the Volmer-Heyrovsky mechanism [2].
  • Specific Capacitance and Energy Density: These are critical for energy storage. The high values for the NiSe-3CY electrode highlight the effectiveness of optimizing deposition parameters for supercapacitors [3].
  • Stability: Long-term testing under high current densities is essential for practical application. The 100-hour stability test of the Fe-Ni₃Se₂ electrode at 500 mA cm⁻² demonstrates its robustness for industrial-scale OER [1].

How to Proceed Further

The search results confirm that nickel selenides are a highly active research area, but nickel selenate is not discussed. To deepen your analysis:

  • Verify the Material: Confirm whether your research focus is on selenides (containing Se²⁻) or selenates (containing SeO₄²⁻), as their synthesis and properties differ significantly.
  • Consult Specialized Databases: For direct Tafel analysis comparisons, I recommend searching platforms like Google Scholar or SciFinder using specific queries such as "Tafel slope nickel selenide OR" or "exchange current density NiSe".
  • Replicate Methodologies: The experimental protocols outlined here provide a solid foundation for designing your own comparative studies.

References

charge transfer resistance comparison nickel selenate

Author: Smolecule Technical Support Team. Date: February 2026

Performance of Related Nickel Compounds

While data for nickel selenate is unavailable, the table below summarizes the electrochemical performance of several related nickel compounds from research contexts for your reference.

Material Application Key Performance Metrics Charge Transfer Resistance Citation
NiS0.7/NiO0.3 heterostructure Methanol Oxidation Reaction (MOR) Current density of 837 mA cm-2 at 0.6 V Lowest charge transfer resistance among the composites tested [1]
NiS-rGO-Ni/NF electrode Methanol Oxidation Reaction (MOR) Significantly higher current density, lower Tafel slope Significantly reduced charge transfer resistance [2]
NiS2@NPCTs/S cathode Room-Temperature Na-S Batteries High initial capacity of 960 mA h g-1 at 1 A g-1 Strong adsorption & high conversion of polysulfides indicate good kinetics [3]
NiSe-1 (nanoparticles) Dye-Sensitized Solar Cells (CE) Power conversion efficiency of 7.82% ~14.39 Ω (lower than NiSe-2 and Pt) [4]
NiSe-2 (nanosheets) Dye-Sensitized Solar Cells (CE) Power conversion efficiency of 6.90% Higher than NiSe-1 [4]

Experimental Methods for Electrochemical Characterization

The performance data for the related nickel compounds were derived from standardized electrochemical experiments. The workflow below outlines the general process for synthesizing and evaluating these materials.

G Start Start: Material Synthesis A1 Hydrothermal/Solvothermal Method Start->A1 A2 Electrodeposition (e.g., Pulsed Current) Start->A2 A3 Precursor Calcination Start->A3 B Electrode Fabrication A1->B A2->B A3->B C Electrochemical Cell Setup B->C D1 Three-Electrode System (Working, Reference, Counter) C->D1 D2 Specific Electrolyte Solution D1->D2 E Performance Characterization D2->E F1 Electrochemical Impedance Spectroscopy (EIS) E->F1 F2 Cyclic Voltammetry (CV) E->F2 F3 Linear Sweep Voltammetry (LSV) / Chronopotentiometry E->F3

The characterization techniques provide complementary information:

  • Electrochemical Impedance Spectroscopy (EIS): This is the primary technique for determining charge transfer resistance. It applies a small amplitude alternating current signal across a range of frequencies to the electrode and measures the impedance response [5]. The data is often presented as a Nyquist plot, and the charge transfer resistance (Rct) is a key parameter extracted from the diameter of the semicircle in the plot [4] [2].
  • Cyclic Voltammetry (CV): Used to study the redox behavior and electrocatalytic activity of a material. Parameters like peak current and peak potential separation offer insights into reaction kinetics [4] [1].
  • Linear Sweep Voltammetry (LSV) & Chronopotentiometry: LSV measures current response to a linearly changing voltage, providing metrics like onset potential and Tafel slope for reactions like Hydrogen Evolution (HER) or Methanol Oxidation (MOR) [2] [6]. Chronopotentiometry tests stability by measuring voltage change over time at a fixed current [6].

References

×

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.84717 g/mol

Monoisotopic Mass

203.84717 g/mol

Heavy Atom Count

6

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

15060-62-5

Dates

Last modified: 04-14-2024

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